molecular formula C10H9NO2 B1308616 Indole-2-acetic acid CAS No. 32588-36-6

Indole-2-acetic acid

カタログ番号: B1308616
CAS番号: 32588-36-6
分子量: 175.18 g/mol
InChIキー: QOPBEBWGSGFROG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole-2-acetic acid is a natural product found in Streptomyces and Streptomyces fradiae with data available.

特性

IUPAC Name

2-(1H-indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBEBWGSGFROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402511
Record name INDOLE-2-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32588-36-6
Record name INDOLE-2-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Growth Elixir: A Technical Guide to the Discovery and History of Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification: This technical guide focuses on the discovery and history of Indole-3-Acetic Acid (IAA) . While the query specified Indole-2-Acetic Acid, the vast body of historical and scientific literature identifies Indole-3-Acetic Acid as the most common, physiologically significant, and first-discovered natural plant hormone of the auxin class. It is central to the historical narrative of plant science.

Introduction

Indole-3-acetic acid (IAA) is a pivotal molecule in the orchestra of plant life, a phytohormone that orchestrates growth, development, and environmental responses. As the principal and most abundant native auxin, IAA's influence is profound, mediating everything from the bending of a shoot towards light to the formation of roots and fruits. The journey to its discovery is a classic story of scientific inquiry, beginning with simple yet elegant observations and culminating in the isolation and chemical characterization of a substance that would revolutionize plant biology. This guide provides an in-depth technical overview of this journey for researchers, scientists, and drug development professionals, detailing the seminal experiments, the brilliant minds behind them, and the modern understanding of IAA's molecular action.

Early Observations: The "Transmissible Influence"

The story of auxin begins not with a chemist's flask, but with the meticulous observations of one of biology's most famous figures, Charles Darwin.

The Darwins and the "Power of Movement in Plants"

In the late 19th century, Charles Darwin and his son Francis became fascinated by phototropism—the directional growth of plants towards a light source. Their work, published in 1880 in "The Power of Movement in Plants," laid the conceptual groundwork for the discovery of plant hormones.[1][2][3] They used canary grass (Phalaris canariensis) and oat (Avena sativa) coleoptiles, the protective sheath covering the emerging shoot, for their experiments.[3][4]

Their key finding was that the tip of the coleoptile was responsible for perceiving the light, while the bending occurred in a region lower down the shoot.[1][5] When the tip was covered with an opaque cap, the coleoptile failed to bend towards a unidirectional light source.[1][6] Conversely, if the lower part was covered but the tip remained exposed, bending occurred normally.[1] This led them to conclude that some "transmissible influence" was sent from the tip to the lower regions, causing differential growth.[2]

Building on Darwin's Legacy

Subsequent researchers confirmed and extended the Darwins' findings.

  • Peter Boysen-Jensen (1910-1913): By inserting a small, impermeable piece of mica into an incision on the shaded or illuminated side of the coleoptile, Boysen-Jensen demonstrated that the signal was a chemical substance that passed down the shaded side to stimulate growth.[2] An incision on the shaded side blocked the bending response, while an incision on the lit side did not. He also showed the signal could pass through a permeable gelatin block.[2][6]

  • Árpád Paál (1918-1919): Paál confirmed Boysen-Jensen's results by excising the coleoptile tips in the dark and then replacing them asymmetrically.[2] The coleoptile would bend away from the side on which the tip was placed, even in complete darkness, proving that the tip produced a growth-promoting substance and that an unequal distribution of this substance caused the curvature.[2]

The Definitive Discovery: Frits Went and the Avena Curvature Test

The definitive isolation of this growth-promoting substance was achieved by Dutch botanist Frits Went in a series of landmark experiments between 1926 and 1928.[7] Went's work not only proved the existence of the chemical messenger but also developed the first quantitative bioassay for it.[8][9][10]

Went successfully collected the "influence" by placing excised Avena coleoptile tips onto small blocks of agar. He reasoned that the substance would diffuse from the tips into the agar. After a period of time, he placed these agar blocks onto one side of the cut surface of decapitated coleoptiles that had been kept in the dark. The coleoptiles subsequently bent away from the side where the block was placed.[3][11] The degree of curvature was proportional to the amount of the growth-promoting substance in the agar block.[12][13] This elegant experiment, known as the Avena curvature test , became the standard bioassay for auxin activity for decades.[8][14][15] Went named the isolated substance "auxin," from the Greek word auxein, meaning "to grow."[5]

Chemical Identification: From "Heteroauxin" to Indole-3-Acetic Acid

While Went had isolated the active principle, its chemical identity remained unknown. The next chapter unfolded in the 1930s, with chemists Kogl and Haagen-Smit in the Netherlands. They initially isolated compounds with auxin activity from human urine, which they named auxin A and auxin B. However, it was their isolation of a third compound, which they called heteroauxin , that proved to be the true, widespread natural auxin. In 1934, they identified heteroauxin as indole-3-acetic acid (IAA) . It was not until the early 1940s that IAA was conclusively isolated from a higher plant, maize (Zea mays), confirming it as a natural phytohormone.

Experimental Protocols

Darwin's Phototropism Experiment (circa 1880)

Objective: To determine which part of the grass coleoptile perceives the light stimulus for phototropism.

Methodology:

  • Plant Material: Germinate canary grass (Phalaris canariensis) or oat (Avena sativa) seeds in darkness to obtain etiolated seedlings with straight coleoptiles.[4]

  • Experimental Groups: Prepare several groups of seedlings:

    • Control: Unmodified seedlings.

    • Tip Removed: The very tip of the coleoptile is excised.

    • Tip Covered (Opaque): The tip is covered with a small, light-proof cap (e.g., made of tin foil or painted black).[4][5]

    • Tip Covered (Transparent): The tip is covered with a small, transparent glass cap.

    • Base Covered: A light-proof tube is placed over the lower portion of the coleoptile, leaving the tip exposed.[5]

  • Light Treatment: Place all seedlings so they are exposed to a single, unidirectional light source.[6]

  • Observation: After several hours, observe and record the growth response (bending or no bending) of the coleoptiles in each group.

Expected Results: Bending towards the light is observed only in the Control, Tip Covered (Transparent), and Base Covered groups. This indicates the tip perceives the light signal, which is then transmitted to the lower regions to cause curvature.

Went's Avena Coleoptile Curvature Test (1928)

Objective: To isolate the growth-promoting substance from coleoptile tips and quantify its activity.

Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for 4-5 days to produce uniform, straight coleoptiles.[12] A brief exposure to red light can be used to suppress mesocotyl growth.[16]

  • Preparation of Coleoptiles:

    • Select seedlings with coleoptiles approximately 15-30 mm long.

    • Under a dim, non-stimulatory light (e.g., green or red light), excise the top 1-2 mm of each coleoptile tip.[12]

  • Auxin Collection:

    • Place the excised tips (e.g., 6-10 tips) onto a small agar block (e.g., 1-2% agar, often cut into 10 mm x 10 mm x 2 mm blocks).

    • Allow the tips to stand on the agar for 1-3 hours for the growth substance to diffuse into the block.[17] Discard the tips afterward.

  • Preparation of Test Plants:

    • Use the remaining decapitated seedlings. Make a second excision about 4 mm below the first cut to ensure no regeneration of the tip has occurred.[16][17]

    • Gently pull the primary leaf inside the hollow coleoptile up slightly to help support the agar block.[17]

  • Bioassay:

    • Cut the auxin-infused agar into smaller, uniform blocks.

    • Place a single small agar block asymmetrically (off-center) on the cut surface of one of the decapitated coleoptiles.[12][14]

    • Prepare control plants with agar blocks that did not have tips placed on them.

  • Incubation and Measurement:

    • Incubate the coleoptiles in a dark, high-humidity environment for 90-120 minutes.[12][17]

    • Measure the angle of curvature of the coleoptile away from the side where the block was placed. This can be done using a protractor or by taking shadowgraphs.[12][18]

Data Presentation

Quantitative Relationship in Avena Curvature Test

The Avena curvature test demonstrated a clear quantitative relationship between the concentration of auxin and the physiological response. Over a specific range, the angle of curvature is directly proportional to the concentration of IAA.[8][19]

IAA Concentration (µg/L)IAA Concentration (M)Average Angle of Curvature (degrees)
000
50~2.85 x 10⁻⁷~3.5
100~5.71 x 10⁻⁷~7.0
150~8.56 x 10⁻⁷~10.0
200~1.14 x 10⁻⁶~13.5
250~1.43 x 10⁻⁶~15.0
300~1.71 x 10⁻⁶~15.0 (Saturation)
Note: This table presents representative data based on published descriptions. A 10-degree curvature is often cited as being produced by approximately 150 µg/L of IAA.[17] The response becomes non-linear and saturates at higher concentrations.
Relative Activity of Different Auxinic Compounds

Following the identification of IAA, structure-activity relationship studies compared its activity to other natural and synthetic compounds. The pea stem curvature test was another common bioassay.

CompoundTypeRelative Activity (IAA = 100%)
Indole-3-acetic acid (IAA)Natural100
Indole-3-butyric acid (IBA)Natural~20-50
Phenylacetic acid (PAA)Natural~5
1-Naphthaleneacetic acid (NAA)Synthetic~100-200
2,4-Dichlorophenoxyacetic acid (2,4-D)Synthetic~300-500
Note: Relative activities can vary depending on the specific bioassay (e.g., Avena test, pea test, root inhibition test) and plant species used.[20][21]

Modern Understanding: The IAA Signaling Pathway

Decades of research have elucidated the molecular mechanism of IAA action. Auxin does not act on its own but functions as a "molecular glue" to trigger the degradation of repressor proteins, thereby activating gene expression.

The core signaling pathway consists of three main components:

  • TIR1/AFB F-box proteins: These are the auxin receptors. They are part of a larger protein complex called the SCFTIR1/AFB E3 ubiquitin ligase.

  • Aux/IAA proteins: These are transcriptional co-repressors. In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.

  • Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.

The signaling cascade proceeds as follows:

  • Low Auxin: Aux/IAA proteins are stable and bind to ARF transcription factors, repressing the transcription of auxin-responsive genes.

  • High Auxin: IAA enters the nucleus and binds to the TIR1/AFB protein. This binding stabilizes the interaction between TIR1/AFB and an Aux/IAA protein.

  • Ubiquitination and Degradation: The SCFTIR1/AFB complex tags the Aux/IAA protein with ubiquitin molecules. This marks the Aux/IAA for degradation by the 26S proteasome.

  • Gene Activation: With the Aux/IAA repressor destroyed, the ARF transcription factor is now free to bind to the AuxREs and activate (or in some cases, repress) the transcription of early auxin-responsive genes, leading to a physiological response such as cell elongation.

Mandatory Visualizations

Darwin_Experiment cluster_setup Experimental Setup cluster_treatment Treatment cluster_results Observation Setup Avena Seedlings (Etiolated) Control Tip Removed Opaque Cap Base Covered Light Unidirectional Light Source Setup:c->Light Setup:t1->Light Setup:t2->Light Setup:t3->Light Result_C Control Bends Towards Light Light->Result_C Result_T1 Tip Removed No Bending Light->Result_T1 Result_T2 Opaque Cap No Bending Light->Result_T2 Result_T3 Base Covered Bends Towards Light Light->Result_T3 Conclusion Conclusion: Light is perceived at the tip, and a signal is transmitted to the lower region. Result_C->Conclusion Result_T1->Conclusion Result_T2->Conclusion Result_T3->Conclusion

Caption: Workflow of the Darwins' phototropism experiment.

Went_Experiment cluster_collection 1. Auxin Collection cluster_bioassay 2. Bioassay cluster_measurement 3. Measurement A Excise Tips from Avena Coleoptiles B Place Tips on Agar Block A->B C Allow Auxin to Diffuse into Agar B->C E Place Auxin-Agar Block Asymmetrically on Cut Surface C->E D Prepare Decapitated Coleoptiles D->E F Incubate in Darkness E->F G Observe and Measure Angle of Curvature F->G H Curvature is Proportional to Auxin Concentration G->H

Caption: Experimental workflow for the Avena Curvature Test.

IAA_Signaling cluster_low Low Auxin cluster_high High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds & Inhibits AuxIAA_high Aux/IAA Repressor Gene_low Auxin-Responsive Gene ARF_low->Gene_low Repressed IAA IAA (Auxin) TIR1 TIR1/AFB Receptor (Part of SCF Complex) IAA->TIR1 Binds to TIR1->AuxIAA_high Forms Co-receptor & Binds to Proteasome 26S Proteasome AuxIAA_high->Proteasome Ubiquitination & Degradation ARF_high ARF Transcription Factor Gene_high Auxin-Responsive Gene ARF_high->Gene_high Activates Transcription Response Cellular Response (e.g., Elongation) Gene_high->Response

Caption: The core molecular signaling pathway of Indole-3-Acetic Acid (IAA).

References

A Technical Guide to the Natural Occurrence of Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The user request specified Indole-2-acetic acid (I2AA). However, the vast body of scientific literature on natural auxins, their biosynthesis, and physiological roles overwhelmingly pertains to Indole-3-acetic acid (IAA) . This compound is not the common, naturally occurring plant hormone. Therefore, this guide will focus on Indole-3-acetic acid, assuming it to be the intended subject of the query.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of phytohormones that play a central role in regulating plant growth and development.[1][2][3] It is not exclusive to plants, as numerous species of bacteria and fungi are also capable of its synthesis.[4][5] In microorganisms, IAA can act as a signaling molecule, influencing their own physiological processes and mediating interactions with host plants, ranging from pathogenic to symbiotic.[4][6] This technical guide provides an in-depth overview of the natural occurrence of IAA, its biosynthesis across different kingdoms, quantitative data on its concentration in various organisms, and detailed experimental protocols for its analysis.

Biosynthesis of Indole-3-Acetic Acid

IAA can be synthesized via several pathways, which are broadly categorized as tryptophan-dependent and tryptophan-independent.[2][7] Tryptophan, an aromatic amino acid, is the precursor for the majority of IAA biosynthesis.[3]

Tryptophan-Dependent Pathways

There are at least five identified tryptophan-dependent pathways for IAA synthesis, named after their key intermediates:

  • The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the major pathway in plants and is also widespread in bacteria and fungi.[4][7] Tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase (TAA/TAR enzymes in plants). IPyA is then decarboxylated to indole-3-acetaldehyde (IAAld) by indole-3-pyruvate decarboxylase (IPDC). Finally, IAAld is oxidized to IAA by an aldehyde dehydrogenase.[7]

  • The Indole-3-Acetamide (IAM) Pathway: This pathway is well-characterized in bacteria, particularly in phytopathogens.[4] Tryptophan is converted to indole-3-acetamide by tryptophan-2-monooxygenase (IaaM). IAM is then hydrolyzed to IAA by an IAM hydrolase (IaaH).[4]

  • The Tryptamine (TAM) Pathway: In this pathway, tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase. Tryptamine is then oxidized to indole-3-acetaldehyde by an amine oxidase, which is subsequently converted to IAA.[7]

  • The Indole-3-Acetonitrile (IAN) Pathway: This pathway is more prominent in certain plant families like Brassicaceae. Tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile. IAN is finally hydrolyzed to IAA by a nitrilase.[7]

  • The Tryptophan Side-Chain Oxidase (TSO) Pathway: This pathway, primarily reported in some Pseudomonas species, involves the direct conversion of tryptophan to indole-3-acetaldehyde, which is then oxidized to IAA.[7]

Tryptophan-Independent Pathway

Plants and some bacteria can also synthesize IAA without tryptophan as an immediate precursor.[2][4] This pathway is thought to branch off from the tryptophan synthesis pathway, possibly using indole or indole-3-glycerol phosphate as a precursor.[4] The enzymes and intermediates of this pathway are not as well-characterized as the tryptophan-dependent routes.[7]

IAA_Biosynthesis_Pathways Tryptophan-Dependent IAA Biosynthesis Pathways cluster_IPyA IPyA Pathway cluster_IAM IAM Pathway cluster_TAM TAM Pathway cluster_IAN IAN Pathway Trp Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA Tryptophan aminotransferase IAM Indole-3-acetamide (IAM) Trp->IAM Tryptophan-2- monooxygenase (IaaM) TAM Tryptamine (TAM) Trp->TAM Tryptophan decarboxylase IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 IAAld Indole-3-acetaldehyde (IAAld) IPyA->IAAld IPyA decarboxylase IAA Indole-3-acetic acid (IAA) IAAld->IAA Aldehyde dehydrogenase IAM->IAA IAM hydrolase (IaaH) TAM->IAAld Amine oxidase IAN Indole-3-acetonitrile (IAN) IAOx->IAN Dehydratase IAN->IAA Nitrilase

Caption: Overview of the major tryptophan-dependent IAA biosynthesis pathways.

Quantitative Occurrence of Indole-3-Acetic Acid

The concentration of IAA varies significantly among different organisms, tissues, and developmental stages. It is typically found in trace amounts, requiring sensitive analytical techniques for accurate quantification. The following tables summarize representative concentrations of free IAA reported in the literature.

OrganismTissue/ConditionIAA ConcentrationReference
Arabidopsis thalianaExpanding Leaves~15 pg/mg fresh weight[8]
Arabidopsis thalianaRoots~74 pg/mg fresh weight (as OxIAA)[8]
Oryza sativa (Rice)Roots~10 pmol/g fresh weight[9]
Zea mays (Maize)Primary Root Tip20.4 ± 6.1 nmol/g fresh weight[10]
Pseudomonas putidaCulture Supernatant (with Tryptophan)0.7–10.3 µg/mL[11]
Pleurotus ostreatusCulture Supernatant (with Tryptophan)473.55 ± 3.32 µg/mL[12]
HumanPlasma1-10 ng/mL[13]

Indole-3-Acetic Acid Signaling Pathway in Plants

In plants, IAA signaling is a well-studied process crucial for regulating gene expression. The core mechanism involves a family of proteins that act as transcriptional repressors and a ubiquitin-mediated degradation system.

  • Perception: IAA enters the nucleus and binds to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

  • Derepression: This binding event promotes the ubiquitination of the Aux/IAA protein by an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

  • Gene Activation: The degradation of the Aux/IAA repressor releases the Auxin Response Factor (ARF) transcription factors to which they were bound. The freed ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription and leading to various physiological responses.[2]

IAA_Signaling_Pathway Simplified IAA Signaling Pathway in Plants cluster_nucleus Nucleus IAA IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA forms complex with SCF_complex SCF Complex TIR1_AFB->SCF_complex part of ARF ARF (Transcription Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome targeted for degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to SCF_complex->Aux_IAA ubiquitinates Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Caption: Simplified model of the core IAA signaling pathway in plant cells.

Experimental Protocols

Accurate quantification of IAA is critical for understanding its physiological roles. Below are generalized protocols for the extraction and analysis of IAA from biological samples.

Protocol 1: Extraction of IAA from Plant Tissue

This protocol is a general guideline and may require optimization for specific tissues.

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh the frozen powder (typically 50-200 mg).

  • Extraction:

    • Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol or 2-propanol/water/concentrated HCl) to the powdered tissue.

    • For quantitative analysis, add a known amount of a labeled internal standard (e.g., ¹³C₆-IAA) at this stage.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant. Re-extract the pellet with another volume of extraction buffer to ensure complete recovery.

  • Purification (Solid-Phase Extraction - SPE):

    • Combine the supernatants and evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator.

    • Adjust the pH of the remaining aqueous phase to ~2.7 with acid (e.g., 1M HCl).

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with acidified water to remove polar impurities.

    • Elute the IAA and other hydrophobic compounds with 80% methanol.

    • Dry the eluate completely.

  • Final Sample Preparation:

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC or LC-MS/MS analysis (e.g., 100 µL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Quantification of IAA by HPLC with Fluorescence Detection
  • Instrumentation:

    • HPLC system with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Fluorescence detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol (or acetonitrile) and acidified water (e.g., with 0.1% acetic or formic acid). A typical gradient might start at 20% methanol and increase to 80% over 20-30 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 10-20 µL.

    • Fluorescence Detection: Excitation wavelength at ~280 nm and emission wavelength at ~350 nm.[11]

  • Quantification:

    • Generate a standard curve by injecting known concentrations of pure IAA.

    • Quantify the IAA in the sample by comparing its peak area to the standard curve, correcting for recovery using the internal standard.

Protocol 3: Quantification of IAA by LC-MS/MS

LC-MS/MS provides the highest sensitivity and specificity for IAA quantification.

  • Instrumentation:

    • A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Similar to HPLC, a C18 column is typically used with a gradient of acetonitrile or methanol in water, often with a small amount of formic acid to aid ionization.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive or negative mode. In positive mode, the protonated molecule [M+H]⁺ at m/z 176.1 is monitored.[14]

    • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored. A common transition for IAA is m/z 176.1 → 130.0 (loss of the carboxyl group).[14] A transition for the ¹³C₆-IAA internal standard (m/z 182.1 → 136.0) would also be monitored.

    • Optimize parameters such as collision energy and cone voltage for maximum signal intensity.

  • Quantification:

    • Quantification is based on the ratio of the peak area of the endogenous IAA MRM transition to the peak area of the internal standard MRM transition, plotted against a standard curve.

Experimental_Workflow_IAA_Analysis General Workflow for IAA Quantification Start Biological Sample (e.g., Plant Tissue) Grinding Homogenization (Cryogenic Grinding) Start->Grinding Extraction Solvent Extraction (+ Internal Standard) Grinding->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis Instrumental Analysis Purification->Analysis HPLC HPLC-FLD Analysis->HPLC or LCMS LC-MS/MS Analysis->LCMS Data Data Processing & Quantification HPLC->Data LCMS->Data

Caption: A generalized experimental workflow for the analysis of IAA.

Conclusion

Indole-3-acetic acid is a ubiquitous signaling molecule, fundamental to the life of plants and influential in the biology of many microorganisms. Its biosynthesis occurs through a network of redundant pathways, ensuring a robust supply of this critical hormone. The concentration of IAA is tightly regulated and varies across different species and tissues, reflecting its diverse roles. The analysis of IAA requires sensitive and specific analytical techniques, such as chromatography coupled with mass spectrometry, to accurately quantify its low endogenous levels. Continued research into the natural occurrence and function of IAA will undoubtedly uncover further complexities in its role as a universal biological regulator.

References

Indole-3-Acetic Acid (IAA): A Comprehensive Technical Guide on its Core Functions in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Preliminary Note: This document focuses on Indole-3-acetic acid (IAA), the most abundant and physiologically significant natural auxin in plants. The initial query for "Indole-2-acetic acid" is presumed to be a typographical error, as IAA is the central molecule in auxin-mediated plant development.

Indole-3-acetic acid (IAA) is a pivotal plant hormone, or phytohormone, belonging to the auxin class.[1][2] It orchestrates a vast array of growth and developmental processes, from the cellular level to the whole plant architecture.[2] As the principal native auxin, IAA's synthesis, transport, and signaling have been extensively studied to understand and manipulate plant growth for agricultural and biotechnological advancements.[1][3] This guide provides an in-depth examination of IAA's functions, the molecular mechanisms that underpin its activity, and the experimental protocols used to investigate its roles.

Core Physiological Functions of Indole-3-Acetic Acid

IAA's influence on plant development is multifaceted, regulating key processes that determine a plant's form and function. Its effects are highly dependent on its concentration, the tissue type, and the developmental stage of the plant.

  • Cell Elongation and Division: IAA is a primary driver of cell elongation, a fundamental process for plant growth.[1][4] It stimulates the loosening of the cell wall, allowing for turgor pressure-driven expansion.[5] This is achieved by activating ATPase proton pumps, which acidify the cell wall.[6] The lower pH activates expansin proteins, which disrupt the bonds between cellulose microfibrils, increasing wall extensibility.[6] In conjunction with other hormones like cytokinins, IAA also influences cell division, contributing to overall plant growth.[1][4][7]

  • Apical Dominance: This phenomenon, where the central stem grows more strongly than lateral stems, is controlled by IAA produced in the apical bud of the shoot.[2][8] This apically-derived IAA is transported down the stem and inhibits the outgrowth of lateral (axillary) buds.[2][8] Removal of the shoot apex reduces the IAA supply, allowing lateral buds to grow.[8] This principle is fundamental to agricultural practices like pruning.

  • Root Development: IAA is essential for the initiation and development of roots. It promotes the formation of both lateral roots, which branch from the primary root, and adventitious roots, which can form from non-root tissues like stems or leaves.[4][7][9] This action is critical for establishing a robust root system for water and nutrient uptake.[10] Interestingly, the effect of IAA on root cell elongation is concentration-dependent; while it promotes elongation in shoots, high concentrations can inhibit elongation in roots.[11]

  • Fruit Development and Ripening: IAA plays a crucial role in fruit set, the transition of a flower into a developing fruit.[7][12] It promotes ovary growth after pollination and is vital for cell division and expansion that determine fruit size.[13][14] In some cases, the external application of IAA can induce parthenocarpy, the development of fruit without fertilization, leading to seedless varieties.[12]

  • Tropisms (Directional Growth): IAA mediates plant responses to environmental stimuli like light (phototropism) and gravity (gravitropism).[2][3][9] In phototropism, light causes IAA to migrate from the illuminated side to the shaded side of the shoot tip. The higher concentration of IAA on the shaded side promotes greater cell elongation, causing the shoot to bend towards the light.[5][11] In roots, a similar redistribution of IAA in response to gravity causes the root to grow downwards.[11]

  • Vascular Tissue Differentiation: IAA is involved in the formation and differentiation of vascular tissues (xylem and phloem), which are responsible for transporting water and nutrients throughout the plant.[3][10]

Biosynthesis and Metabolism of IAA

Plants tightly regulate the levels of active IAA through a balance of biosynthesis, degradation, and conjugation.[15]

  • Biosynthesis: IAA is primarily synthesized in young, developing tissues like shoot apices and young leaves.[1][9] The main precursor for IAA biosynthesis is the amino acid tryptophan.[16] Plants utilize several tryptophan-dependent pathways, with the indole-3-pyruvic acid (IPyA) pathway being a major route.[1][17] There is also evidence for tryptophan-independent pathways.[1][16]

  • Metabolism and Homeostasis: To maintain appropriate levels, IAA can be inactivated through two primary mechanisms:

    • Oxidation (Catabolism): IAA can be irreversibly broken down into inactive products like oxindole-3-acetic acid (OxIAA).[15]

    • Conjugation: IAA can be reversibly conjugated to sugars or amino acids (e.g., indole-3-acetyl aspartic acid).[15] These conjugated forms are inactive but can be stored and later hydrolyzed to release free, active IAA when needed, thus serving as a homeostatic control mechanism.[15]

Data Presentation: Quantitative Effects of IAA

The following table summarizes quantitative data from studies investigating the effects of IAA on various plant growth parameters.

ParameterPlant SpeciesIAA ConcentrationObserved EffectSource
Root Biomass Grapevine60 mg L⁻¹Maximum increase of 15.61% compared to control under Selenium stress.[18]
Shoot Biomass Grapevine60 mg L⁻¹Maximum increase of 23.95% compared to control under Selenium stress.[18]
Total Selenium Content (Shoots) Grapevine90 mg L⁻¹55.77% increase compared to control.[18]
Shoot & Root Fresh Weight Agastache rugosa10⁻⁷ M and 10⁻⁹ MEffectively improved fresh weights compared to control.[19]
Acacetin Concentration (Flowers) Agastache rugosa10⁻⁵ M and 10⁻⁷ MSignificantly higher concentration compared to control.[19]
Endogenous IAA Quantification Bambusa tulda seedlingsN/A (Endogenous)10.28 µg/ml extracted from seedlings.[20]
Endogenous Amide-Conjugated IAA Arabidopsis thaliana (10 days old)N/A (Endogenous)Total of 26.1 pg mg⁻¹ fresh weight. IA-Leu higher in roots (0.15 pg mg⁻¹), IA-Ala higher in aerial parts (0.05 pg mg⁻¹).[21]
IAA Production by Bacteria Various bacterial isolatesN/A (Bacterial Production)Production ranged from 9.21 ± 0.23 to 80.12 ± 0.2 µg mL⁻¹.[10]

Signaling Pathway and Molecular Mechanism

The action of IAA at the molecular level is a classic example of de-repression signaling. The core components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins, and the Auxin Response Factor (ARF) transcription factors.[22]

  • Perception: In the cell nucleus, IAA binds to the TIR1/AFB F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1]

  • De-repression: The binding of IAA stabilizes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][22]

  • Activation: In the absence of IAA, Aux/IAA proteins are stable and form heterodimers with ARF transcription factors, repressing their activity.[1] The degradation of Aux/IAA proteins releases the ARFs.

  • Gene Transcription: The freed ARF proteins can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, activating their transcription and leading to the various physiological responses.[1][22]

IAA_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_repression IAA IAA TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for ubiquitination ARF ARF (Transcription Factor) Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Genes Auxin-Responsive Genes AuxRE->Genes activates transcription Response Physiological Response Genes->Response LCMS_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Tissue 1. Weigh & Freeze Plant Tissue Grind 2. Grind to Fine Powder Tissue->Grind Extract 3. Extract in Solvent (+ Isotope Standard) Grind->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge Dry 5. Evaporate Supernatant Centrifuge->Dry Reconstitute 6. Reconstitute Extract Dry->Reconstitute SPE 7. Solid-Phase Extraction (SPE) Reconstitute->SPE LC_MS 8. LC-MS/MS Analysis SPE->LC_MS Quantify 9. Quantify IAA (Ratio to Standard) LC_MS->Quantify Auxin_Transport_Workflow Start Start Grow 1. Grow Seedlings Vertically Start->Grow End End Apply 2. Apply Agar Block with ³H-IAA Grow->Apply Incubate 3. Incubate for Transport (4-18 hours) Apply->Incubate Excise 4. Excise Tissue (e.g., Root) Incubate->Excise Section 5. Cut into Segments Excise->Section Scintillate 6. Measure Radioactivity in Each Segment Section->Scintillate Analyze 7. Plot Radioactivity vs. Distance Scintillate->Analyze Analyze->End

References

A Technical Guide to the Structural and Functional Comparison of Indole-2-acetic Acid and Indole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (I3AA), the most common naturally occurring auxin, is a cornerstone of plant development, orchestrating a vast array of physiological processes through a well-defined signaling pathway. Its structural isomer, Indole-2-acetic acid (I2AA), while structurally similar, is not considered a canonical auxin and its biological activity remains largely uncharacterized in comparison. This technical guide provides an in-depth analysis of the structural differences between I2AA and I3AA, delves into the established biological functions and signaling of I3AA, and explores the hypothetical implications of the structural variance of I2AA on its potential biological activity. While direct comparative quantitative data for I2AA is scarce in publicly available literature, this guide furnishes detailed experimental protocols for researchers to conduct such comparative analyses, including auxin activity assays and receptor-binding studies.

Introduction

The indoleacetic acid (IAA) isomers, particularly Indole-3-acetic acid (I3AA), represent a pivotal class of signaling molecules in plant biology. I3AA is the principal and most potent native auxin, a class of phytohormones that regulate almost every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2] Its mechanism of action, involving the TIR1/AFB family of F-box proteins as receptors, has been extensively studied.[3][4] In contrast, this compound (I2AA), a positional isomer of I3AA, is not widely recognized as a significant plant hormone, and its biological functions are poorly understood. The subtle shift in the position of the acetic acid side chain on the indole ring is predicted to have profound effects on the molecule's stereochemistry and its ability to interact with biological targets. This guide aims to provide a comprehensive comparison of the two isomers, highlighting the structural distinctions and their known and potential biological ramifications.

Structural Comparison

The core structural difference between this compound and Indole-3-acetic acid lies in the point of attachment of the acetic acid moiety to the indole ring.

  • Indole-3-acetic acid (I3AA): The acetic acid group is attached to the third carbon atom of the pyrrole ring of the indole structure.

  • This compound (I2AA): The acetic acid group is attached to the second carbon atom of the pyrrole ring.

This seemingly minor positional change has significant implications for the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity, all of which are critical for its interaction with protein receptors.

G cluster_I3AA Indole-3-acetic acid (I3AA) cluster_I2AA This compound (I2AA) i3aa_img i3aa_img i2aa_img i2aa_img

Figure 1: 2D structures of Indole-3-acetic acid and this compound.

Physicochemical Properties

While comprehensive, directly comparative studies on the physicochemical properties of I2AA and I3AA are limited, some key properties can be extrapolated from available data and chemical principles.

PropertyIndole-3-acetic acid (I3AA)This compound (I2AA)
Molecular Formula C₁₀H₉NO₂C₁₀H₉NO₂
Molecular Weight 175.18 g/mol 175.18 g/mol [5]
Melting Point 165-169 °C[6]Not readily available
Solubility Soluble in ethanol, methanol, DMSO; sparingly soluble in chloroform; insoluble in water.[6]Not readily available
pKa ~4.75Expected to be similar to I3AA due to the carboxylic acid group, but potentially influenced by the position on the indole ring.

Biological Activity and Signaling Pathway of Indole-3-acetic Acid (I3AA)

I3AA is a master regulator of plant development, exerting its effects through a sophisticated signaling pathway.

Key Biological Functions of I3AA:
  • Cell Elongation and Division: Promotes the elongation of cells in stems and coleoptiles and stimulates cell division in the cambium.[1]

  • Apical Dominance: Suppresses the growth of lateral buds, leading to the dominance of the apical bud.

  • Root Development: Stimulates the formation of lateral and adventitious roots.[1]

  • Tropisms: Mediates phototropism (growth towards light) and gravitropism (growth in response to gravity).

  • Fruit Development: Plays a crucial role in fruit set and development.

The I3AA Signaling Pathway:

The canonical I3AA signaling pathway is a well-elucidated cascade of molecular events:

  • Perception: In the nucleus, I3AA is perceived by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[3][4]

  • Ubiquitination: The binding of I3AA to this complex promotes the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Degradation: The ubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription.

Auxin_Signaling_Pathway cluster_nucleus Nucleus I3AA Indole-3-acetic acid (I3AA) TIR1_AFB TIR1/AFB I3AA->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Figure 2: Simplified diagram of the Indole-3-acetic acid (I3AA) signaling pathway.

Biological Activity of this compound (I2AA) - A Knowledge Gap

There is a significant lack of published research on the biological activity of this compound in plants. It is not considered a major natural auxin, and its ability to elicit auxin-like responses is largely unconfirmed. The positional difference of the acetic acid side chain in I2AA compared to I3AA likely hinders its ability to bind effectively to the TIR1/AFB co-receptor complex, which is highly specific for the structure of I3AA and other active auxins.

Hypothetical Implications of the Structural Difference:

  • Receptor Binding: The precise geometry and electronic configuration of the I3AA binding pocket in the TIR1/AFB receptor are optimized for the 3-substituted indole. The 2-substituted isomer may not fit correctly, leading to a much lower binding affinity or no binding at all.

  • Metabolism: Plants have evolved specific pathways for the synthesis, transport, and degradation of I3AA.[7] It is unlikely that I2AA would be a substrate for the same enzymes, and its metabolic fate in plant tissues is unknown.

Experimental Protocols for Comparative Analysis

To address the knowledge gap regarding the biological activity of I2AA, the following experimental protocols can be employed for a direct comparison with I3AA.

Root Elongation Assay

This classic bioassay is a sensitive method to quantify auxin activity. High concentrations of auxins typically inhibit root elongation, while lower concentrations can have a stimulatory effect.

Protocol:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Plate seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar.

    • Stratify at 4°C for 2-3 days in the dark.

    • Germinate seeds by placing the plates vertically in a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C for 4-5 days.

  • Treatment:

    • Prepare MS agar plates supplemented with a range of concentrations of I2AA and I3AA (e.g., 0, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M). A stock solution in ethanol or DMSO should be used, with the final solvent concentration kept constant across all plates, including the control.

    • Transfer seedlings of uniform size to the treatment plates (10-15 seedlings per plate).

  • Measurement and Analysis:

    • Mark the position of the root tip at the time of transfer.

    • After 2-3 days of further growth, scan the plates and measure the length of the new root growth from the initial mark.

    • Calculate the average root elongation and standard deviation for each treatment.

    • Plot dose-response curves to compare the inhibitory or stimulatory effects of I2AA and I3AA.

Root_Elongation_Assay_Workflow start Start sterilize Surface sterilize Arabidopsis seeds start->sterilize plate Plate on MS medium sterilize->plate stratify Stratify at 4°C plate->stratify germinate Germinate seedlings stratify->germinate transfer Transfer seedlings to treatment plates germinate->transfer prepare_plates Prepare MS plates with I2AA and I3AA concentrations prepare_plates->transfer mark Mark root tip position transfer->mark incubate Incubate for 2-3 days mark->incubate measure Measure new root growth incubate->measure analyze Analyze data and plot dose-response curves measure->analyze end End analyze->end

Figure 3: Workflow for the root elongation assay.
DR5 Reporter Gene Assay

The DR5 promoter is a synthetic auxin-responsive promoter containing multiple Auxin Response Elements (AuxREs). It is commonly fused to a reporter gene such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP, Venus) to visualize and quantify auxin response in vivo.

Protocol:

  • Plant Material: Use a transgenic Arabidopsis line carrying a DR5::GUS or DR5::Venus reporter construct.

  • Seedling Growth and Treatment:

    • Grow seedlings as described in the root elongation assay.

    • Treat seedlings with various concentrations of I2AA and I3AA, either by transferring them to supplemented agar plates or by incubating them in liquid MS medium containing the compounds.

  • Analysis:

    • For DR5::GUS:

      • Perform histochemical GUS staining using a solution containing X-Gluc.

      • Observe the staining pattern and intensity in different tissues (e.g., root tips, lateral root primordia) under a microscope.

      • Quantify GUS activity using a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.

    • For DR5::Venus:

      • Observe fluorescence in the roots and other tissues using a confocal laser scanning microscope.

      • Quantify the fluorescence intensity in specific regions of interest.

DR5_Reporter_Assay_Workflow cluster_analysis Analysis start Start grow_seedlings Grow DR5 reporter Arabidopsis seedlings start->grow_seedlings treat_seedlings Treat seedlings with I2AA and I3AA grow_seedlings->treat_seedlings gus_staining DR5::GUS: Histochemical staining and quantification treat_seedlings->gus_staining venus_imaging DR5::Venus: Confocal microscopy and quantification treat_seedlings->venus_imaging end End gus_staining->end venus_imaging->end

Figure 4: Workflow for the DR5 reporter gene assay.
In Vitro TIR1/AFB Receptor Binding Assay

This assay directly measures the binding affinity of a compound to the auxin co-receptor complex. A common method is the Surface Plasmon Resonance (SPR) assay.

Protocol:

  • Protein Expression and Purification:

    • Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells).

    • Synthesize or purify a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7).

  • SPR Analysis:

    • Immobilize the biotinylated Aux/IAA degron peptide on a streptavidin-coated SPR sensor chip.

    • Prepare a series of solutions containing a constant concentration of the TIR1/AFB protein and varying concentrations of I2AA or I3AA.

    • Inject the solutions over the sensor chip and measure the binding response in real-time.

  • Data Analysis:

    • Determine the equilibrium dissociation constant (Kd) for the binding of each compound to the TIR1/AFB-Aux/IAA complex. A lower Kd value indicates a higher binding affinity.

Conclusion

References

The Enigmatic Isomer: A Technical Guide to the Biological Activity of Indole-3-Acetic Acid and the Quest for its Indole-2-Acetic Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide delves into the well-documented biological activities of the principal plant auxin, Indole-3-acetic acid (IAA), while also addressing the conspicuous absence of its isomer, Indole-2-acetic acid (I2AA), in plant science literature. While IAA is a cornerstone of plant development, I2AA remains a molecule of untapped potential, with current research pointing towards non-auxin activities, particularly in the realm of medicinal chemistry.

Indole-3-Acetic Acid (IAA): The Archetypal Auxin

Indole-3-acetic acid is the most abundant and physiologically active native auxin in plants, playing a pivotal role in a vast array of developmental processes. Its effects are concentration-dependent and tissue-specific, influencing everything from cell elongation to organ formation.

Quantitative Data on IAA-Mediated Plant Responses

The biological activity of IAA is typically quantified through a variety of bioassays that measure its impact on plant growth. The following tables summarize key quantitative data from classical auxin bioassays.

Table 1: Effect of Indole-3-Acetic Acid (IAA) on Coleoptile Elongation

Plant SpeciesAssay TypeIAA Concentration (M)Elongation (% of Control)Reference
Avena sativa (Oat)Straight-Growth Test10⁻⁹~120%[1]
Avena sativa (Oat)Straight-Growth Test10⁻⁶~250%[1]
Avena sativa (Oat)Straight-Growth Test10⁻⁴~200% (Inhibition at higher conc.)[1]
Zea mays (Maize)Coleoptile Segment Test3 x 10⁻⁵~150-200%[2]

Table 2: Effect of Indole-3-Acetic Acid (IAA) on Root Growth

Plant SpeciesAssay TypeIAA Concentration (M)Root Growth (% of Control)Reference
Zea mays (Maize)Intact Root Elongation10⁻¹⁰~120% (Promotion)[3]
Zea mays (Maize)Intact Root Elongation10⁻⁷~50% (Inhibition)[3]
Arabidopsis thalianaLateral Root Formation10⁻⁷Significant Increase
Arabidopsis thalianaPrimary Root Elongation10⁻⁷Significant Inhibition
The Canonical Auxin Signaling Pathway

The perception and transduction of the IAA signal are orchestrated by a well-defined molecular pathway. At its core is the SCF-TIR1/AFB E3 ubiquitin ligase complex. In the presence of auxin, the TIR1/AFB F-box protein binds to both IAA and an Aux/IAA transcriptional repressor protein. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby modulating their transcription and initiating a wide range of physiological responses.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Degradation Pathway IAA_out IAA Transport Auxin Influx Carriers (e.g., AUX1) IAA_out->Transport Enters Cell IAA_in IAA Transport->IAA_in TIR1_AFB TIR1/AFB IAA_in->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Aux_IAA_Ub Ub-Aux/IAA TIR1_AFB->Aux_IAA_Ub Ubiquitination ARF ARF Aux_IAA->ARF Represses ARE Auxin Response Element (Promoter) ARF->ARE Binds to Gene Auxin-Responsive Gene Transcription Transcription Gene->Transcription Ub Ubiquitin Proteasome 26S Proteasome Aux_IAA_Ub->Proteasome ColeoptileAssay A 1. Grow Avena seedlings in darkness (4-5 days) B 2. Under red light, decapitate and excise 10mm segments A->B C 3. Pre-incubate segments in basal medium (1-2 hours) B->C D 4. Transfer segments to test solutions with varying auxin concentrations C->D E 5. Incubate in darkness (18-24 hours) D->E F 6. Measure final length of segments E->F G 7. Calculate and compare elongation F->G RootInhibitionAssay A 1. Germinate seeds (e.g., cress) in darkness on moist filter paper B 2. Select seedlings with straight radicles (5-10mm) A->B C 3. Transfer to petri dishes with filter paper and test solutions B->C D 4. Incubate in darkness (2-3 days) C->D E 5. Measure primary root length D->E F 6. Express as % of control and plot dose-response curve E->F

References

An In-depth Technical Guide to the Metabolism and Degradation of Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Indole-2-Acetic Acid: Initial inquiries into the metabolism of this compound (I2AA) yielded limited specific information. The vast majority of scientific literature focuses on its isomer, indole-3-acetic acid (IAA), the most common and biologically significant auxin in plants and a key signaling molecule in various organisms. It is presumed that the user's interest lies with the extensively studied IAA, and as such, this guide will focus on the metabolic pathways of indole-3-acetic acid. Limited research on indole-2-carboxylic acid, a related compound, suggests its role as an inhibitor of enzymes involved in tryptophan metabolism, but detailed degradation pathways for I2AA are not well-documented.

Introduction

Indole-3-acetic acid (IAA) is a pivotal molecule in developmental biology and physiology. In plants, it functions as the primary auxin, orchestrating a wide array of processes from cell division and elongation to tissue differentiation and responses to environmental stimuli. Beyond the plant kingdom, IAA is synthesized and metabolized by a diverse range of bacteria, fungi, and even in mammals, where it can act as a signaling molecule and a product of gut microbiome metabolism. Understanding the intricate pathways of IAA metabolism and degradation is crucial for researchers in agriculture, microbiology, and drug development, as it offers potential avenues for manipulating plant growth, controlling microbial populations, and understanding host-microbe interactions. This technical guide provides a comprehensive overview of the core aspects of IAA metabolism, its degradation products, and the experimental methodologies used to study these processes.

Core Metabolic Pathways of Indole-3-Acetic Acid

The metabolic fate of IAA varies significantly across different organisms, primarily categorized into pathways of catabolism (degradation) and conjugation. Catabolic pathways irreversibly break down IAA, thereby reducing its active pool, while conjugation temporarily inactivates IAA by linking it to other molecules, creating a storage form that can be hydrolyzed back to free IAA when needed.

Bacterial Metabolism of IAA

Bacteria have evolved sophisticated mechanisms to utilize IAA as a source of carbon and nitrogen. The degradation of IAA in bacteria proceeds through distinct aerobic and anaerobic pathways, often encoded by specific gene clusters.

The aerobic catabolism of IAA in several bacterial species, including Pseudomonas putida, Enterobacter soli, and Acinetobacter baumannii, is primarily mediated by the iac gene cluster.[1] This pathway ultimately converts IAA to catechol, which then enters central metabolism.

A key intermediate in this pathway is 2-hydroxyindole-3-acetic acid, which is subsequently converted to dioxindole-3-acetate. The pathway involves a series of enzymatic steps including hydroxylation and cleavage of the indole ring.

Aerobic_IAA_Degradation IAA Indole-3-acetic acid HIAA 2-Hydroxyindole-3-acetic acid IAA->HIAA iacA DOAA Dioxindole-3-acetate HIAA->DOAA iacB Catechol Catechol DOAA->Catechol iacC, iacD, iacE, iacF, iacG, iacH, iacI Central_Metabolism Central Metabolism Catechol->Central_Metabolism

In the absence of oxygen, certain denitrifying bacteria like Azoarcus evansii and Aromatoleum aromaticum utilize the iaa gene cluster for the anaerobic degradation of IAA.[1][2] This pathway converts IAA to 2-aminobenzoyl-CoA, which can then be further metabolized.

The initial step involves the hydroxylation of the pyrrole ring to form 2-oxo-IAA, a reaction catalyzed by a molybdenum cofactor-containing dehydrogenase.[2] Subsequent hydrolytic ring opening and CoA ligation lead to the formation of 2-aminobenzoyl-CoA.

Anaerobic_IAA_Degradation IAA Indole-3-acetic acid OxoIAA 2-Oxo-IAA IAA->OxoIAA Molybdenum dehydrogenase Ring_Opened Ring-Opened Intermediate OxoIAA->Ring_Opened Hydantoinase-like enzyme AminobenzoylCoA 2-Aminobenzoyl-CoA Ring_Opened->AminobenzoylCoA CoA ligase

Plant Metabolism of IAA

In plants, the regulation of IAA levels is critical for proper growth and development. This is achieved through a balance of biosynthesis, transport, and inactivation pathways, including oxidative catabolism and conjugation.

The primary oxidative pathway for IAA degradation in plants leads to the formation of 2-oxindole-3-acetic acid (OxIAA). This conversion is considered a major route for irreversible IAA inactivation. Further modifications can occur, such as the glucosylation of OxIAA to form OxIAA-glucoside.

Plant_IAA_Oxidation IAA Indole-3-acetic acid OxIAA 2-Oxindole-3-acetic acid IAA->OxIAA Oxidation OxIAA_Glc OxIAA-glucoside OxIAA->OxIAA_Glc Glucosylation

IAA can be conjugated to various molecules, including amino acids and sugars. These conjugates are generally considered inactive forms of auxin, though some can be hydrolyzed back to free IAA. Conjugation serves as a mechanism for storage, transport, and protection from degradation. Common IAA conjugates include indole-3-acetyl-aspartate (IAAsp), indole-3-acetyl-glutamate (IAGlu), and various glycosyl esters.

Plant_IAA_Conjugation IAA Indole-3-acetic acid IAAsp Indole-3-acetyl-aspartate IAA->IAAsp GH3 enzymes IAGlu Indole-3-acetyl-glutamate IAA->IAGlu GH3 enzymes IAA_Sugar IAA-sugar conjugates IAA->IAA_Sugar Glucosyltransferases Free_IAA Free IAA IAAsp->Free_IAA Hydrolysis (limited) IAGlu->Free_IAA Hydrolysis (limited) IAA_Sugar->Free_IAA Hydrolysis

Quantitative Data on IAA Metabolism

The following tables summarize quantitative data on IAA metabolites from various studies. These values can vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions.

MetaboliteOrganism/TissueConcentration (pmol/g FW)Reference
IAAArabidopsis thaliana (rosette leaves)10 - 50[3]
OxIAAArabidopsis thaliana (rosette leaves)20 - 100[3]
IAAspArabidopsis thaliana (rosette leaves)1 - 10[3]
IAGluArabidopsis thaliana (rosette leaves)0.5 - 5[3]
IAARice (Oryza sativa) (seedlings)150 - 250[4]
IAAspRice (Oryza sativa) (seedlings)50 - 150[4]
IAGluRice (Oryza sativa) (seedlings)20 - 80[4]

Table 1: Endogenous Levels of IAA and its Metabolites in Plants. FW: Fresh Weight.

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
IAA OxidasePea (Pisum sativum)IAA50 - 1505 - 20[5]
IaaMPseudomonas savastanoiTryptophan20 - 6010 - 30[6]
IaaHPseudomonas savastanoiIndole-3-acetamide100 - 30050 - 150[6]

Table 2: Kinetic Parameters of Key Enzymes in IAA Metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of IAA metabolism.

Extraction and Purification of IAA and its Metabolites from Plant Tissue

This protocol is adapted for the analysis of IAA and its metabolites using LC-MS/MS.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves, rice seedlings)

  • Liquid nitrogen

  • Extraction buffer: 80% (v/v) acetonitrile, 20% (v/v) water, with 1% (v/v) acetic acid

  • Internal standards (e.g., 13C6-IAA, D2-OxIAA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vacuum concentrator

Procedure:

  • Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of pre-chilled extraction buffer containing internal standards to the powdered tissue.

  • Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the auxins with 1 mL of 80% methanol.

  • Dry the eluate in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 20% methanol) for LC-MS/MS analysis.

IAA_Extraction_Workflow Start Plant Tissue Sample Grind Grind in Liquid Nitrogen Start->Grind Extract Extract with Buffer and Internal Standards Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Elute Elute with Methanol SPE->Elute Dry Dry under Vacuum Elute->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Quantification of IAA and its Metabolites by HPLC-ESI-MS/MS

This protocol outlines the general parameters for the analysis of IAA and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Electrospray Ionization (ESI) source

  • Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), increasing to a high percentage (e.g., 95%) over 10-15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30-40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative, depending on the analytes. Positive mode is common for IAA and its amino acid conjugates.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined empirically. For example, for IAA, a common transition is m/z 176 -> 130.

HPLC_MS_Workflow Sample Reconstituted Extract HPLC HPLC Separation (C18 column) Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition and Quantification Detector->Data

Enzymatic Assay of IAA Oxidase

This protocol describes a colorimetric assay to measure the activity of IAA oxidase.

Materials:

  • Enzyme extract (from plant or microbial source)

  • Phosphate buffer (e.g., 100 mM, pH 6.0)

  • IAA solution (e.g., 1 mM)

  • Salkowski reagent (e.g., 0.5 M FeCl3 in 35% perchloric acid)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the enzyme extract.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the IAA solution.

  • Incubate for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding Salkowski reagent. This reagent also develops a color with the remaining IAA.

  • Incubate in the dark for 30 minutes for color development.

  • Measure the absorbance at 530 nm.

  • A standard curve of known IAA concentrations should be prepared to quantify the amount of IAA degraded.

Conclusion

The metabolism of indole-3-acetic acid is a complex and highly regulated process that is fundamental to the life of plants and many microorganisms. The degradation pathways, whether aerobic or anaerobic in bacteria, or oxidative and conjugative in plants, all serve to tightly control the levels of active IAA. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways further. A deeper understanding of IAA metabolism will undoubtedly lead to new strategies for improving crop yields, developing novel antimicrobial agents, and unraveling the intricate signaling networks that govern life.

References

An In-depth Technical Guide on the Core Physiological Effects of Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the query specified Indole-2-acetic acid, the preponderance of scientific literature and known physiological activity is attributed to its isomer, Indole-3-acetic acid (IAA) . IAA is the most common, naturally occurring plant hormone of the auxin class and is also recognized as a significant signaling molecule in animals and humans, largely produced by gut microbiota from tryptophan.[1][2] This guide will focus on the extensive physiological effects of Indole-3-acetic acid, addressing its mechanisms of action, relevant experimental protocols, and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Physiological Effects and Mechanisms of Action

Indole-3-acetic acid exhibits a wide range of physiological effects across different biological kingdoms. In plants, it is a critical regulator of growth and development.[1] In mammals, it is increasingly recognized as a key mediator in gut-brain axis communication, immune system modulation, and as a uremic toxin in chronic kidney disease (CKD).[2][3][4]

Role in Mammalian Systems: The Aryl Hydrocarbon Receptor (AHR) Pathway

A primary mechanism by which IAA exerts its effects in mammals is through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[5][6] AHR is crucial for regulating immune homeostasis, inflammatory responses, and intestinal barrier function.[5]

  • Immune Modulation : As an AHR ligand, IAA can modulate inflammatory responses.[5] Studies have shown that indole compounds can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α.[5][7] This signaling is pivotal in maintaining immune homeostasis and mitigating excessive inflammation.[5]

  • Intestinal Homeostasis : Produced by gut microbiota from dietary tryptophan, IAA influences gut health.[6] It activates AHR in intestinal epithelial and immune cells, which helps to enhance epithelial barrier function and regulate microbiota-host interactions.[5][6] For instance, IAA has been shown to improve gut motility by activating the AHR signaling pathway.[4]

  • Neurological Effects : Recent studies have highlighted the neuroactive properties of IAA. It has been shown to exert anti-depressive effects in animal models of chronic stress by improving hypothalamus-pituitary-adrenal (HPA) axis dysfunction and increasing brain-derived neurotrophic factor (BDNF) expression.[8] Furthermore, IAA and other indole derivatives are being investigated for their role in neuroinflammation associated with conditions like Alzheimer's disease, where they can inhibit the NF-κB signaling pathway and reduce inflammatory cytokine release.[7]

Indole-3-Acetic Acid as a Uremic Toxin

In the context of Chronic Kidney Disease (CKD), IAA is considered a protein-bound uremic toxin.[2][3] It accumulates in patients with CKD and is not efficiently removed by hemodialysis.[9] High concentrations of IAA have been associated with adverse outcomes, including cardiovascular disease and cognitive impairment in patients with end-stage renal disease.[3][10]

Cytotoxic and Antioxidant Effects

The effect of IAA on cellular oxidative stress is complex and context-dependent.

  • Cytotoxicity : In the presence of peroxidases, such as those found in neutrophils, IAA can be metabolized to produce reactive oxygen species (ROS), leading to cytotoxicity, DNA fragmentation, and apoptosis.[11][12]

  • Antioxidant Activity : In the absence of peroxidases, IAA can act as an antioxidant.[13] Studies in rat liver have shown that IAA administration can lead to a decrease in lipid peroxidation and reduced activity of antioxidant enzymes like catalase and glutathione peroxidase, suggesting a complex regulatory role rather than a straightforward pro-oxidant effect.[14]

Quantitative Data on Physiological Effects

The following tables summarize quantitative data from various studies on the effects of Indole-3-acetic acid.

Table 1: Effects of IAA on Oxidative Stress Enzymes in Rat Liver

Administration RouteIAA Dose (mg/kg)Catalase Activity (% Decrease)Glutathione Peroxidase Activity (% Decrease)Lipid Peroxidation (% Decrease)
Subcutaneous1830%34%29%
Subcutaneous4026%29%24%
Gavage1819%29%26%
Gavage4028%25%24%
Data sourced from a study on the influence of IAA on antioxidant levels in rat liver.[14]

Table 2: Effects of IAA on HPA Axis Hormones in a Chronic Mild Stress Mouse Model

Treatment GroupCorticotropin-releasing factor (CRF) (pg/mL)Adrenocorticotropic hormone (ACTH) (pg/mL)Corticosterone (CORT) (ng/mL)
Control~180~60~75
UCMS (Stress Model)~280~100~130
UCMS + IAA (50 mg/kg)~210~75~90
Data adapted from a study on the anti-depressive effects of IAA.[8] Values are approximate, based on graphical data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol for Assessing IAA Cytotoxicity in Neutrophils
  • Objective : To determine the cytotoxic effect of IAA on rat neutrophils.[11]

  • Cell Isolation : Neutrophils are isolated from rat blood using a density gradient centrifugation method.

  • Cell Culture and Treatment : Isolated neutrophils are cultured in an appropriate medium. IAA is added to the culture at a concentration of 1 mM. Control groups include neutrophils without IAA, and lymphocytes (which have low peroxidase activity) with and without IAA and horseradish peroxidase (HRP).

  • Assessment of Cytotoxicity :

    • Membrane Integrity (Necrosis) : Assessed by measuring the leakage of lactate dehydrogenase (LDH) into the culture medium or by using a dye exclusion assay (e.g., Trypan Blue).

    • Apoptosis :

      • DNA Fragmentation : Analyzed by agarose gel electrophoresis to detect the characteristic DNA laddering.

      • Chromatin Condensation : Visualized by staining the cells with a fluorescent dye like Hoechst 33342 and observing under a fluorescence microscope.

      • Mitochondrial Transmembrane Potential : Measured using a fluorescent probe such as JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.

  • Measurement of Oxidative Stress : The activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase are measured in cell lysates using spectrophotometric assays.[11]

Protocol for In Vivo Assessment of Anti-depressive Effects of IAA
  • Objective : To evaluate the effect of IAA administration on depression-like behaviors in a mouse model of Unpredictable Chronic Mild Stress (UCMS).[8][15]

  • Animal Model : Male C57BL/6J mice are subjected to a UCMS protocol for several weeks. This involves exposing the mice to a variety of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal).

  • IAA Administration : During the stress period, one group of UCMS mice receives daily administration of IAA (e.g., 50 mg/kg) via oral gavage or another appropriate route. A control UCMS group receives the vehicle only.

  • Behavioral Tests : At the end of the treatment period, mice undergo a battery of behavioral tests to assess depression and anxiety-like behaviors, such as the Sucrose Preference Test, Forced Swim Test, and Tail Suspension Test.

  • Biochemical Analysis :

    • HPA Axis Function : Blood samples are collected to measure plasma levels of corticosterone (CORT) and ACTH using ELISA kits. Brain tissue (hypothalamus) is collected to measure CRF levels.[8]

    • Neurotrophic Factors : The hippocampus is dissected, and the expression of Brain-Derived Neurotrophic Factor (BDNF) is quantified using Western blotting or ELISA.[8]

    • Tryptophan Metabolites : Levels of IAA and other indole derivatives in the colon, plasma, and brain can be quantified using UPLC-MS to assess the impact of IAA supplementation on the overall indole metabolism.[15]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize key pathways and processes related to Indole-3-acetic acid.

IAA_Biosynthesis cluster_pathway Tryptophan-Dependent IAA Biosynthesis cluster_effect Physiological Role Trp Tryptophan IPA Indole-3-pyruvate (IPA) Trp->IPA TAA family (Aminotransferase) IAA Indole-3-acetic acid (IAA) IPA->IAA YUC family (Flavin monooxygenase) Effect Plant Growth & Development IAA->Effect

Caption: A simplified diagram of the primary two-step pathway for Indole-3-acetic acid (IAA) biosynthesis from tryptophan in plants.[16]

AHR_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus IAA Indole-3-acetic acid (IAA) AHR_complex AHR-HSP90-XAP2 Complex IAA->AHR_complex Ligand Binding AHR_ligand IAA-AHR Complex AHR_complex->AHR_ligand Conformational Change & HSP90 Dissociation AHR_ARNT IAA-AHR-ARNT Heterodimer AHR_ligand->AHR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Gene Target Gene Transcription XRE->Gene Modulates

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by Indole-3-acetic acid (IAA) in mammalian cells.[6][17]

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_outcome Outcome Analysis A1 Induce Chronic Stress in Mouse Model A2 Administer IAA (Treatment Group) A1->A2 A3 Administer Vehicle (Control Group) A1->A3 B1 Behavioral Tests (e.g., Forced Swim Test) A2->B1 B2 Biochemical Analysis (e.g., Plasma Corticosterone) A2->B2 B3 Molecular Analysis (e.g., Brain BDNF Levels) A2->B3 A3->B1 A3->B2 A3->B3 C1 Compare Results between Treatment and Control Groups B1->C1 B2->C1 B3->C1

Caption: A generalized experimental workflow for studying the in vivo physiological effects of Indole-3-acetic acid (IAA).[8]

References

An In-depth Technical Guide to the Core Components of the Indole-3-Acetic Acid Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query specified Indole-2-acetic acid (I2AA). However, the predominant and extensively studied auxin signaling molecule in cellular biology is Indole-3-acetic acid (IAA) . Scientific literature overwhelmingly points to IAA as the central component of the canonical auxin signaling cascade. Information regarding a distinct signaling pathway for I2AA is not available in current literature. This guide will therefore focus on the well-established Indole-3-acetic acid signaling pathway, which is fundamental to plant biology and a subject of interest in drug development for agricultural applications.

Executive Summary

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that orchestrates a vast array of developmental processes, from embryogenesis to senescence.[1] The cellular signaling cascade initiated by IAA is elegant in its core logic: auxin acts as a "molecular glue" to facilitate the degradation of transcriptional repressors, thereby activating gene expression. This pathway is primarily mediated by three core protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[2] Understanding the intricate interactions and quantitative dynamics of these components is crucial for researchers in plant biology and for professionals in drug development seeking to create novel herbicides or plant growth regulators.

The Core Signaling Cascade

The canonical IAA signaling pathway is a short, nucleus-based pathway that translates the perception of auxin into a rapid transcriptional response.

  • In the absence of IAA (Low Auxin State): Aux/IAA proteins heterodimerize with ARF transcription factors on the promoters of auxin-responsive genes.[1] This interaction prevents the ARFs from activating transcription, effectively repressing the expression of these genes. Some Aux/IAA-ARF complexes actively repress transcription by recruiting co-repressor proteins like TOPLESS (TPL).[1]

  • In the presence of IAA (High Auxin State): IAA enters the nucleus and binds to the TIR1/AFB F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3] The binding of IAA enhances the affinity of TIR1/AFB for the degron motif (Domain II) of Aux/IAA proteins.[4] This auxin-TIR1/AFB-Aux/IAA co-receptor complex formation leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome.[5][6] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate or, in some cases, repress the transcription of target genes, leading to changes in cellular processes.[2]

Visualization of the IAA Signaling Pathway

IAA_Signaling_Cascade cluster_nucleus Nucleus cluster_low Low Auxin cluster_high High Auxin IAA IAA (Auxin) TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds to (co-receptor) Proteasome 26S Proteasome TIR1_AFB->Proteasome polyubiquitinates Aux/IAA for ARF ARF (Transcription Factor) Aux_IAA->ARF binds & represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Repressed AuxRE->Gene_Expression Activated Proteasome->Aux_IAA degradation ARF_active ARF (Active) ARF_active->AuxRE binds

Caption: Core IAA signaling pathway in the nucleus.

Core Components: A Deeper Dive

TIR1/AFB F-box Proteins: The Auxin Receptors

The TIR1/AFB family consists of six members in the model plant Arabidopsis thaliana (TIR1 and AFB1-AFB5).[3] These proteins act as the substrate recognition component of the SCF E3 ligase complex.[7] Genetic studies have shown both overlapping and specialized functions among family members. For instance, TIR1 and AFB2 appear to be the dominant auxin receptors in seedling roots, while AFB1 has a more specialized role in the rapid inhibition of root growth.[3][8] Different TIR1/AFB-Aux/IAA pairs can form co-receptor complexes with a wide range of auxin-binding affinities, providing a mechanism for differential auxin sensitivity.[7]

Aux/IAA Proteins: The Repressors

The Aux/IAA family is a large group of short-lived nuclear proteins that act as transcriptional repressors.[5] They share four conserved domains. Domain II contains a 13-amino acid "degron" motif, which is essential for their auxin-dependent degradation.[9] Mutations within this domain can stabilize the protein, leading to a dominant auxin-resistant phenotype.[9] The half-life of canonical Aux/IAA proteins is extremely short, ranging from minutes to tens of minutes, allowing for rapid changes in cellular state in response to auxin.[6][9]

ARF Proteins: The Transcription Factors

Auxin Response Factors (ARFs) are transcription factors that bind to the TGTCTC Auxin Response Element (AuxRE) in the promoters of auxin-regulated genes.[10][11] The Arabidopsis genome encodes 22 ARF proteins.[1] ARFs typically have three domains: an N-terminal DNA-binding domain, a C-terminal dimerization domain that interacts with Aux/IAA proteins, and a variable middle region that functions as either a transcriptional activation or repression domain.[10][12] ARFs with glutamine-rich middle regions generally act as activators, while those with proline, serine, and threonine-rich regions act as repressors.[10]

Quantitative Data

The precise regulation of the IAA pathway is highly dependent on the concentrations of its components, their binding affinities, and the kinetics of protein degradation.

Table 1: Protein Degradation Kinetics
Protein/FamilyHalf-life (t₁/₂)Organism/SystemConditionReference(s)
Canonical Aux/IAA Proteins6 - 80 minutesArabidopsis thalianaEndogenous[9]
AID-tagged proteins10 - 50 minutesMammalian Cell LinesIAA-treated[13]
AIDm-EGFP41 minutesMouse Oocytes (MII)IAA-treated[13]
AIDm-EGFP107 minutesMouse Oocytes (Prophase I)IAA-treated[13]
Table 2: Analyte Detection Limits in Quantitative Assays
AnalyteMethodDetection LimitReference(s)
IAAGC-MS/SIM1 pg (standard)[14]
IAAGC-MS/SIM1 ng/g dry weight (plant tissue)[14]
IAA MetabolitesLC-electrospray tandem MS0.02 - 0.1 pmol[15]

Key Experimental Protocols

Elucidating the components and dynamics of the IAA signaling cascade relies on a suite of molecular biology techniques.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
  • Principle: This technique is used to identify binary protein interactions in vivo (in yeast). A "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a "prey" protein (or a library of potential partners) is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ), allowing for growth on selective media or a colorimetric readout.[16][17]

  • Application in IAA Signaling: Y2H has been instrumental in demonstrating the interaction between TIR1/AFB proteins and Aux/IAA proteins, and showing that this interaction is enhanced by the presence of auxin.[7] It is also used to map interactions between ARF and Aux/IAA proteins.

  • Detailed Protocol:

    • Vector Construction: Clone the coding sequence for the "bait" protein (e.g., TIR1) into a DBD vector (e.g., pGBKT7) and the "prey" protein (e.g., IAA7) into an AD vector (e.g., pGADT7).[18]

    • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., Y2HGold).[18]

    • Selection and Screening: Plate the transformed yeast on selective media. For example, if using the HIS3 reporter, plate on media lacking tryptophan, leucine, and histidine. Add auxin to the media to test for hormone-dependent interactions.

    • Confirmation: Positive interactions are identified by yeast growth on the selective plates. The interaction can be further confirmed by a β-galactosidase assay if a lacZ reporter is present.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Validation
  • Principle: Co-IP is used to verify protein-protein interactions within a cell lysate. An antibody targeting a specific protein ("bait") is used to pull it out of solution, along with any proteins it is bound to ("prey"). The resulting complex is then analyzed by Western blotting to detect the presence of the prey protein.[19][20]

  • Application in IAA Signaling: Co-IP is used to confirm interactions identified by Y2H in a more native context, such as in plant cell extracts. It can validate the formation of the TIR1-Aux/IAA complex in response to auxin treatment.[21]

  • Detailed Protocol:

    • Protein Extraction: Homogenize plant tissue (e.g., Arabidopsis seedlings or Nicotiana benthamiana leaves transiently expressing tagged proteins) in a suitable lysis buffer containing protease inhibitors.[19][22]

    • Immunoprecipitation: Add an antibody specific to the bait protein (or its epitope tag, e.g., FLAG, MYC) to the cleared lysate and incubate to allow antibody-antigen binding.

    • Complex Capture: Add Protein A/G-conjugated beads (e.g., agarose or magnetic) to capture the antibody-protein complexes.[22]

    • Washing: Wash the beads several times with buffer to remove non-specifically bound proteins.

    • Elution and Analysis: Elute the proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer. Analyze the input, unbound, and eluted fractions by Western blot using antibodies against both the bait and putative prey proteins.

DR5-based Reporter Gene Assay for Auxin Response
  • Principle: The DR5 promoter is a synthetic promoter containing multiple tandem repeats of the TGTCTC AuxRE.[11] This promoter is strongly and specifically activated in response to auxin. By fusing the DR5 promoter to a reporter gene like β-glucuronidase (GUS) or luciferase (LUC), one can visualize and quantify the transcriptional output of the auxin signaling pathway.[23][24]

  • Application in IAA Signaling: DR5 reporters are widely used to map auxin response maxima in plant tissues, to study the effects of mutations in signaling components, and to screen for chemicals that modulate the auxin pathway.[25]

  • Detailed Protocol:

    • Generation of Reporter Lines: Create transgenic plants (e.g., Arabidopsis) stably transformed with a DR5::GUS or DR5::LUC construct.

    • Treatment: Treat plants or seedlings with various concentrations of IAA or other compounds of interest for defined time periods.

    • GUS Staining (for DR5::GUS): Incubate tissues in a solution containing X-Gluc. The GUS enzyme will cleave X-Gluc, producing a blue precipitate in cells with active DR5 expression.

    • Luminescence Measurement (for DR5::LUC): Homogenize tissue, add a luciferin substrate, and measure the light output using a luminometer. This provides a quantitative measure of DR5 activity.

Visualization of an Experimental Workflow

CoIP_Workflow start Plant Tissue (e.g., expressing tagged proteins) lysis Homogenize in Lysis Buffer (Protein Extraction) start->lysis centrifuge1 Centrifuge to Pellet Debris lysis->centrifuge1 supernatant Collect Supernatant (Cleared Lysate) centrifuge1->supernatant add_ab Incubate with Bait-Specific Antibody supernatant->add_ab add_beads Add Protein A/G Beads add_ab->add_beads capture Capture Immuno-complexes add_beads->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Proteins from Beads wash->elute analysis Analyze by Western Blot elute->analysis end Detect Bait and Co-precipitated Prey Proteins analysis->end

Caption: A typical workflow for a Co-Immunoprecipitation (Co-IP) experiment.

References

Methodological & Application

Synthesis Protocols for Indole-2-acetic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the synthesis of Indole-2-acetic acid (I-2-AA), a significant molecule in biological research and a potential scaffold in drug development. Two primary synthetic routes are presented: the hydrolysis of methyl 2-(1H-indol-2-yl)acetate and a multi-step approach commencing with the Reissert indole synthesis to produce indole-2-carboxylic acid, followed by Arndt-Eistert homologation. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of synthetic workflows and relevant biological signaling pathways.

Introduction

This compound, a derivative of the indole heterocyclic system, is of considerable interest due to its structural similarity to the phytohormone indole-3-acetic acid and its potential as a building block in the synthesis of more complex bioactive molecules. The development of robust and efficient synthetic protocols is crucial for advancing research into its biological activities and therapeutic applications. This document outlines two effective methods for the laboratory-scale synthesis of this compound.

Synthesis Method 1: Hydrolysis of Methyl 2-(1H-indol-2-yl)acetate

This two-step method involves the initial synthesis of methyl 2-(1H-indol-2-yl)acetate from commercially available indole, followed by its hydrolysis to yield this compound.

Step 1: Synthesis of Methyl 2-(1H-indol-2-yl)acetate

This procedure is adapted from the synthesis of related indole derivatives, involving the acylation of indole with oxalyl chloride and subsequent reaction with sodium methoxide.[1]

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and two dropping funnels, dissolve indole (10.1 g, 0.086 mol) in 100 mL of anhydrous diethyl ether.

  • Acylation: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere. Add oxalyl chloride (10.9 g, 0.086 mol) dropwise over 30 minutes.

  • Stirring: Stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Cooling: Cool the reaction mixture to -70 °C using a dry ice/acetone bath.

  • Methoxide Addition: Add a 25% solution of sodium methoxide in methanol (37.3 g, 0.173 mol) dropwise over 1 hour.

  • Warming and Quenching: Allow the reaction mixture to warm to 0 °C and then add 50 mL of water.

  • Isolation: Filter the resulting precipitate to isolate the crude methyl 2-(1H-indol-2-yl)acetate.

Step 2: Hydrolysis to this compound

Experimental Protocol:

  • Reaction Setup: To a mixture of tetrahydrofuran (2 mL) and methanol (6 mL), add methyl 2-(1H-indol-2-yl)acetate (520 mg, 2.75 mmol).

  • Hydrolysis: Add a solution of lithium hydroxide (346 mg, 8.25 mmol) in water (2 mL).

  • Reaction Time: Stir the reaction mixture at room temperature for 1 hour.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the residue with water (20 mL) and extract with diethyl ether (2 x 10 mL) to remove non-polar impurities.

    • Carefully acidify the aqueous phase to pH 2 with 1 M HCl.

    • Extract the product with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Data Presentation:

ParameterStep 1: Ester SynthesisStep 2: Hydrolysis
Starting MaterialIndoleMethyl 2-(1H-indol-2-yl)acetate
Key ReagentsOxalyl chloride, Sodium methoxideLithium hydroxide
SolventDiethyl ether, MethanolTetrahydrofuran, Methanol, Water
Reaction Temperature-70 °C to 0 °CRoom Temperature
Reaction Time~2 hours1 hour
ProductMethyl 2-(1H-indol-2-yl)acetateThis compound
YieldNot specified in source72% (350 mg)[2]

Workflow Diagram:

Synthesis_Method_1 Indole Indole OxalylChloride Oxalyl Chloride, Et2O, 0°C Intermediate1 Intermediate Acyl Chloride Indole->Intermediate1 1 SodiumMethoxide Sodium Methoxide, MeOH, -70°C MethylEster Methyl 2-(1H-indol-2-yl)acetate Intermediate1->MethylEster 2 Hydrolysis LiOH, THF/MeOH/H2O, RT I2AA This compound MethylEster->I2AA 3 Synthesis_Method_2 oNitro o-Nitrotoluene Condensation Diethyl oxalate, NaOEt, 50-55°C Pyruvate Ethyl o-nitrophenylpyruvate oNitro->Pyruvate 1 Reduction Hydrazine hydrate, Fe catalyst, 80-90°C I2CA Indole-2-carboxylic acid Pyruvate->I2CA 2 Homologation 1. SOCl2 2. CH2N2 3. Ag2O, H2O I2AA This compound I2CA->I2AA 3 Microbial_IAA_Biosynthesis Tryptophan Tryptophan IAM Indole-3-acetamide (IAM) Tryptophan->IAM IAM Pathway IPyA Indole-3-pyruvic acid (IPyA) Tryptophan->IPyA IPyA Pathway TAM Tryptamine (TAM) Tryptophan->TAM TAM Pathway IAAId Indole-3-acetaldehyde Tryptophan->IAAId TSO Pathway IAA Indole-3-acetic acid IAM->IAA IPyA->IAAId TAM->IAAId IAAId->IAA AhR_Sirt2_Pathway IAA Indole Acetic Acid (from microbiota) AhR Aryl hydrocarbon Receptor (AhR) IAA->AhR activates Sirt2 Sirtuin 2 (Sirt2) AhR->Sirt2 enhances activity TOR TOR Signaling Sirt2->TOR inhibits Lifespan Lifespan Extension Sirt2->Lifespan leads to Metabolism Fatty Acid & Amino Acid Metabolism TOR->Metabolism regulates

References

Application Note: Quantification of Indole-3-Acetic Acid (IAA) by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin in plants, acting as a critical regulator of growth and development.[1] Its accurate quantification is essential for research in plant biology, agriculture, and related fields. This document provides a detailed protocol for the sensitive and selective quantification of IAA from various biological matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology leverages the high selectivity of Multiple Reaction Monitoring (MRM) to ensure accurate measurement even in complex samples.[2][3]

Note: While the query specified Indole-2-acetic acid, the overwhelmingly common and biologically significant plant auxin is Indole-3-acetic acid (IAA). This protocol focuses on the quantification of Indole-3-acetic acid.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte. The chosen method depends on the sample matrix.

Workflow for Sample Preparation and Analysis

IAA_Quantification_Workflow General Workflow for IAA Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plant Tissue, Bacterial Culture) Homogenize Homogenization / Lysis Sample->Homogenize Extract Solvent Extraction (e.g., Ethyl Acetate, 2-Propanol) Homogenize->Extract Cleanup Purification / Cleanup (SPE or LLE) Extract->Cleanup FinalSample Final Extract in Mobile Phase Cleanup->FinalSample HPLC HPLC Separation (C18 Column) FinalSample->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for IAA quantification.

Protocol 1: Plant Tissues [3][4]

  • Weigh approximately 50-100 mg of fresh plant tissue and freeze it in liquid nitrogen.

  • Homogenize the tissue using a mortar and pestle or a bead beater.

  • Add 1 mL of extraction solvent (e.g., 80% acetone or 60% 2-propanol containing an appropriate internal standard like ¹³C₆-IAA).

  • Incubate the mixture for 4-6 hours at 4°C with gentle shaking.

  • Centrifuge the sample to pellet debris. Transfer the supernatant to a new tube.

  • For cleaner samples, perform Solid-Phase Extraction (SPE) using a C18 or similar cartridge.[3][4]

    • Condition the SPE column with methanol followed by water.

    • Load the acidified extract (pH ~2.7).

    • Wash the column with 1% acetic acid to remove polar impurities.

    • Elute IAA with a solvent like 60-80% methanol containing 1% acetic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial HPLC mobile phase.

Protocol 2: Bacterial Culture Supernatants [5][6][7]

  • Grow bacteria in a suitable medium (e.g., nutrient broth) supplemented with L-tryptophan.[6]

  • Centrifuge the culture at high speed (e.g., 16,000 x g) for 5-10 minutes to pellet the cells.[7]

  • Method A (Direct Filtration): For a rapid screen, pass the supernatant through a 0.2 µm centrifugal filter. The filtrate can be directly injected for analysis.[5]

  • Method B (Liquid-Liquid Extraction): For higher purity, acidify the supernatant to a pH of 2.5-3.0 with HCl.[6]

    • Add an equal or double volume of ethyl acetate and shake vigorously for 5 minutes.

    • Allow the phases to separate and collect the upper ethyl acetate layer. Repeat the extraction twice.

    • Pool the ethyl acetate fractions and evaporate to dryness.[6]

    • Reconstitute the residue in the initial HPLC mobile phase.

HPLC-MS/MS Instrumentation and Conditions

The following tables summarize typical conditions for the analysis of IAA.

Table 1: HPLC Parameters

Parameter Condition 1 Condition 2 Condition 3
Column Zorbax Eclipse Plus-C18 (2.1 x 50 mm, 1.8 µm)[8] Phenomenex Luna C18(2) (100 mm x 2 mm, 3 µm)[6][9] Cadenza CD-C18 (75 x 2.0 mm, 3 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[8] 2% Acetonitrile, 10 mM Ammonium Formate, pH 4.2[6][9] 0.05% Acetic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Methanol[8] 94.9% Acetonitrile, 5% H₂O, 0.1% Formic Acid[6][9] 0.05% Acetic Acid in Methanol[3]
Gradient 5% to 95% B (0-5 min)[8] 10% to 90% B (0-10 min)[6][9] 10% to 90% B (0-13 min)[3]
Flow Rate 0.25 mL/min[8] 0.25 mL/min (reported as 250 ml/min, likely a typo)[6] 0.2 mL/min[3]
Column Temp. 25 °C[8] 50 °C[6][9] 30 °C[3]

| Injection Vol. | 5 µL[8] | 10 µL[6] | 5 µL[3] |

Table 2: Mass Spectrometry Parameters

Parameter Setting Reference
Ionization Mode Electrospray Ionization (ESI), Positive [2][3][8]
Scan Type Multiple Reaction Monitoring (MRM) [2][6][8]
Source Temp. 300 - 500 °C [6][8]
Ion Spray Voltage 4000 - 5500 V [6][8]

| Nebulizer Gas | 35 psi |[8] |

Quantitative Data

MRM Transitions

The primary method for quantification is MRM, which monitors a specific precursor-to-product ion transition. For IAA, the protonated molecule ([M+H]⁺) at m/z 176.1 fragments to a characteristic quinolinium ion at m/z 130.0.[2][3][8]

Table 3: MRM Transitions for Indole-3-Acetic Acid (IAA)

Compound Precursor Ion (m/z) Product Ion (m/z) Function Collision Energy (eV) Reference
IAA 176.1 130.0 Quantifier 14 - 20 [6][8][9]
IAA 176.1 103.0 Qualifier 32 [8]

| ¹³C₆-IAA (IS) | 182.1 | 136.0 | Internal Standard | - |[4] |

Method Performance

The performance of the HPLC-MS/MS method is evaluated by its linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Method Performance Characteristics

Parameter Value Matrix Reference
Linearity Range 0.010 - 1.995 µg/mL (R² = 0.9953) Bacterial Medium [8]
Linearity Range 10 - 70 ng/mL (R² > 0.99) Standard Solution [2]
LOD 0.002 µg/mL Bacterial Medium [8]
LOQ 0.007 µg/mL Bacterial Medium [8]

| Detection Limit | 3.8 fmol (on column) | Rice Tissue |[3] |

Auxin Signaling Pathway

To provide context for the importance of IAA quantification, the following diagram illustrates a simplified version of the canonical auxin signaling pathway in plants. Fluctuations in IAA concentration, which this protocol measures, directly influence this pathway to regulate gene expression and control plant development.

Auxin_Signaling Simplified Auxin Signaling Pathway cluster_high_auxin High Auxin (IAA) cluster_low_auxin Low Auxin (IAA) IAA_H IAA TIR1 TIR1/AFB Receptor IAA_H->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA recruits Proteasome 26S Proteasome Aux_IAA->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation leads to ARF_H ARF ARE Auxin Response Element (Promoter) ARF_H->ARE binds Gene_On Gene Expression ON ARE->Gene_On Aux_IAA_L Aux/IAA Repressor ARF_L ARF Aux_IAA_L->ARF_L represses ARE_L Auxin Response Element (Promoter) ARF_L->ARE_L bound to Gene_Off Gene Expression OFF ARE_L->Gene_Off

Caption: Auxin signaling at high and low IAA levels.

References

Application Notes and Protocols for Indole-2-Acetic Acid (IAA) Extraction from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-2-acetic acid (IAA), the most abundant naturally occurring auxin, is a critical plant hormone that regulates a wide array of physiological and developmental processes, from embryogenesis to senescence.[1] Its precise quantification in plant tissues is paramount for understanding plant growth, development, and responses to environmental stimuli. This document provides detailed application notes and protocols for the extraction, purification, and quantification of IAA from various plant tissues, intended for use by researchers, scientists, and professionals in drug development. The methodologies described are based on established techniques and aim to provide reliable and reproducible results.

Data Presentation: Comparison of IAA Extraction Methodologies

The selection of an appropriate extraction and purification method is crucial for obtaining accurate and reproducible quantification of IAA. The following table summarizes quantitative data from various studies, highlighting the efficiency and sensitivity of different approaches.

Method Plant Tissue Extraction Solvent Purification Technique Analytical Method Recovery Rate Limit of Quantification (LOQ) Reference
Solvent PartitioningNot SpecifiedNot SpecifiedSolvent PartitioningGC-SIM-MSBaselineNot Specified[2]
Amino Anion Exchange & C18 SPENot SpecifiedNot SpecifiedSolid-Phase Extraction (SPE)GC-SIM-MS40-50% improvement over solvent partitioningNot Specified[2]
SPE TipsMinute plant tissue samples (2-10 mg)Homogenization bufferSolid-Phase Extraction (SPE) TipsGC-MS/MSNot SpecifiedNot Specified[3]
Automated 96-well SPEArabidopsisBuffered IsopropanolSolid-Phase Extraction (SPE)GC-MSRobust and accurate over a range of tissue weightsNot Specified[4][5]
Organic Solvent Extraction & TLCBambusa tulda seedlingsMethanolThin-Layer Chromatography (TLC)HPLCNot Specified10.28 µg/ml (in extract)
Methanol & Ethyl Acetate Extraction & C18 CartridgesVarious plant speciesMethanol and Ethyl AcetateSolid-Phase Extraction (SPE)GC-MSNot Specified1 ng/g dry weight[6]
Recombinant Aux/IAA ProteinsNot SpecifiedNot SpecifiedAffinity PurificationNot SpecifiedHigher binding capability with IAA7 proteinNot Specified[7][8]

Experimental Protocols

Protocol 1: High-Throughput IAA Extraction and Quantification using SPE and GC-MS/MS

This protocol is adapted for the rapid and sensitive analysis of IAA from small amounts of plant tissue, making it suitable for screening large numbers of samples.[3][5]

Materials:

  • Plant tissue (2-10 mg fresh weight)

  • Homogenization buffer (e.g., 80% methanol)[7]

  • Stable isotope-labeled internal standard ([¹³C₆]IAA)

  • Solid-Phase Extraction (SPE) tips (e.g., amino anion exchange)

  • Derivatization agent (e.g., diazomethane)

  • Gas chromatograph-mass spectrometer (GC-MS/MS)

Procedure:

  • Homogenization: Homogenize the plant tissue in pre-cooled homogenization buffer. For every 10 mg of tissue, use approximately 20 µl of buffer. Add a known amount of the internal standard ([¹³C₆]IAA) to the sample for accurate quantification.[3]

  • Equilibration: Allow the homogenate to equilibrate, for instance, overnight in the dark at 4°C, to ensure thorough extraction and mixing with the internal standard.[3]

  • Purification:

    • Centrifuge the homogenate to pellet cellular debris.

    • Apply the supernatant to an SPE tip pre-conditioned according to the manufacturer's instructions.

    • Wash the SPE tip to remove interfering compounds.

    • Elute the IAA fraction with an appropriate solvent (e.g., methanol).

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Re-suspend the residue in a suitable solvent and add the derivatization agent (e.g., ethereal diazomethane) to methylate the carboxylic acid group of IAA. This step is crucial for improving the volatility of IAA for GC-MS analysis.[5]

  • Analysis:

    • Evaporate the derivatized sample to dryness and re-suspend it in a solvent suitable for GC-MS/MS injection.

    • Analyze the sample using a GC-MS/MS system in selected reaction monitoring (SRM) mode to precisely quantify the abundance of endogenous IAA relative to the internal standard.

Protocol 2: IAA Extraction using Organic Solvents and Purification by TLC and HPLC

This protocol is a more classical approach suitable for laboratories without access to mass spectrometry and can be used for semi-quantitative or preparative purposes.

Materials:

  • Plant tissue

  • Organic solvent (e.g., methanol)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform:methanol:formic acid, 77:22:1 v/v/v)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • HPLC mobile phase (e.g., acetic acid:methanol, 75:25 v/v)

Procedure:

  • Extraction:

    • Grind the plant tissue in liquid nitrogen and extract with an organic solvent like methanol.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to maximize yield.

    • Combine the supernatants and evaporate the solvent.

  • Purification by TLC:

    • Dissolve the crude extract in a small volume of methanol and spot it onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system.

    • Identify the IAA band by comparing its Rf value to that of an IAA standard run on the same plate. The Rf value for IAA in the specified solvent system is approximately 0.412.

    • Scrape the silica gel corresponding to the IAA band and elute the IAA with methanol.

  • Analysis by HPLC:

    • Filter the eluted sample and inject it into an HPLC system.

    • Separate the sample on a C18 column using an isocratic mobile phase.

    • Detect IAA using a UV detector at a wavelength of 280 nm.

    • Quantify the IAA concentration by comparing the peak area to a standard curve generated with known concentrations of IAA.

Mandatory Visualizations

Experimental Workflow for High-Throughput IAA Extraction

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis plant_tissue Plant Tissue (2-10 mg) homogenization Homogenization (80% Methanol + [¹³C₆]IAA) plant_tissue->homogenization equilibration Equilibration (Overnight, 4°C) homogenization->equilibration centrifugation Centrifugation equilibration->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution derivatization Derivatization (Methylation) elution->derivatization gcms GC-MS/MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Caption: High-throughput IAA extraction workflow.

Simplified IAA Signaling Pathway

Indole-3-acetic acid signaling in plants is a complex process involving multiple pathways for its biosynthesis and a well-defined signal transduction cascade that regulates gene expression.

IAA Biosynthesis Pathways:

Plants can synthesize IAA through both tryptophan-dependent and tryptophan-independent pathways.[9][10] The tryptophan-dependent pathways are more extensively characterized and include the indole-3-pyruvic acid (IPyA), tryptamine (TAM), indole-3-acetamide (IAM), and indole-3-acetaldoxime (IAOx) pathways.[1][10]

iaa_biosynthesis chorismate Chorismate tryptophan Tryptophan chorismate->tryptophan Multiple Steps trp_independent Tryptophan-Independent Pathway chorismate->trp_independent ipya Indole-3-pyruvic acid (IPyA) tryptophan->ipya tam Tryptamine (TAM) tryptophan->tam iam Indole-3-acetamide (IAM) tryptophan->iam iaox Indole-3-acetaldoxime (IAOx) tryptophan->iaox iaa This compound (IAA) ipya->iaa tam->iaa iam->iaa iaox->iaa trp_independent->iaa

Caption: Major IAA biosynthesis pathways in plants.

IAA Signal Transduction Pathway:

The perception of IAA and the subsequent signal transduction are primarily mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

iaa_signaling iaa IAA tir1_afb TIR1/AFB Receptor iaa->tir1_afb Binds to scf_tir1_afb SCF-TIR1/AFB Complex tir1_afb->scf_tir1_afb Forms aux_iaa Aux/IAA Repressor arf Auxin Response Factor (ARF) aux_iaa->arf Represses ubiquitination Ubiquitination aux_iaa->ubiquitination Leads to gene_expression Auxin-Responsive Gene Expression arf->gene_expression Activates scf_tir1_afb->aux_iaa Targets proteasome 26S Proteasome ubiquitination->proteasome Degradation by

Caption: Simplified IAA signal transduction pathway.

References

Application Notes and Protocols for Colorimetric Detection of Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development. Consequently, the accurate and efficient quantification of IAA is crucial for research in plant physiology, microbiology, and agricultural biotechnology. Furthermore, as IAA signaling pathways are explored as potential targets for novel herbicides and plant growth regulators, reliable detection methods are essential for drug development professionals.

This document provides detailed application notes and protocols for the colorimetric detection of IAA. The primary focus is on the widely used Salkowski reagent-based assay, with additional protocols for the Ehrlich reagent and a nitrite-based method as common alternatives. These methods offer a balance of simplicity, cost-effectiveness, and sensitivity, making them accessible for a wide range of laboratory settings.

Principle of Colorimetric Detection

Colorimetric assays for IAA are based on the chemical reaction between the indole moiety of IAA and a specific reagent, which results in the formation of a colored product. The intensity of the color, which is directly proportional to the concentration of IAA, is then quantified using a spectrophotometer at a specific wavelength.

Method 1: Salkowski Reagent Assay

The Salkowski assay is the most common colorimetric method for IAA detection.[1] It relies on the reaction of IAA with a mixture of a strong acid (typically perchloric acid or sulfuric acid) and ferric chloride (FeCl₃).[1][2] In the acidic environment, IAA is thought to form a complex with Fe³⁺ ions, resulting in a characteristic pink to reddish color.[3]

Quantitative Data Summary
ParameterValueReferences
Wavelength (λmax) 530 nm - 536 nm[2][3]
Linear Range 0.5 - 200 µg/mL[4][5]
Detection Limit ≥ 5 µg/mL (without L-tryptophan)[4][5]
≥ 10 µg/mL (with L-tryptophan)[4][5]
Incubation Time 25 - 30 minutes[2][3]
Incubation Conditions Dark, Room Temperature[2][3]
Color Stability Up to 3 hours (with perchloric acid)[2]
Experimental Protocols

1. Salkowski Reagent Preparation (Gordon and Weber Modification)

  • Materials:

    • Ferric chloride hexahydrate (FeCl₃·6H₂O)

    • Perchloric acid (HClO₄), 35% (v/v)

    • Distilled water

  • Procedure:

    • Prepare a 0.5 M FeCl₃ solution by dissolving 13.5 g of FeCl₃·6H₂O in 100 mL of distilled water.

    • Under a fume hood, slowly add 2 mL of the 0.5 M FeCl₃ solution to 100 mL of 35% perchloric acid.[4]

    • Mix the solution thoroughly and store it in a brown, light-protected bottle at 4°C. The reagent is stable for several months.

2. Protocol for IAA Detection in Bacterial Culture Supernatant

  • Materials:

    • Bacterial culture grown in a suitable medium (e.g., LB broth, Nutrient Broth) supplemented with L-tryptophan (optional, 0.1% w/v)

    • Salkowski reagent

    • Centrifuge

    • Spectrophotometer

    • Cuvettes or 96-well plate

  • Procedure:

    • Grow the bacterial culture to the desired phase (e.g., stationary phase).

    • Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant.

    • In a test tube or a well of a microplate, mix 1 mL of the supernatant with 2 mL of the Salkowski reagent.[4] For microplate assays, a 1:2 ratio (e.g., 100 µL supernatant to 200 µL reagent) can be used.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 530 nm using a spectrophotometer.[2]

    • Use the uninoculated culture medium mixed with the Salkowski reagent as a blank.

    • Determine the IAA concentration by comparing the absorbance to a standard curve.

3. Protocol for IAA Extraction and Detection in Plant Tissues

  • Materials:

    • Plant tissue (e.g., leaves, roots, shoots)

    • Liquid nitrogen

    • Mortar and pestle

    • Extraction solvent (e.g., 80% methanol, ethanol, or acetone)

    • Centrifuge

    • Rotary evaporator or vacuum concentrator

    • Salkowski reagent

    • Spectrophotometer

  • Procedure:

    • Harvest and weigh the fresh plant tissue (typically 100-500 mg).

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 5-10 mL of cold extraction solvent to the powdered tissue and continue grinding to create a homogenous slurry.

    • Transfer the slurry to a centrifuge tube and incubate on ice for 1-2 hours with occasional vortexing.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • To concentrate the extract, evaporate the solvent using a rotary evaporator or a vacuum concentrator.

    • Resuspend the dried extract in a known volume of the extraction solvent (e.g., 1-2 mL).

    • Perform the Salkowski assay as described in the bacterial protocol (step 4 onwards), using the resuspended plant extract as the sample.

4. Preparation of IAA Standard Curve

  • Materials:

    • Indole-3-acetic acid (IAA) standard

    • Ethanol or acetone

    • Culture medium or extraction solvent (for dilutions)

    • Salkowski reagent

  • Procedure:

    • Prepare a stock solution of IAA (e.g., 1 mg/mL) by dissolving IAA in a small amount of ethanol or acetone.

    • Prepare a series of standard solutions with known concentrations (e.g., 10, 20, 50, 100, 150, 200 µg/mL) by diluting the stock solution with the same medium or solvent as your samples.

    • Perform the Salkowski assay on each standard solution as described above.

    • Plot a graph of absorbance at 530 nm versus the concentration of IAA.

    • Determine the linear regression equation (y = mx + c) and the R² value. An R² value close to 1 indicates a good linear fit.

Signaling Pathway and Workflow

Salkowski_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis bacterial Bacterial Culture centrifuge_b Centrifuge bacterial->centrifuge_b plant Plant Tissue freeze Freeze in Liquid N2 plant->freeze supernatant Collect Supernatant centrifuge_b->supernatant mix Mix Sample with Salkowski Reagent supernatant->mix grind Grind freeze->grind extract Extract with Solvent grind->extract centrifuge_p Centrifuge extract->centrifuge_p concentrate Concentrate Extract centrifuge_p->concentrate resuspend Resuspend concentrate->resuspend resuspend->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 530 nm incubate->measure quantify Quantify IAA Concentration measure->quantify std_curve Prepare IAA Standard Curve std_curve->quantify

Caption: Workflow for IAA detection using the Salkowski assay.

Salkowski_Reaction IAA Indole-3-Acetic Acid (IAA) Complex Pink-Colored Fe-IAA Complex IAA->Complex Reaction Reagent Salkowski Reagent (FeCl3 in Acid) Reagent->Complex

Caption: Chemical reaction in the Salkowski assay.

Method 2: Ehrlich Reagent Assay

The Ehrlich reagent, containing p-dimethylaminobenzaldehyde (PDAB) in an acidic solution, can also be used for the colorimetric detection of indole compounds, including IAA.[6] The reaction involves an electrophilic substitution on the indole ring, leading to the formation of a colored product.[6]

Quantitative Data Summary
ParameterValueReferences
Wavelength (λmax) Not specified in search results
Linear Range Not specified in search results
Detection Limit (IAA) 0.10 µM[6]
Incubation Time 40 min (for IBA differentiation) to 150 min (total auxins)[6]
Incubation Conditions 25°C to 70°C[6]
Experimental Protocol

1. Ehrlich Reagent Preparation

  • Materials:

    • p-dimethylaminobenzaldehyde (PDAB)

    • Ethanol (95%)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve 2 g of PDAB in 100 mL of 95% ethanol.

    • Slowly add 20 mL of concentrated HCl to the solution while stirring.

    • Store the reagent in a dark bottle at 4°C.

2. Protocol for IAA Detection

  • Procedure:

    • Prepare plant or microbial extracts as described for the Salkowski assay.

    • To 1 mL of the extract, add 2 mL of Ehrlich's reagent.

    • Incubate the mixture. A study on differentiating IAA and indole-3-butyric acid (IBA) used incubation at 25°C for 40 minutes to selectively determine IBA, and 70°C for 150 minutes for the total determination of both auxins.[6]

    • Measure the absorbance at the appropriate wavelength (to be determined empirically by scanning the absorption spectrum of the colored product).

    • Quantify IAA concentration using a standard curve prepared with known concentrations of IAA.

Signaling Pathway and Workflow

Ehrlich_Assay_Workflow Sample Sample Extract (Plant or Microbial) Mix Mix with Ehrlich's Reagent Sample->Mix Incubate Incubate (Temp & Time Dependent) Mix->Incubate Measure Measure Absorbance Incubate->Measure Quantify Quantify IAA Measure->Quantify

Caption: Workflow for IAA detection using the Ehrlich assay.

Ehrlich_Reaction IAA Indole-3-Acetic Acid (IAA) Product Colored Product IAA->Product Electrophilic Substitution PDAB p-dimethylaminobenzaldehyde (Ehrlich's Reagent) PDAB->Product Nitrite_Assay_Workflow Sample Aqueous Sample Extract Mix_Nitrite Mix with Sodium Nitrite Sample->Mix_Nitrite Add_Acid Add Nitric Acid Mix_Nitrite->Add_Acid Develop Color Development Add_Acid->Develop Measure Measure Absorbance Develop->Measure Quantify Quantify IAA Measure->Quantify Nitrite_Reaction IAA Indole-3-Acetic Acid (IAA) Product Colored Product IAA->Product Reaction Nitrite Nitrite (NO2-) + Nitric Acid Nitrite->Product

References

Application Notes and Protocols for Indole-3-Acetic Acid (IAA) in Plant Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development.[1][2][3] In the realm of plant cell culture, IAA is a critical component of culture media, utilized to stimulate cell division and elongation, induce the formation of callus (an undifferentiated mass of cells), and promote the development of roots (rhizogenesis).[1][2] Its effects are highly concentration-dependent, and its application is fundamental in micropropagation, genetic transformation, and the production of secondary metabolites.[4][5]

Applications in Plant Cell Culture

IAA is instrumental in several key processes in plant tissue culture:

  • Callus Induction: IAA, often in conjunction with a cytokinin, is used to induce the formation of callus from explants (small pieces of plant tissue).[6][7] The ratio of auxin to cytokinin is crucial in determining the morphogenic fate of the callus. A balanced ratio typically maintains the undifferentiated state of the callus.

  • Root Formation: A higher ratio of auxin to cytokinin generally promotes the formation of roots from callus or directly from explants.[5] IAA is widely used to induce adventitious root formation in regenerated shoots to produce whole plantlets.[5]

  • Cell Suspension Cultures: IAA is a common component in the liquid media used to establish and maintain cell suspension cultures. These cultures, initiated from friable callus, are valuable for studying cellular processes and for the large-scale production of secondary metabolites.[8][9]

  • Somatic Embryogenesis: The induction of somatic embryos from somatic cells is another application where IAA plays a role, often in the initial stages of callus induction before transfer to an embryo development medium.

Quantitative Data on IAA Effects

The optimal concentration of IAA varies significantly depending on the plant species, the type of explant, and the desired outcome. The following tables summarize the effects of different IAA concentrations on callus induction and root formation in various plant species.

Table 1: Effect of IAA Concentration on Callus Induction

Plant SpeciesExplantBasal MediumIAA Concentration (mg/L)Other Growth Regulators (mg/L)Callus Induction ResponseReference
Salvia officinalis (Sage)Apical MeristemMS1.0-445 mg fresh weight[10][11][12]
MS4.0-76% induction, 36.3 mg dry weight[10][11][12]
Triticum aestivum (Wheat)EmbryoMS0.22.0 BA81.67% regeneration frequency[13]
Stachys inflataInternodeMS1.51.5 BAP>70% callus induction[10]
Punica granatumLeafMS1.01.0 BAP + 1.0 NAA100% frequency, 0.85g fresh weight[14]
Mentha piperitaLeafMS0.52.0 6-BA + 0.1 KT + 0.05 NAA86.73% induction rate[15]

Table 2: Effect of IAA Concentration on In Vitro Rooting

Plant SpeciesExplantBasal MediumIAA Concentration (mg/L)Other Growth Regulators (mg/L)Rooting ResponseReference
Chrysanthemum morifoliumStemSH1.0-36.2 ± 3.3 mm root length[16]
Nicotiana tabacum (Tobacco)Seedling-0.7%-49% root development[17]
Citrus jambhiriRegenerated Shoot1/2 MS0.5 - 3.0-Root induction[18]
Dioscorea alataNodalMS1.0-Rooting in 34 days[7]
Barnyard MilletShootMS0.25-8.12 roots per shoot, 2.64 cm root length[19]
ShootMS0.5-6.03 roots per shoot, 3.11 cm root length[19]

Experimental Protocols

Protocol 1: Preparation of IAA Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh 100 mg of Indole-3-Acetic Acid powder.

  • Dissolving: Transfer the IAA powder to a sterile 100 mL volumetric flask. Add 2-5 mL of 1N NaOH to dissolve the powder completely.

  • Dilution: Once dissolved, bring the volume up to 100 mL with sterile distilled water. Mix the solution thoroughly.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in a refrigerator at 2-8°C, protected from light.

Protocol 2: Callus Induction from Leaf Explants of Arabidopsis thaliana
  • Explant Preparation:

    • Aseptically obtain young, healthy leaves from 3-4 week old Arabidopsis thaliana plants grown in vitro.

    • Place the leaves on a sterile petri dish and cut them into small segments (approximately 0.5-1.0 cm²).

  • Culture Medium:

    • Prepare Gamborg's B5 medium supplemented with 2% (w/v) glucose, 0.5 g/L MES, 0.5 mg/L 2,4-D, and 0.05 mg/L Kinetin. Solidify the medium with 0.8% (w/v) agar. Adjust the pH to 5.7.

    • Dispense the medium into sterile petri dishes.

  • Inoculation:

    • Place the leaf explants onto the surface of the callus induction medium. Ensure the abaxial (lower) side of the leaf is in contact with the medium.

    • Seal the petri dishes with parafilm.

  • Incubation:

    • Incubate the cultures in a growth chamber at 22-25°C under a 16-hour light/8-hour dark photoperiod.

  • Subculture:

    • Observe the cultures for callus formation, which typically initiates from the cut edges of the explants within 2-3 weeks.

    • Subculture the developing callus onto fresh medium every 3-4 weeks.

Protocol 3: Root Induction from Callus of Nicotiana tabacum
  • Callus Preparation:

    • Use well-established, friable callus of Nicotiana tabacum that has been subcultured for at least two passages on a callus maintenance medium (e.g., MS medium with 0.2 mg/L 2,4-D and 0.1 mg/L Kinetin).

  • Rooting Medium:

    • Prepare Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and varying concentrations of IAA (e.g., 0.5, 1.0, 1.5, 2.0 mg/L). Solidify the medium with 0.8% (w/v) agar. Adjust the pH to 5.8.

    • Dispense the medium into sterile culture vessels (e.g., test tubes or petri dishes).

  • Inoculation:

    • Transfer small pieces of callus (approximately 100-200 mg) onto the rooting medium.

  • Incubation:

    • Incubate the cultures at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.

  • Observation:

    • Observe the cultures for root initiation, which should become visible within 2-4 weeks.

    • Once a sufficient root system has developed, the plantlets can be transferred for acclimatization.

Protocol 4: Establishment of an Arabidopsis thaliana Cell Suspension Culture
  • Callus Initiation:

    • Generate friable callus from Arabidopsis thaliana root or leaf explants as described in Protocol 2.

  • Initiation of Suspension Culture:

    • Transfer a small amount of friable callus (approximately 1-2 g) to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium supplemented with 3% (w/v) sucrose, 0.5 mg/L 2,4-D, and 0.05 mg/L Kinetin.[5]

  • Incubation:

    • Place the flask on an orbital shaker at 120 rpm in a growth chamber at 22-25°C, either in continuous light or darkness.[8]

  • Subculture:

    • After 7-10 days, allow the cells to settle and carefully decant most of the old medium.

    • Add 50 mL of fresh liquid medium to the flask.

    • Subculture weekly by transferring a portion of the cell suspension (e.g., 10 mL) to a fresh flask containing 40 mL of new medium.[5]

Visualizations

IAA Signaling Pathway

IAA_Signaling_Pathway Auxin IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_TIR1 SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_TIR1 forms complex Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA targets for ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes binds to promoter Transcription_Activation Transcription Activated ARF->Transcription_Activation Transcription_Repression Transcription Repressed Auxin_Response_Genes->Transcription_Repression Transcription_Activation->Auxin_Response_Genes activates

Caption: A diagram of the IAA signaling pathway.

Experimental Workflow: Callus Induction and Rooting

Callus_Induction_Workflow start Start explant Explant Preparation (e.g., leaf discs) start->explant sterilization Surface Sterilization explant->sterilization callus_induction Inoculation on Callus Induction Medium (IAA + Cytokinin) sterilization->callus_induction incubation_callus Incubation (2-4 weeks) callus_induction->incubation_callus callus_formation Callus Formation incubation_callus->callus_formation subculture_callus Subculture Callus callus_formation->subculture_callus Maintain undifferentiated rooting Transfer to Rooting Medium (High IAA) callus_formation->rooting Induce organogenesis subculture_callus->callus_induction incubation_rooting Incubation (2-4 weeks) rooting->incubation_rooting root_formation Rooted Plantlet incubation_rooting->root_formation acclimatization Acclimatization root_formation->acclimatization end End acclimatization->end

Caption: Workflow for callus induction and subsequent rooting.

Experimental Workflow: Cell Suspension Culture

Suspension_Culture_Workflow start Start friable_callus Select Friable Callus start->friable_callus initiation Inoculate in Liquid Medium with IAA friable_callus->initiation shaking_incubation Incubation on Orbital Shaker (7-10 days) initiation->shaking_incubation cell_growth Cell Growth and Dispersion shaking_incubation->cell_growth subculture Subculture (transfer aliquot to fresh medium) cell_growth->subculture maintenance Maintain Suspension Culture (weekly subculture) cell_growth->maintenance subculture->shaking_incubation harvest Harvest Cells for Experimentation/Production maintenance->harvest end End harvest->end

Caption: Workflow for establishing a cell suspension culture.

References

Application of Indole-3-Acetic Acid (IAA) for Root Induction: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Indole-3-acetic acid (IAA), the principal naturally occurring auxin, is a critical tool for manipulating plant development. Its most prominent application lies in the induction of root formation, a cornerstone of plant propagation, tissue culture, and agricultural biotechnology. This document provides detailed application notes and protocols for the effective use of IAA in root induction experiments.

Indole-3-acetic acid is a plant hormone that plays a pivotal role in various aspects of plant growth and development, including cell division, elongation, and differentiation.[1] It is particularly influential in the initiation of both primary and lateral roots.[2] At the cellular level, IAA influences gene expression, leading to cell division in the pericycle and vascular cambium, which are essential for the formation of lateral and adventitious roots.[3] Understanding the precise application of IAA is therefore crucial for optimizing rooting outcomes in both research and commercial settings.

Quantitative Data on IAA Concentration for Root Induction

The optimal concentration of IAA for root induction is highly dependent on the plant species and the type of cutting or explant used. The following tables summarize quantitative data from various studies on the effects of different IAA concentrations on root induction.

Plant SpeciesExplant/Cutting TypeOptimal IAA ConcentrationKey Findings
Spondias pinnata15 cm stem cuttings1500 ppmEarliest bud and leaf initiation, highest success rate (66.67%), and greatest root length (13.49 cm) and number (9.53).[4]
Terminalia arjunaStem cuttings2000 mg/lHighest rooting percentage (70.17%).
Philodendron hederaceum var. oxycardiumStem cuttings320 mg⋅L-1Optimal for shoot growth.[5]
Agastache rugosaHydroponically grown plants10⁻⁷ M and 10⁻⁹ MImproved shoot and root fresh weights.[6]
Rice (Oryza sativa)Seedlings20 ppmSignificant increases in root length, shoot length, and dry weight.[7]
Chickpea (Cicer arietinum)Cuttings40 mg/LRequired to promote root growth.[8]

Note: High concentrations of IAA can have inhibitory effects on plant growth, leading to abnormal growth patterns or even plant death.[7] It is crucial to start with a low concentration and optimize for the specific plant species and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of IAA Stock and Working Solutions

This protocol describes the preparation of a 1 mg/mL (1000 ppm) IAA stock solution and subsequent serial dilutions to obtain various working concentrations.

Materials:

  • Indole-3-acetic acid (IAA) powder

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Sterile flasks or beakers

  • Magnetic stirrer and stir bar

  • Sterile filter (0.2 µm) and syringe (optional, for sterilization)

  • Autoclave (optional, for sterilization of water and glassware)

Procedure:

  • Prepare a 1 mg/mL Stock Solution:

    • Weigh out 100 mg of IAA powder and place it in a sterile beaker.

    • Add a small amount of ethanol (e.g., 1-2 mL) to dissolve the IAA powder completely. IAA is sparingly soluble in water but readily dissolves in ethanol.[8]

    • Once dissolved, add sterile distilled water to bring the total volume to 100 mL.

    • Mix thoroughly using a magnetic stirrer.

    • This results in a 1 mg/mL or 1000 ppm stock solution.

  • Sterilization:

    • The IAA stock solution can be filter-sterilized using a 0.2 µm syringe filter into a sterile container. Autoclaving is not recommended as IAA is heat-labile.

  • Storage:

    • Store the stock solution in a dark, refrigerated container (e.g., at 4°C or -20°C) to prevent degradation from light and heat.[8][9]

  • Preparation of Working Solutions (Serial Dilution):

    • To prepare a range of concentrations for your experiment (e.g., 100 ppm, 10 ppm, 1 ppm, 0.1 ppm), perform a serial dilution from the stock solution.

    • For 100 ppm: Take 10 mL of the 1000 ppm stock solution and add 90 mL of sterile distilled water.

    • For 10 ppm: Take 10 mL of the 100 ppm solution and add 90 mL of sterile distilled water.

    • For 1 ppm: Take 10 mL of the 10 ppm solution and add 90 mL of sterile distilled water.

    • Continue this process to achieve the desired lower concentrations.[10][11]

experimental_workflow_IAA_preparation store store stock_dilute stock_dilute store->stock_dilute

Protocol 2: Root Induction in Stem Cuttings

This protocol outlines the general procedure for inducing roots in stem cuttings using an IAA solution.

Materials:

  • Healthy, disease-free plant cuttings

  • IAA working solutions (prepared as in Protocol 1)

  • Beakers or containers for dipping cuttings

  • Rooting medium (e.g., sand, perlite, vermiculite, or a mixture)

  • Pots or trays

  • Misting system or humidity dome (optional, but recommended)

Procedure:

  • Prepare Cuttings:

    • Take cuttings from healthy, actively growing plants. The length and type of cutting will vary depending on the plant species.[4]

    • Make a clean, angled cut at the base of the cutting, just below a node.

    • Remove the lower leaves to prevent rotting.

  • IAA Treatment:

    • Pour the desired IAA working solution into a beaker.

    • Dip the basal end of the cuttings into the IAA solution. The duration of the dip can range from a few seconds to several minutes, depending on the concentration and plant species. For example, a 15-second dip was effective for Spondias pinnata.[4] Alternatively, a longer soak in a more dilute solution can be used.

  • Planting:

    • After treatment, plant the cuttings in a moist, well-draining rooting medium.

    • Ensure good contact between the cutting and the medium.

  • Incubation:

    • Place the pots or trays in a warm, humid environment. A misting system or a humidity dome can help maintain high humidity and prevent the cuttings from drying out.[4]

    • Provide indirect light.

  • Monitoring and Acclimatization:

    • Monitor the cuttings for root development. This can take several weeks to months.

    • Once a healthy root system has developed, gradually acclimate the new plants to lower humidity and higher light levels before transplanting them to their final location.

experimental_workflow_root_induction

Signaling Pathway of IAA in Root Development

The molecular mechanism of auxin action, including root development, is primarily mediated by the TIR1/AFB-Aux/IAA signaling pathway.[12][13]

  • IAA Perception: In the absence of IAA, Aux/IAA proteins act as transcriptional repressors, preventing the activation of auxin-responsive genes by binding to Auxin Response Factors (ARFs).

  • Receptor Binding: When IAA is present, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressor proteins and the TIR1/AFB F-box protein, which is part of the SCFTIR1/AFB ubiquitin ligase complex.[13]

  • Ubiquitination and Degradation: This binding leads to the ubiquitination of the Aux/IAA repressor proteins.

  • Gene Activation: The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.

  • Root Development: The degradation of the Aux/IAA repressors releases the ARF transcription factors, which can then activate the expression of auxin-responsive genes, ultimately leading to cell division, differentiation, and the formation of roots.[12]

IAA_signaling_pathway

References

Application Notes and Protocols for Bacterial Growth Inhibition Assay with Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), a primary auxin in plants, is also produced by a wide range of microorganisms, where it plays a complex role in microbial physiology and plant-microbe interactions. Beyond its function as a signaling molecule, recent studies have highlighted the potential of IAA to modulate bacterial behavior, including the inhibition of growth and virulence of pathogenic bacteria. This document provides detailed protocols for assessing the bacterial growth inhibition properties of IAA, methods for data presentation, and an overview of the potential signaling pathways involved. These assays are crucial for screening and characterizing the antimicrobial potential of IAA and its derivatives for applications in drug development and agricultural biotechnology.

I. Experimental Protocols

Two standard methods are detailed below to quantitatively and qualitatively assess the antibacterial activity of Indole-3-acetic acid: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for evaluating the zone of inhibition.

A. Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of IAA that inhibits the visible growth of a bacterium.

Materials:

  • Indole-3-acetic acid (IAA)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Procedure:

  • Preparation of IAA Stock Solution:

    • Dissolve IAA in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in sterile CAMHB to achieve a working concentration that is twice the highest concentration to be tested in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours culture), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the working IAA solution to the first column of wells.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate, typically to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no IAA), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. Do not inoculate the sterility control wells.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of IAA at which no visible growth is observed.

    • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥90% of growth compared to the growth control.

B. Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity of IAA by measuring the diameter of the zone of growth inhibition around a well containing the compound.

Materials:

  • Indole-3-acetic acid (IAA) solution of known concentrations

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Micropipette and sterile tips

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure a uniform bacterial lawn.

  • Well Preparation:

    • Allow the inoculated plate to dry for 5-10 minutes.

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of 6-8 mm in diameter in the agar.

  • Application of IAA:

    • Pipette a fixed volume (e.g., 100 µL) of different concentrations of the IAA solution into the wells.

    • A well with the solvent (e.g., DMSO) should be included as a negative control, and a well with a known antibiotic can be used as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of no bacterial growth around each well in millimeters (mm) using a ruler or calipers.

II. Data Presentation

Quantitative data from bacterial growth inhibition assays with Indole-3-acetic acid should be summarized in a clear and structured format to allow for easy comparison and interpretation.

BacteriumAssay MethodConcentration/AmountResultReference
Pseudomonas aeruginosaBroth Microdilution300 µg/mLMinimum Inhibitory Concentration (MIC)[1]
Pseudomonas aeruginosaAgar Well Diffusion20 mg/mL9.5 mm zone of inhibition[1]
Pseudomonas aeruginosaAgar Well Diffusion30 mg/mL19.4 mm zone of inhibition[1]

III. Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflows and a proposed signaling pathway for IAA's effect on bacterial virulence, which can be linked to growth inhibition.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis IAA Stock IAA Stock Serial Dilution Serial Dilution IAA Stock->Serial Dilution Bacterial Inoculum Bacterial Inoculum Inoculation Inoculation Bacterial Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Workflow for Broth Microdilution MIC Assay.

experimental_workflow_diffusion cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis IAA Solutions IAA Solutions Add IAA Add IAA IAA Solutions->Add IAA Bacterial Lawn Bacterial Lawn Create Wells Create Wells Bacterial Lawn->Create Wells Create Wells->Add IAA Incubation Incubation Add IAA->Incubation Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition

Workflow for Agar Well Diffusion Assay.

iaa_signaling_pathway cluster_effects Phenotypic Effects IAA IAA Virulence Factor Regulation Virulence Factor Regulation IAA->Virulence Factor Regulation Modulates Reduced Motility Reduced Motility Virulence Factor Regulation->Reduced Motility Altered Biofilm Formation Altered Biofilm Formation Virulence Factor Regulation->Altered Biofilm Formation Decreased Pigment Production Decreased Pigment Production Virulence Factor Regulation->Decreased Pigment Production Bacterial Growth Inhibition Bacterial Growth Inhibition Reduced Motility->Bacterial Growth Inhibition Altered Biofilm Formation->Bacterial Growth Inhibition Decreased Pigment Production->Bacterial Growth Inhibition

Proposed mechanism of IAA on bacterial virulence.

IV. Discussion of Signaling Pathways

The precise mechanisms by which Indole-3-acetic acid inhibits bacterial growth are still under investigation and may vary between bacterial species. However, evidence suggests that IAA can act as a signaling molecule that modulates the expression of genes associated with virulence and stress response, which are often crucial for bacterial survival and proliferation.

In Pseudomonas aeruginosa, IAA has been shown to reduce motility and the production of pigments like pyocyanin and pyoverdine, which are important virulence factors.[2] While it can promote biofilm formation at certain concentrations, the overall impact on virulence can lead to a reduction in the bacterium's ability to establish and maintain an infection, indirectly contributing to growth inhibition in a host environment.[2]

For Escherichia coli, the parent molecule indole is known to affect a range of phenotypes, including biofilm formation, motility, and resistance to stress.[3] High concentrations of indole can inhibit cell division.[3] While IAA's effects may differ, it has been demonstrated to enhance E. coli's defenses against various stresses, which could paradoxically lead to growth inhibition under specific conditions where these stress responses are detrimental.[4][5] The modulation of these complex regulatory networks by IAA likely plays a significant role in its observed antibacterial properties. Further research is needed to elucidate the specific receptors and downstream signaling cascades involved in IAA-mediated bacterial growth inhibition.

References

Application Notes and Protocols for Analyzing Indole-3-Acetic Acid (IAA) Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the most prevalent naturally occurring auxin, is a critical plant hormone that orchestrates a wide array of developmental processes, including cell elongation and division, tissue differentiation, and responses to environmental stimuli.[1][2] The cellular response to IAA is primarily mediated by changes in gene expression. The core signaling pathway involves the perception of IAA by TIR1/AFB F-box proteins, which leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[1][3] This degradation liberates Auxin Response Factors (ARFs), transcription factors that can then activate or repress the expression of a multitude of downstream auxin-responsive genes.[3]

Understanding the dynamics of IAA-responsive gene expression is paramount for fundamental plant biology research and has significant implications for agriculture and the development of novel plant growth regulators. These application notes provide detailed protocols for the key molecular techniques required to analyze IAA gene expression, from sample preparation to quantitative analysis. Additionally, we present a summary of quantitative data and a visual representation of the IAA signaling pathway to facilitate a comprehensive understanding of this vital biological process.

Key Signaling Pathway

The canonical auxin signaling pathway is a well-characterized cascade that translates the hormonal signal into a transcriptional response. At low auxin concentrations, Aux/IAA proteins heterodimerize with ARFs, repressing their transcriptional activity.[3][4] When IAA levels rise, the hormone acts as a molecular glue, promoting the interaction between Aux/IAA proteins and the TIR1/AFB receptor complex.[1][5] This interaction leads to the polyubiquitination and subsequent degradation of the Aux/IAA repressor, freeing the ARF to modulate the expression of target genes.[1][3]

IAA_Signaling_Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin IAA IAA (Auxin) TIR1_AFB TIR1/AFB SCF Complex Aux_IAA Aux/IAA Repressor ARF ARF AuxRE Auxin Response Element (AuxRE) Gene Auxin-Responsive Genes Response Transcriptional Response Gene->Response Transcription Aux_IAA_low Aux/IAA ARF_low ARF Aux_IAA_low->ARF_low Repression IAA_high IAA TIR1_AFB_high TIR1/AFB IAA_high->TIR1_AFB_high Aux_IAA_high Aux/IAA TIR1_AFB_high->Aux_IAA_high Binds Degradation 26S Proteasome Degradation Aux_IAA_high->Degradation Ubiquitination ARF_high ARF Gene_high Auxin-Responsive Genes ARF_high->Gene_high Activation/ Repression

Caption: Canonical IAA signaling pathway in the nucleus.

Experimental Workflow

The analysis of IAA gene expression typically involves a series of molecular biology techniques to quantify the relative abundance of specific mRNA transcripts. The general workflow begins with the isolation of high-quality total RNA from the plant tissue of interest. This RNA is then reverse transcribed into complementary DNA (cDNA), which serves as a template for quantitative real-time PCR (qPCR). qPCR allows for the sensitive and specific quantification of the expression levels of target genes.

Experimental_Workflow Plant_Tissue 1. Plant Tissue Collection (e.g., roots, shoots, leaves) RNA_Extraction 2. Total RNA Extraction Plant_Tissue->RNA_Extraction Quality_Control_RNA 3. RNA Quality & Quantity Control (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->Quality_Control_RNA cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) Quality_Control_RNA->cDNA_Synthesis qPCR 5. Quantitative Real-Time PCR (qPCR) (Using gene-specific primers) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (e.g., 2-ΔΔCT method) qPCR->Data_Analysis Gene_Expression_Results 7. Relative Gene Expression Levels Data_Analysis->Gene_Expression_Results

Caption: Workflow for analyzing IAA gene expression.

Quantitative Data Summary

The following tables summarize quantitative data on the expression of various auxin-responsive genes in response to IAA treatment or in different genetic backgrounds, as documented in published research.

Table 1: Relative Expression of Auxin-Responsive Genes in Arabidopsis thaliana after IAA Treatment

GeneTreatmentFold Change vs. ControlReference
IAA12 hours cis-cinnamic acid~2.5 (in roots)[6]
IAA12 hours IAA~10 (in roots)[6]
IAA52 hours cis-cinnamic acid~2.0 (in roots)[6]
IAA52 hours IAA~8.0 (in roots)[6]
GH3.12 hours cis-cinnamic acid~3.0 (in roots)[6]
GH3.12 hours IAA~15.0 (in roots)[6]
DR5v23 nM IAAIncreased response[7]

Table 2: Expression of Auxin-Related Genes in Rice (Oryza sativa) Mutants

GeneMutantRelative Expression vs. Wild TypeReference
OsPIN1alpa1~0.5[8]
OsPIN1clpa1~0.6[8]
OsPIN3alpa1~0.7[8]
OsPIN1ae19~1.2[8]
OsPIN1ce19~1.5[8]
OsPIN3ae19~1.3[8]

Experimental Protocols

Protocol 1: Total RNA Extraction from Plant Tissue

High-quality, intact RNA is essential for successful gene expression analysis.[9] Plant tissues can be challenging due to the presence of polysaccharides, polyphenols, and other secondary metabolites that can co-precipitate with RNA or inhibit downstream enzymatic reactions.[9][10] The following protocol is a general guideline based on the TRIzol™ method, which is effective for a variety of plant tissues.[10][11]

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • TRIzol™ Reagent or similar phenol-based solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Mortar and pestle, or homogenizer

  • RNase-free centrifuge tubes

  • Microcentrifuge

Procedure:

  • Tissue Homogenization:

    • For frozen tissue, grind 50-100 mg of plant tissue to a fine powder in a liquid nitrogen-prechilled mortar and pestle.

    • Transfer the powder to a tube containing 1 mL of TRIzol™ Reagent.

    • For fresh tissue, homogenize directly in 1 mL of TRIzol™ Reagent using a homogenizer.

  • Phase Separation:

    • Incubate the homogenate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.

    • Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.

    • Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[12] An A260/A230 ratio of 2.0-2.2 suggests minimal contamination with polysaccharides or phenol.[11][12]

    • Evaluate RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes) should be visible, with the upper band being approximately twice as intense as the lower band.

Protocol 2: cDNA Synthesis (Reverse Transcription)

cDNA synthesis is the process of generating a DNA copy of an RNA template using the enzyme reverse transcriptase. This cDNA is then used as the template for qPCR.

Materials:

  • Total RNA sample (1-5 µg)

  • Reverse transcriptase kit (containing reverse transcriptase, reaction buffer, dNTPs, and RNase inhibitor)

  • Primers (Oligo(dT)s, random hexamers, or gene-specific primers)

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Genomic DNA Removal (Optional but Recommended):

    • Treat the RNA sample with DNase I according to the manufacturer's protocol to remove any contaminating genomic DNA.[13]

    • Inactivate the DNase I by heat treatment or using an inactivation reagent as specified by the manufacturer.[13]

  • Reverse Transcription Reaction Setup:

    • In a nuclease-free tube on ice, combine the following:

      • Total RNA: 1 µg

      • Primer (e.g., Oligo(dT) primer at 10 µM): 1 µL

      • dNTP mix (10 mM): 1 µL

      • Nuclease-free water: to a final volume of 13 µL

    • Mix gently and centrifuge briefly.

  • Denaturation and Annealing:

    • Heat the mixture to 65°C for 5 minutes in a thermal cycler.

    • Immediately place the tube on ice for at least 1 minute to allow the primers to anneal to the RNA.

  • Reverse Transcription:

    • Prepare a master mix containing the following for each reaction:

      • 5X Reaction Buffer: 4 µL

      • RNase Inhibitor: 1 µL

      • Reverse Transcriptase: 1 µL

      • Nuclease-free water: 1 µL

    • Add 7 µL of the master mix to the RNA-primer mixture from step 3.

    • Mix gently and centrifuge briefly.

  • Incubation:

    • Incubate the reaction in a thermal cycler using the following program:

      • 25°C for 5 minutes (for random hexamers)

      • 50°C for 60 minutes

      • 70°C for 15 minutes to inactivate the enzyme.[14]

  • Storage:

    • The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 3: Quantitative Real-Time PCR (qPCR)

qPCR is used to amplify and simultaneously quantify a targeted DNA molecule. For gene expression analysis, it measures the amount of a specific cDNA, and therefore the amount of its corresponding mRNA in the initial sample.

Materials:

  • cDNA template

  • qPCR master mix (containing Taq polymerase, dNTPs, MgCl2, and a fluorescent dye like SYBR Green)

  • Forward and reverse primers for the gene of interest and a reference (housekeeping) gene

  • Nuclease-free water

  • qPCR plate and sealer

  • Real-time PCR detection system

Procedure:

  • Primer Design:

    • Design primers for your target and reference genes. Primers should be 18-24 nucleotides long, have a G/C content of 40-60%, and produce an amplicon of 100-200 bp.

  • Reaction Setup:

    • Prepare a reaction mix for each gene in a nuclease-free tube on ice. For a 20 µL reaction:

      • 2X qPCR Master Mix: 10 µL

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • cDNA template (diluted): 2 µL

      • Nuclease-free water: 7 µL

    • Include no-template controls (NTCs) for each primer set to check for contamination.

    • Include a minus-reverse transcriptase (-RT) control to check for genomic DNA contamination.

  • qPCR Run:

    • Pipette the reaction mixes into a qPCR plate.

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument and run a program similar to the following:

      • Initial Denaturation: 95°C for 2-5 minutes

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt Curve Analysis: To check for primer-dimers and non-specific products.

  • Data Analysis:

    • The instrument software will generate amplification plots and Cq (quantification cycle) values.

    • Calculate the relative expression of the target gene using the 2-ΔΔCq method, normalizing to a stable reference gene.

Conclusion

The study of Indole-3-acetic acid gene expression is fundamental to understanding plant growth, development, and adaptation. The protocols and information provided herein offer a comprehensive guide for researchers to accurately and reliably quantify changes in IAA-responsive gene expression. By employing these standardized methods, scientists can further unravel the complexities of auxin signaling and its role in shaping the plant kingdom.

References

Application Note and Protocol: Preparation of Indole-2-acetic acid (I2AA) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Indole-2-acetic acid (I2AA) is a chemical compound and an isomer of the well-known plant hormone Indole-3-acetic acid (IAA). While less studied than its 3-isomer, I2AA is noted as a coumarin derivative and has been shown to have an inhibitory effect on the growth of various microorganisms and on photosynthetic activity[1]. Accurate and consistent preparation of stock solutions is critical for experimental reproducibility in research, cell culture, and drug development applications.

This document provides detailed protocols for the preparation of this compound stock solutions using both organic solvents and aqueous alkaline solutions, along with important data on its physical properties, solubility, and storage conditions.

2.0 Physical and Chemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 32588-36-6[1][2]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Appearance Solid
Purity ≥95% (typical)
Storage Temperature -20°C, under inert atmosphere[2]

3.0 Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as a hazardous substance.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2][3].

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling I2AA powder and solutions. Work in a well-ventilated area or a chemical fume hood.

4.0 Solubility Data

This compound, like its 3-isomer, is generally insoluble in water but soluble in various organic solvents. For aqueous applications, solubility can be achieved by deprotonating the carboxylic acid group with a base. The table below provides solubility information, primarily based on data for the closely related and structurally similar Indole-3-acetic acid, which serves as a reliable proxy.

SolventSolubility (approx.)Notes
Ethanol~50 mg/mLA common solvent for creating high-concentration stock solutions[4].
DMSO~15 mg/mL (for IAA sodium salt)Effective solvent, but may have physiological effects in some biological assays[5].
MethanolSoluble[4]
WaterInsoluble[4][6]
Aqueous Base (e.g., 1N NaOH)SolubleThe carboxylic acid group is deprotonated, forming a soluble salt[7][8].

5.0 Experimental Protocols

Two primary protocols are provided for preparing stock solutions depending on the experimental requirements.

5.1 Protocol 1: Preparation in an Organic Solvent (e.g., Ethanol)

This protocol is suitable for creating a high-concentration stock solution that can be diluted into aqueous media. The residual amount of organic solvent should be considered for its potential effects on biological systems.

Materials:

  • This compound (I2AA) powder

  • Anhydrous Ethanol (or DMSO)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile filter (0.22 µm) and syringe

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate Mass: Determine the mass of I2AA powder required to achieve the desired stock concentration (e.g., for 10 mL of a 10 mM stock, use the formula: Mass = 10 mM * 175.18 g/mol * 0.010 L = 17.52 mg).

  • Weigh I2AA: In a chemical fume hood, carefully weigh the calculated amount of I2AA and transfer it to a sterile conical tube.

  • Dissolve in Solvent: Add a small volume of ethanol (e.g., 2-3 mL) to the tube. Vortex gently until the I2AA powder is completely dissolved.

  • Adjust Final Volume: Add ethanol to reach the final desired volume (e.g., 10 mL). Invert the tube several times to ensure the solution is homogeneous.

  • Sterilization: To sterilize the stock solution, draw it into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot and Store: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles[9].

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store at -20°C, protected from light[2][4].

5.2 Protocol 2: Preparation in an Aqueous Alkaline Solution

This protocol is ideal for applications where organic solvents must be avoided. It involves dissolving I2AA in a weak base to form a soluble salt, followed by neutralization.

Materials:

  • This compound (I2AA) powder

  • 1N Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • 1N Hydrochloric Acid (HCl) for pH adjustment

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance and pH meter

  • Sterile filter (0.22 µm) and syringe

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weigh I2AA: Weigh the desired amount of I2AA powder and place it in a sterile conical tube.

  • Initial Dissolution: Add a minimal volume of 1N NaOH dropwise directly onto the powder while gently agitating until the I2AA is fully dissolved[7][8]. The solution will be highly alkaline.

  • Dilution: Add the desired aqueous solvent (e.g., PBS) to bring the solution to approximately 90% of the final volume.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired physiological range (e.g., 7.2-7.4) by adding 1N HCl dropwise while monitoring with a calibrated pH meter. Mix gently after each addition.

  • Final Volume Adjustment: Add the remaining aqueous solvent to reach the final target volume.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot and Store: Distribute the stock solution into single-use aliquots.

  • Storage: Store at -20°C. Note that aqueous solutions of indole acetic acids are generally less stable than those in organic solvents and are often recommended for short-term storage[5].

6.0 Workflow Diagram

The following diagram illustrates the general experimental workflow for preparing an I2AA stock solution.

G Workflow for I2AA Stock Solution Preparation cluster_prep Preparation cluster_finish Finalization & Storage start 1. Calculate Required Mass weigh 2. Weigh I2AA Powder start->weigh dissolve 3. Dissolve in Solvent (Ethanol or NaOH) weigh->dissolve volume 4. Adjust to Final Volume (& pH if applicable) dissolve->volume sterilize 5. Sterile Filter (0.22 µm) volume->sterilize aliquot 6. Aliquot into Tubes sterilize->aliquot store 7. Store at -20°C (Protect from Light) aliquot->store

Caption: General workflow for preparing this compound stock solution.

7.0 Storage and Stability

  • Powder: The solid form of I2AA is stable for years when stored at -20°C under an inert atmosphere and protected from light[2].

  • Stock Solutions:

    • Organic stock solutions (in DMSO or ethanol) are stable for at least one month at -20°C and up to 6 months at -80°C when properly aliquoted to avoid freeze-thaw cycles[9].

    • Aqueous solutions are less stable and it is recommended to prepare them fresh or store them for no more than one day[5].

    • Indole compounds are known to be light-sensitive; therefore, all solutions should be stored in amber vials or tubes wrapped in foil to protect them from light[4][10].

8.0 Troubleshooting

IssuePossible CauseSolution
Precipitation upon dilution in aqueous buffer The concentration of the organic solvent is too high in the final solution, causing the compound to crash out.Decrease the volume of the organic stock solution used. Prepare a less concentrated stock solution if necessary.
Solution turns yellow/brown over time Degradation of the indole compound, often due to light exposure or oxidation.Prepare fresh solution. Ensure storage containers are protected from light. Purge the solvent with an inert gas before making the solution[5].
Difficulty dissolving powder in aqueous base Insufficient base to deprotonate the carboxylic acid.Add 1N NaOH dropwise until all solid material dissolves before adding the final buffer or medium.

References

Application Notes and Protocols for Indole-3-Acetic Acid (IAA) Treatment in Crop Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of plant hormones that plays a central role in regulating plant growth and development.[1] Its application in agriculture has been widely studied to enhance crop yields by influencing critical physiological processes such as cell elongation, division, and differentiation.[2][3] This document provides detailed application notes and experimental protocols for the use of IAA to improve the yield of several major crops.

Mechanism of Action

IAA's primary mechanism for promoting cell elongation involves increasing the extensibility of the cell wall. It activates proton pumps (H+-ATPases) in the plasma membrane, which lowers the pH of the cell wall. This acidification activates enzymes called expansins that disrupt the bonds between cellulose microfibrils, allowing the cell wall to loosen and expand under turgor pressure.[4]

At the molecular level, the IAA signaling pathway is initiated by its perception by a co-receptor complex consisting of the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[5][6] In the absence of IAA, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7][8] When IAA is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[9] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[8] The degradation of Aux/IAA proteins releases the ARF transcription factors, allowing them to activate or repress the transcription of target genes, ultimately leading to various physiological responses, including growth and development.[7]

Data Presentation: Quantitative Effects of IAA on Crop Yield

The following tables summarize the quantitative effects of IAA application on the yield and growth parameters of key crops as reported in various studies.

Table 1: Effects of Indole-3-Acetic Acid (IAA) on Wheat (Triticum aestivum L.)

Application MethodIAA ConcentrationGenotype(s)Key Findings
Foliar Spray60 mg/LIR65, IR1229Increased grain yield by 29.21% and biological yield by 28.95% compared to control.[10]
Foliar Spray50 µMPishtaz, MarvdashtSignificant increase in grain yield when applied at the cell division stage of grain growth.[11]
Foliar Spray25 mg/LKohistan-97, Parwaz-94Alleviated the adverse effects of salinity stress on grain yield and other growth parameters.[12]

Table 2: Effects of Indole-3-Acetic Acid (IAA) on Rice (Oryza sativa L.)

Application MethodIAA ConcentrationVarietyKey Findings
Foliar Spray50 mg/LGiza 179Increased grain yield by 5.66% compared to control.[6]
Foliar Spray75 mg/LGiza 179Increased grain yield by 11.83% compared to control.[6][13]
Seed Soaking2.5 µMNot specifiedAlleviated salinity stress and increased germination and seedling growth.[14]
Foliar Spray20 mg/LW1844, CJ03Increased grain weight of inferior spikelets in W1844.[15]

Table 3: Effects of Indole-3-Acetic Acid (IAA) on Maize (Zea mays L.)

Application MethodIAA ConcentrationKey Findings
Foliar Spray90 ppm (with 1.5% Boron)Increased grain yield to 4.99 t/ha.[2]
Foliar Spray200-800 ppmSignificantly increased grain yield from 3300 to 3957.9 kg/ha .[12]
HydroponicsNot specifiedSignificantly increased Pb accumulation in roots but decreased it in shoots.[16]

Table 4: Effects of Indole-3-Acetic Acid (IAA) on Soybean (Glycine max (L.) Merrill)

Application MethodIAA ConcentrationKey Findings
Foliar Spray10 ppmMaximum biological yield and grain yield observed.[17]
Foliar Spray100 ppmProduced the highest seed yield per plant and other positive yield-contributing characters.[1]
Foliar Spray300 ppmShowed higher chlorophyll content, leaf area, plant height, pod number, and plant yield.[8]

Experimental Protocols

The following are detailed protocols for the application of IAA to enhance crop yield. Researchers should optimize these protocols based on their specific experimental conditions, crop varieties, and environmental factors.

Protocol 1: Foliar Spray Application of IAA on Wheat

Objective: To evaluate the effect of foliar-applied IAA on the growth and yield of wheat.

Materials:

  • Indole-3-acetic acid (IAA) powder

  • Ethanol (for dissolving IAA)

  • Distilled water

  • Surfactant (e.g., Tween-20)

  • Pressurized sprayer

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of IAA by dissolving a known amount of IAA powder in a small volume of ethanol.

    • For a 60 mg/L (60 ppm) working solution, dilute the stock solution with distilled water to the final desired volume. For example, to make 1 liter of 60 mg/L solution, use 60 mg of IAA.

    • Add a surfactant (e.g., 0.1% v/v Tween-20) to the final solution to ensure uniform coverage on the leaf surface.

    • Prepare a control solution containing the same concentration of ethanol and surfactant but without IAA.

  • Application:

    • Apply the IAA solution as a fine mist to the foliage of wheat plants until runoff. Ensure complete coverage of all leaves.

    • The application is recommended at the beginning of the grain growth (cell division) stage, which is from anthesis up to four days later.[11]

    • Application should be carried out in the early morning or late evening to avoid rapid evaporation and potential phytotoxicity from direct sunlight.

  • Data Collection:

    • At maturity, harvest the plants from treated and control plots.

    • Measure key yield parameters such as the number of spikes per square meter, grain yield ( kg/ha ), and biological yield ( kg/ha ).[10]

Protocol 2: Seed Treatment of Rice with IAA

Objective: To assess the impact of IAA seed treatment on the germination, seedling vigor, and yield of rice.

Materials:

  • Indole-3-acetic acid (IAA)

  • Distilled water

  • Rice seeds

  • Beakers or flasks

  • Shaker (optional)

  • Filter paper or absorbent towels

  • PPE

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of IAA at the desired concentration. For instance, a 2.5 µM solution can be prepared by dissolving the appropriate amount of IAA in distilled water.

  • Seed Soaking:

    • Immerse rice seeds in the IAA solution for a specified duration. A common practice is to soak the seeds for 24 hours.[14]

    • Use a sufficient volume of solution to ensure all seeds are fully submerged.

    • Agitate the seeds periodically or use a shaker to ensure uniform treatment.

    • For the control group, soak seeds in distilled water for the same duration.

  • Drying and Sowing:

    • After soaking, drain the solution and air-dry the seeds on filter paper or absorbent towels in the shade until they are suitable for sowing.

    • Sow the treated and control seeds in pots or field plots according to standard agricultural practices.

  • Data Collection:

    • Monitor and record germination percentage, seedling growth parameters (shoot and root length), and vigor index.

    • At crop maturity, measure yield and yield components.

Protocol 3: Soil Drench Application of IAA on Maize

Objective: To investigate the effect of soil-drenched IAA on the growth and yield of maize.

Materials:

  • Indole-3-acetic acid (IAA)

  • Distilled water

  • Watering can or drenching equipment

  • Maize plants in pots or field plots

  • PPE

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of IAA at the desired concentration. Concentrations can range from 200 to 800 ppm.[12]

  • Application:

    • Apply a specific volume of the IAA solution to the soil around the base of each maize plant. The volume will depend on the pot size or field conditions but should be consistent across all treatments.

    • The application is typically done at the primary leaf stage.[12]

    • The control group should receive an equal volume of plain water.

  • Data Collection:

    • Monitor plant growth parameters throughout the growing season.

    • At harvest, measure grain yield and other relevant yield components.[12]

Mandatory Visualizations

Signaling Pathway

IAA_Signaling_Pathway cluster_nucleus Nucleus IAA_in IAA TIR1_AFB TIR1/AFB IAA_in->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding Proteasome 26S Proteasome TIR1_AFB->Proteasome recruits SCF complex (not shown) to ARF ARF Aux_IAA->ARF inhibits AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression regulates Proteasome->Aux_IAA degrades Ub Ubiquitin Ub->Aux_IAA ubiquitinates IAA_out IAA (extracellular) IAA_out->IAA_in transport

Caption: A simplified diagram of the nuclear auxin (IAA) signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation Prep_IAA Prepare IAA Stock and Working Solutions Foliar Foliar Spray Prep_IAA->Foliar Seed Seed Treatment Prep_IAA->Seed Soil Soil Drench Prep_IAA->Soil Prep_Control Prepare Control Solution (without IAA) Prep_Control->Foliar Prep_Control->Seed Prep_Control->Soil Growth Vegetative Growth Parameters Foliar->Growth Germination Germination and Seedling Vigor Seed->Germination Soil->Growth Germination->Growth Yield Yield and Yield Components Growth->Yield Growth->Yield

References

Troubleshooting & Optimization

Technical Support Center: Indole-2-Acetic Acid (I2AA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Indole-2-Acetic Acid (I2AA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (I2AA) precipitating when I add it to my aqueous buffer or cell culture medium?

A1: Precipitation is a common issue and typically occurs because I2AA, in its free acid form, has low solubility in neutral or acidic aqueous solutions. The indole ring is hydrophobic, and the carboxylic acid group is not ionized at lower pH, reducing its water solubility. When a concentrated stock solution made in an organic solvent (like ethanol or DMSO) is diluted into an aqueous buffer, the I2AA can crash out of the solution.[1][2]

Q2: How can I prevent my I2AA solution from precipitating upon dilution?

A2: To improve solubility, you can deprotonate the carboxylic acid group. This can be achieved by first dissolving the solid I2AA in a small amount of a base like 1N NaOH or KOH before diluting it with your desired aqueous medium.[1] Alternatively, using the sodium salt form of the related compound, Indole-3-acetic acid (IAA), is recommended for direct dissolution in aqueous buffers like PBS, where it has a solubility of approximately 10 mg/mL.[3]

Q3: What are the primary factors that cause I2AA to degrade in an aqueous solution?

A3: The stability of I2AA in solution is primarily affected by light, temperature, pH, and the presence of certain chemicals.[4][5][6] The indole ring is susceptible to oxidation and photodecomposition. Exposure to light, especially in the presence of nutrient salts like those in Murashige-Skoog (MS) medium, can synergistically accelerate degradation.[6] Strongly acidic conditions can also lead to instability.[4]

Q4: How should I prepare and store my aqueous I2AA solutions to ensure maximum stability?

A4: For optimal stability, stock solutions should be prepared, aliquoted, and stored at -20°C or lower in the dark.[3][7][8] It is not recommended to store aqueous solutions for more than one day, even when refrigerated.[3] Prepare fresh working solutions from frozen stock aliquots immediately before each experiment. When preparing the initial stock, consider using an organic solvent like ethanol or DMSO, purged with an inert gas, or dissolve the compound directly in a slightly alkaline buffer.[3]

Q5: What are the visible signs of I2AA degradation?

A5: Visual signs of degradation can include a change in the solution's color, often turning yellowish or brownish, and a loss of clarity. However, significant degradation and loss of biological activity can occur without any visible changes. Therefore, relying solely on visual inspection is not sufficient. The most reliable indicator is a decrease or loss of the expected biological effect in your experimental system.

Q6: Can I autoclave my medium after adding I2AA?

A6: No. Autoclaving involves high temperatures (121°C), which will significantly degrade I2AA.[9] You should always filter-sterilize your I2AA stock solution and add it to the previously autoclaved and cooled medium aseptically.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving I2AA solutions.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation upon dilution of stock solution The free acid form of I2AA has low solubility in neutral/acidic aqueous buffers.[2] The concentration in the final medium exceeds its solubility limit.1. Dissolve solid I2AA in a small volume of 1N NaOH to form the sodium salt before diluting with buffer.[1] 2. Prepare the stock solution in a solvent like ethanol or DMSO and ensure the final solvent concentration in the medium is non-toxic to your system (e.g., <0.1%).[1] 3. Use a lower final concentration of I2AA.
Inconsistent or no biological effect Degradation of I2AA due to improper storage or handling (exposure to light, high temperature, or prolonged storage in aqueous solution).[3][6] Incorrect concentration due to precipitation or calculation errors.1. Always store stock solutions at -20°C or below, protected from light.[8] 2. Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions for more than a day.[3] 3. Ensure complete dissolution when preparing your working solution.
Solution changes color (e.g., turns yellow/brown) Oxidative or photo-degradation of the I2AA molecule.[10][11] This process can be accelerated by light and the presence of certain metal ions (like iron) in the medium.[6]1. Discard the solution. 2. Prepare a fresh solution using high-purity water and reagents. 3. Protect the solution from light at all stages of preparation, storage, and experimentation by using amber vials or wrapping containers in aluminum foil.[12][13]

Data Summary

Table 1: Factors Affecting this compound Stability in Aqueous Solution
FactorEffect on StabilityRecommendation
Light Accelerates degradation (photolysis/photo-oxidation).[4][5][6]Work in subdued light. Store solutions in amber vials or foil-wrapped containers.[12]
Temperature Higher temperatures increase the rate of chemical degradation.[14]Prepare and store solutions at low temperatures. Store stock solutions at -20°C.[7][8]
pH Low solubility and potential instability in acidic conditions.[2][4] Enhanced solubility at higher pH.[2]For aqueous stock, dissolve in a slightly basic solution. Maintain working pH as required by the experiment, but be aware of stability limitations.
Presence of Oxidizers / Metal Ions Components like iron salts in culture media can catalyze light-induced degradation.[6]Prepare solutions fresh. If using complex media, add I2AA just before use.
Storage Time Degradation occurs over time in aqueous solutions, even when refrigerated.It is not recommended to store aqueous solutions for more than one day.[3] Use frozen aliquots of stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM I2AA Stock Solution

Materials:

  • This compound (MW: 175.18 g/mol )

  • Ethanol (Absolute) or Dimethyl sulfoxide (DMSO)

  • 1.5 mL microcentrifuge tubes (amber or wrapped in foil)

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Weigh out 17.52 mg of I2AA powder.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 10 mL of absolute ethanol or DMSO to the tube.

  • Vortex thoroughly until the I2AA is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a fresh sterile conical tube.

  • Aliquot the stock solution into 1.5 mL amber microcentrifuge tubes (or clear tubes wrapped in aluminum foil).

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessing I2AA Stability via UV-Vis Spectrophotometry

Objective: To monitor the degradation of I2AA in an aqueous solution over time by observing changes in its UV absorbance spectrum.

Materials:

  • I2AA aqueous solution (e.g., 50 µM in PBS, pH 7.2)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Control solution (PBS, pH 7.2)

Methodology:

  • Prepare a fresh 50 µM solution of I2AA in PBS (pH 7.2).

  • Immediately measure the initial UV-Vis spectrum of the solution from 200 nm to 400 nm using PBS as a blank. I2AA should have characteristic absorbance peaks.

  • Divide the remaining solution into two sterile, sealed containers:

    • Sample A: Wrap in aluminum foil and store at 4°C (dark control).

    • Sample B: Place on a lab bench exposed to ambient light and temperature.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample and measure its UV-Vis spectrum.

  • Analysis: Compare the spectra over time. A decrease in the height of the characteristic absorbance peaks for I2AA indicates degradation. The rate of decrease will be faster in Sample B (exposed to light) if photodecomposition is a significant factor.

Visualizations

TroubleshootingWorkflow Troubleshooting I2AA Solution Instability start Experiment shows inconsistent or no biological effect check_precipitate Is there visible precipitation in the working solution? start->check_precipitate check_color Has the solution changed color? check_precipitate->check_color No sol_precipitate Issue: Poor Solubility Action: Remake solution. Dissolve in base (NaOH) first or use salt form. check_precipitate->sol_precipitate Yes check_storage How was the solution stored? check_color->check_storage No sol_degradation Issue: Chemical Degradation Action: Discard solution. Prepare fresh stock. check_color->sol_degradation Yes sol_storage Issue: Improper Storage Action: Prepare fresh solution. Store at -20°C in dark, aliquoted. check_storage->sol_storage Aqueous, >24h at 4°C sol_light_temp Issue: Light/Temp Exposure Action: Use amber vials, work on ice, add to media last. check_storage->sol_light_temp Exposed to light or room temp

Caption: Troubleshooting workflow for identifying I2AA solution issues.

DegradationFactors Factors Leading to I2AA Degradation I2AA This compound in Aqueous Solution Degradation Degradation Products & Loss of Biological Activity Light Light Exposure (Photolysis) Light->Degradation Temp High Temperature (>4°C) Temp->Degradation pH Acidic Conditions pH->Degradation Metals Metal Ions (e.g., Fe²⁺) + Light Metals->Degradation Time Prolonged Storage (>24h in solution) Time->Degradation

Caption: Key factors contributing to the degradation of I2AA in solution.

PreparationWorkflow Recommended Workflow for Preparing I2AA Solutions start Weigh Solid I2AA dissolve Dissolve in Ethanol or DMSO start->dissolve filter Filter Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Amber Tubes filter->aliquot store Store at -20°C (Stock Solution) aliquot->store dilute Dilute in cold medium just before use store->dilute For Experiment

Caption: Workflow for preparing stable I2AA stock and working solutions.

References

Technical Support Center: Improving the Solubility of Indole-2-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document primarily contains information and experimental data for Indole-3-acetic acid (IAA), a structural isomer of Indole-2-acetic acid. Due to a lack of specific quantitative solubility data and detailed signaling pathway information for this compound in the available scientific literature, the data for the 3-isomer is provided as a close proxy and a guiding reference. Researchers should use this information as a starting point and are strongly encouraged to perform small-scale solubility and stability tests with this compound under their specific experimental conditions.

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water or my aqueous buffer. What should I do?

A1: this compound, much like its isomer Indole-3-acetic acid, has limited solubility in neutral aqueous solutions due to the hydrophobic nature of the indole ring.[1] To improve solubility, you can employ the following strategies:

  • pH Adjustment: The solubility of indole acetic acids is pH-dependent.[1] By increasing the pH of the solution to the alkaline range, the carboxylic acid group deprotonates, forming a more soluble salt. You can add a small amount of a base like 1N sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise until the solid dissolves.[2][3] It is crucial to then adjust the pH back to your desired experimental range using a suitable buffer.[2]

  • Co-solvents: Using a water-miscible organic solvent can significantly enhance solubility.[2] Common choices include dimethyl sulfoxide (DMSO) and ethanol.[2] Prepare a concentrated stock solution in the organic solvent first, and then dilute it into your aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment, as it can be toxic to cells at higher concentrations (typically, it should be kept below 0.1% for many cell culture applications).[3]

Q2: I dissolved my this compound in an organic solvent to make a stock solution, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the highly concentrated stock solution is rapidly diluted into an aqueous medium where the compound is less soluble. To mitigate this:

  • Optimize Dilution Technique: Add the stock solution to your medium dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion.[2] Pre-warming the medium to the experimental temperature can also help.

  • Lower Final Concentration: The final concentration of your compound in the medium might be above its solubility limit. Try working with a lower final concentration if your experimental design allows.

  • Use Solubilizing Agents: For challenging compounds, excipients like cyclodextrins can be used to form inclusion complexes, which enhance aqueous solubility.[2] Ensure compatibility with your experimental system before use.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Indole acetic acids can be sensitive to light and may degrade over time, especially in solution.[4] For maximum stability:

  • Stock Solutions: Store stock solutions (especially in organic solvents) at -20°C or -80°C in tightly sealed, light-protected (amber or foil-wrapped) vials.

  • Aqueous Solutions: It is generally not recommended to store aqueous solutions for more than one day.[5] If necessary, store them at 2-8°C and protect them from light. Always prepare fresh working solutions for your experiments whenever possible.

Q4: Is this compound stable to autoclaving?

A4: Studies on Indole-3-acetic acid have shown that it can be stable to autoclaving at 121°C for 15-20 minutes in a neutral pH solution.[6] However, stability can be affected by the composition of the medium. It is advisable to prepare a concentrated stock solution, sterilize it by filtration (e.g., using a 0.22 µm filter), and then add it to the autoclaved medium.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound powder will not dissolve. Low solubility in the chosen solvent at neutral pH.1. Try a different solvent (see solubility table below). 2. For aqueous solutions, increase the pH by adding a small amount of 1N NaOH.[2][3] 3. Use a co-solvent like DMSO or ethanol to make a concentrated stock solution first.[2]
Precipitation occurs upon dilution of stock solution. The compound's solubility limit is exceeded in the final aqueous medium.1. Add the stock solution to the medium slowly while vortexing.[2] 2. Reduce the final concentration of the compound. 3. Consider using a solubilizing agent like cyclodextrins.[2]
Inconsistent experimental results. Degradation of the compound in solution.1. Prepare fresh working solutions before each experiment. 2. Store stock solutions properly at low temperatures and protected from light.[4]
Cell toxicity observed. Toxicity from the organic solvent used for the stock solution.1. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is at a non-toxic level (typically ≤ 0.1%).[3]

Quantitative Data Summary

The following table summarizes the solubility of Indole-3-acetic acid and its sodium salt in various solvents. This data should be used as a reference for this compound.

Compound Solvent Solubility Reference
Indole-3-acetic acidWaterInsoluble[7]
Ethanol50 mg/mL[7]
DMSO125 mg/mL (with sonication)[8]
ChloroformSparingly soluble[9]
MethanolSoluble[1]
Ethyl AcetateHighest mole solubility among tested organic solvents[10]
Indole-3-acetic acid sodium saltEthanol~1 mg/mL[11]
DMSO~15 mg/mL[11]
Dimethyl formamide (DMF)~10 mg/mL[11]
PBS (pH 7.2)~10 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, light-protected container.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure all solid has dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment
  • Weighing: Weigh the desired amount of this compound powder and place it in a sterile container.

  • Initial Suspension: Add a small volume of the desired aqueous buffer (e.g., PBS). The powder will likely not dissolve at this stage.

  • pH Adjustment for Solubilization: While stirring, add 1N NaOH drop by drop until the this compound completely dissolves.[2]

  • Final Volume and pH Adjustment: Add the remaining volume of the aqueous buffer to reach the desired final concentration. Carefully adjust the pH of the final solution to the desired experimental pH using a suitable acidic buffer or dilute HCl.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Use: Use the freshly prepared aqueous solution immediately or store at 2-8°C for no longer than 24 hours, protected from light.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action for indole acetic acid based on studies with Indole-3-acetic acid and a general workflow for preparing solutions for cell-based assays.

Indole_Acetic_Acid_Signaling IAA Indole Acetic Acid TLR4 TLR4 Receptor IAA->TLR4 Binds to JNK JNK Pathway TLR4->JNK Activates CellProliferation Inhibition of Cell Proliferation JNK->CellProliferation Leads to

Caption: Potential signaling pathway of Indole Acetic Acid in cancer cells.[12]

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh IAA Powder dissolve Dissolve in DMSO (High Concentration Stock) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize dilute Dilute Stock in Pre-warmed Medium sterilize->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: Workflow for preparing this compound for cell culture.

References

Technical Support Center: Indole-3-Acetic Acid (IAA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indole-3-acetic acid (IAA) quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows. Here you will find frequently asked questions and detailed troubleshooting guides to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for accurate IAA quantification?

A1: The most critical factors include:

  • Sample Stability: IAA is sensitive to light, heat, and oxidation.[1] Samples should be processed quickly, stored at low temperatures (ideally -70°C or below), and protected from light to prevent degradation.[2][3]

  • Extraction Efficiency: The choice of extraction solvent and method is crucial for high recovery.

  • Matrix Effects: Co-extracted compounds from complex biological samples can interfere with ionization in mass spectrometry, leading to ion suppression or enhancement.[4]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-IAA or D₄-IAA, is essential to correct for analyte loss during sample preparation and to compensate for matrix effects.[5][6][7][8]

  • Purity of Standards: The accuracy of quantification is directly dependent on the purity of the analytical standards used for calibration curves.

Q2: What is the best analytical technique for IAA quantification: LC-MS/MS or GC-MS?

A2: Both LC-MS/MS and GC-MS are powerful techniques for IAA quantification, but LC-MS/MS is often preferred for its higher sensitivity, specificity, and simpler sample preparation.[9] GC-MS typically requires a derivatization step to make the polar IAA molecule volatile and thermally stable, which can add time and potential variability to the workflow.[9][10][11]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended over a structural analog?

A3: A SIL-IS is nearly identical to the analyte in its chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[8] This allows for more accurate correction of matrix effects and procedural losses. Structural analogs may have different extraction recoveries and chromatographic retention times, which can lead to inaccurate quantification, especially in complex matrices.

Q4: How should I store my IAA standards and samples?

A4: IAA standards and biological samples should be stored at or below -20°C, and for long-term storage, -70°C or colder is recommended.[2][3] They should be stored in tightly sealed containers in the dark to prevent degradation from light and moisture.[1][2]

Troubleshooting Guides

Low Analyte Recovery During Solid-Phase Extraction (SPE)

Q: I am experiencing low recovery of IAA after solid-phase extraction. What are the possible causes and how can I troubleshoot this?

A: Low recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the process.[12][13][14]

Troubleshooting Steps:

  • Verify Analyte Breakthrough: Analyze the flow-through and wash fractions. If IAA is present, it indicates that the analyte is not being retained effectively on the SPE sorbent.

  • Optimize SPE Method: If breakthrough is confirmed, consider the following adjustments:

Potential CauseSolution
Improper Sorbent Conditioning Ensure the sorbent is fully wetted by conditioning with an appropriate organic solvent (e.g., methanol) followed by equilibration with a solution similar in composition to the sample loading solvent.[15][16]
Sample Solvent is Too Strong If the sample is dissolved in a solvent with high elution strength, it can prevent IAA from binding to the sorbent. Dilute the sample with a weaker solvent.[15]
Incorrect Sample pH For reversed-phase SPE, adjust the sample pH to be at least 2 units below the pKa of IAA (~4.75) to ensure it is in its neutral, more retentive form. For anion exchange SPE, the pH should be adjusted to ensure IAA is ionized.[12][16]
High Flow Rate Loading the sample too quickly can prevent efficient binding. Reduce the flow rate to allow sufficient interaction time between the analyte and the sorbent.[12]
Insufficient Elution Solvent Strength or Volume If the analyte is retained but not eluted, increase the strength (e.g., higher percentage of organic solvent) or the volume of the elution solvent.[12][16]
Sorbent-Analyte Mismatch The chosen sorbent may not be appropriate for IAA. C18 is a common choice for reversed-phase SPE.[17]

Below is a troubleshooting workflow to diagnose low SPE recovery:

spe_troubleshooting Troubleshooting Low SPE Recovery start Low IAA Recovery Detected check_fractions Analyze flow-through and wash fractions for IAA start->check_fractions breakthrough IAA detected in fractions? check_fractions->breakthrough no_breakthrough IAA NOT detected in fractions? breakthrough->no_breakthrough No optimize_retention Optimize Retention: - Check sample pH - Decrease sample solvent strength - Reduce flow rate - Ensure proper conditioning breakthrough->optimize_retention Yes optimize_elution Optimize Elution: - Increase elution solvent strength - Increase elution solvent volume - Consider a stronger elution solvent no_breakthrough->optimize_elution Yes re_evaluate Re-evaluate sorbent choice no_breakthrough->re_evaluate No, still low recovery end_good Problem Resolved optimize_retention->end_good optimize_elution->end_good

A decision tree for troubleshooting low IAA recovery in SPE.
Chromatographic and Mass Spectrometry Issues

Q: My chromatograms show poor peak shape (e.g., tailing, fronting, or split peaks) for IAA. What could be the cause?

A: Poor peak shape in HPLC or LC-MS can be caused by a variety of factors related to the column, mobile phase, or sample.[18][19][20][21]

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with active silanol groups on the column.Use a high-purity silica column or an end-capped column. Ensure the mobile phase pH is low enough to suppress silanol ionization (pH 2.5-3).[21]
Column overload.Reduce the injection volume or dilute the sample.[21]
Peak Fronting Column overload, especially in hydrophilic interaction chromatography (HILIC).Dilute the sample or reduce injection volume.[21]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks Clogged frit or partially blocked column inlet.Reverse flush the column. If the problem persists, replace the column.[19]
Sample solvent incompatible with the mobile phase.Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.[19]

Q: I am observing significant signal suppression for IAA in my LC-MS/MS analysis. How can I mitigate this matrix effect?

A: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of complex samples.[4]

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]

  • Optimize Chromatography: Adjust the chromatographic method to separate IAA from co-eluting matrix components. This can involve changing the gradient, mobile phase composition, or using a different column chemistry.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be suppressed to a similar extent.[5][6]

  • Change Ionization Source/Polarity: If possible, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), or changing from positive to negative ion mode, may reduce interference.

Experimental Protocols

Protocol: Quantification of IAA in Plant Tissue using LC-MS/MS

This protocol provides a general workflow for the extraction, purification, and quantification of IAA from plant tissue.

1. Sample Preparation and Extraction:

  • Freeze approximately 50-100 mg of plant tissue in liquid nitrogen immediately after harvesting.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Add 1 mL of ice-cold extraction buffer (e.g., 80% acetone in water with 2.5 mM diethyl dithiocarbamate) to the powdered tissue.[17][22]

  • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to each sample.

  • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking, protected from light.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Acidify the supernatant from step 1.7 with formic acid or acetic acid to a pH of ~2.7.[23]

  • Load the acidified supernatant onto the conditioned C18 cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute the IAA and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

3. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate IAA from other compounds (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (Negative Ion Mode ESI):

    • Set up Multiple Reaction Monitoring (MRM) for both IAA and the SIL-IS.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
IAA174.1130.1
¹³C₆-IAA180.1136.1

4. Data Analysis:

  • Generate a calibration curve using a series of known concentrations of the IAA standard, each containing the same fixed concentration of the SIL-IS.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the amount of IAA in the samples by interpolating the analyte/IS peak area ratio from the calibration curve.

Below is a diagram of the experimental workflow:

iaa_quantification_workflow IAA Quantification Workflow sample_collection 1. Sample Collection (Flash freeze in liquid N₂) extraction 2. Extraction - Grind tissue - Add extraction buffer & SIL-IS sample_collection->extraction centrifugation 3. Centrifugation (Separate solids from extract) extraction->centrifugation spe 4. Solid-Phase Extraction (SPE) - Condition -> Load -> Wash -> Elute centrifugation->spe evaporation 5. Evaporation & Reconstitution spe->evaporation lcms 6. LC-MS/MS Analysis (MRM mode) evaporation->lcms data_analysis 7. Data Analysis - Create calibration curve - Quantify IAA lcms->data_analysis auxin_signaling Simplified Auxin Signaling Pathway cluster_cell Plant Cell cluster_legend Condition IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses AuxRE Auxin Response Element (in DNA) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

References

Technical Support Center: Optimizing Indole-3-Acetic Acid (IAA) for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively optimizing Indole-3-Acetic Acid (IAA) concentrations in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for IAA in a new bioassay?

A1: The optimal concentration of Indole-3-Acetic Acid (IAA) is highly dependent on the plant species, the type of bioassay, and the specific response being measured. However, a common approach is to start with a wide range of concentrations to establish a dose-response curve. A typical exploratory range spans several orders of magnitude, from 10⁻¹¹ M to 10⁻⁵ M.[1][2][3] For instance, in Agastache rugosa, concentrations from 10⁻¹¹ M to 10⁻⁵ M were tested to find the optimal level for enhancing bioactive compounds.[1][2][3] For root elongation assays in maize, concentrations as low as 10⁻¹⁰ M have shown significant effects.[4]

Q2: How should I prepare my IAA stock solution?

A2: IAA is not readily soluble in water. It is best to first dissolve IAA powder in a small amount of a solvent like 1N NaOH or ethanol before diluting it with distilled water to the final stock concentration. Store the stock solution in a dark bottle at 4°C or, for long-term storage, at -20°C to prevent degradation.

Q3: My IAA solution seems to be losing activity over time. What could be the cause?

A3: IAA is a light-sensitive and heat-labile molecule. Its degradation can be accelerated by several factors:

  • Light: Exposure to light, particularly from fluorescent bulbs, promotes the degradation of IAA in culture media.[5][6][7][8]

  • Autoclaving: IAA is not stable during autoclaving, which can lead to significant loss of the active compound.[5][6][7][8] It is recommended to filter-sterilize IAA solutions and add them to the autoclaved medium after it has cooled.

  • Media Components: Certain salts and micronutrients present in culture media, such as Murashige and Skoog (MS) medium, can accelerate the breakdown of IAA.[8][9] The rate of degradation is often higher in liquid media compared to agar-solidified media under certain conditions.[5][7][8]

Q4: I am observing a "bell-shaped" dose-response curve. Is this normal?

A4: Yes, a bell-shaped or biphasic dose-response curve is a classic characteristic of auxins like IAA.[10] This means that as the concentration increases from very low levels, the biological response (e.g., cell elongation) increases up to an optimal point.[11] Beyond this optimum, higher concentrations become inhibitory, leading to a decrease in the response.[4][10][12] This inhibitory effect is particularly common in root growth assays.[12][13][14]

Q5: Can I use activated charcoal in my culture medium with IAA?

A5: Caution should be exercised when using activated charcoal, as it can adsorb a very high percentage of IAA from the medium.[5][6][7] Studies have shown that concentrations as high as 5% can adsorb more than 97% of the available IAA, which would significantly impact your experimental results.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during bioassays involving IAA.

ProblemPossible Cause(s)Suggested Solution(s)
No biological response observed at any IAA concentration. 1. Degraded IAA Stock: The stock solution may have lost its activity due to improper storage (light/heat exposure).2. Incorrect Concentration Range: The tested range might be too high (inhibitory) or too low for the specific plant system.3. Plant Material Insensitivity: The specific tissue or developmental stage of the plant material may not be responsive to auxin.1. Prepare a fresh IAA stock solution and store it properly in the dark at 4°C or -20°C.2. Conduct a wider range-finding experiment (e.g., 10⁻¹² M to 10⁻⁴ M).3. Use younger, actively growing tissues, as they are typically more responsive to hormones.
High variability between replicates. 1. Uneven Application: Inconsistent application of IAA solution to the explants or medium.2. Inconsistent Explant Material: Variation in the size, age, or physiological condition of the plant material.3. IAA Degradation: Inconsistent degradation of IAA across different culture vessels due to variations in light exposure.1. Ensure thorough mixing of IAA into the medium and standardized application techniques.2. Select uniform explants from the same source and developmental stage.3. Standardize light and temperature conditions for all replicates. Keep cultures in a controlled environment.
Results are not reproducible. 1. IAA Instability: IAA is known to be less stable than synthetic auxins like IBA or NAA.[5][7] Its degradation can vary between experiments.2. Subtle Environmental Changes: Minor variations in temperature, light intensity, or media pH between experimental runs.3. Filter Sterilization Issues: Clogging or improper use of the filter may alter the final concentration.1. Consider using a more stable synthetic auxin (e.g., IBA, NAA) for comparison if the protocol allows.[7]2. Strictly control and document all environmental parameters for each experiment.3. Use a new sterile filter for each batch of solution and ensure it is rated for the solvent used.
Inhibitory effects at lower-than-expected concentrations. 1. Species/Cultivar Sensitivity: The specific plant species or cultivar is highly sensitive to auxin.2. Interaction with Endogenous Auxin: The applied exogenous IAA is adding to a high level of endogenous auxin, quickly reaching an inhibitory concentration.3. Incorrect Stock Concentration: Errors in the calculation or weighing during stock solution preparation.1. Shift the experimental concentration range lower (e.g., start from 10⁻¹² M).2. Use tissues known to have lower endogenous auxin levels or decapitated coleoptiles to remove the primary source of natural auxin.[13]3. Double-check all calculations and re-prepare the stock solution if necessary.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues when optimizing IAA concentration.

TroubleshootingWorkflow Start Problem: Inconsistent or No Response to IAA CheckStock Step 1: Verify IAA Stock Solution Start->CheckStock StockGood Is the stock solution fresh and stored correctly? CheckStock->StockGood PrepareNewStock Action: Prepare fresh IAA stock. Dissolve in NaOH/Ethanol first. Store in dark at 4°C or -20°C. StockGood->PrepareNewStock No CheckProtocol Step 2: Review Experimental Protocol & Conditions StockGood->CheckProtocol Yes PrepareNewStock->CheckStock ProtocolGood Are concentrations, plant material, and environment optimal? CheckProtocol->ProtocolGood RerunWide Action: Run a wide dose-response (e.g., 10⁻¹¹ M to 10⁻⁵ M) to find the active range. ProtocolGood->RerunWide No, concentration issue CheckMaterial Action: Use uniform, young, actively growing tissue. Standardize explant size/age. ProtocolGood->CheckMaterial No, material issue CheckEnv Action: Ensure consistent light, temperature, and media pH. Add filter-sterilized IAA to cooled media. ProtocolGood->CheckEnv No, environment issue AdvancedTroubleshooting Step 3: Consider Advanced Factors ProtocolGood->AdvancedTroubleshooting Yes, all seem correct Success Problem Resolved RerunWide->Success CheckMaterial->Success CheckEnv->Success ConsiderInteractions Action: Check for interactions with other media components (e.g., other hormones, activated charcoal). AdvancedTroubleshooting->ConsiderInteractions ConsiderStability Action: Quantify IAA levels at T=0 and after incubation, or use a more stable auxin analog (NAA, IBA). AdvancedTroubleshooting->ConsiderStability ConsiderInteractions->Success ConsiderStability->Success

Caption: A decision tree for troubleshooting IAA bioassay experiments.

Experimental Protocols & Data

Protocol 1: Establishing an IAA Dose-Response Curve for Root Elongation

This protocol is based on the common root growth inhibition bioassay.[12][13]

Objective: To determine the optimal and inhibitory concentrations of IAA on the primary root growth of a model plant (e.g., Arabidopsis thaliana or maize).

Methodology:

  • Seed Sterilization & Germination:

    • Surface sterilize seeds using a solution of bleach and a surfactant (e.g., Tween 20), followed by several rinses with sterile water.

    • Place seeds on sterile MS agar plates (or similar) without any hormones.

    • Stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer plates to a growth chamber with a defined light/dark cycle and temperature until radicles emerge and reach a uniform length (e.g., 5-10 mm).[13]

  • Preparation of IAA Treatment Plates:

    • Prepare MS agar medium. After autoclaving and cooling to ~50-55°C, add filter-sterilized IAA from a stock solution to achieve the desired final concentrations.

    • Suggested concentrations for a wide-range test: 0 M (control), 10⁻¹¹ M, 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M.

    • Pour the medium into sterile petri dishes.

  • Seedling Transfer and Incubation:

    • Carefully transfer the uniformly sized seedlings from the germination plates to the IAA treatment plates.

    • Place seedlings vertically on the agar surface to allow roots to grow downwards.

    • Seal the plates and incubate them in a vertical position in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark).

  • Data Collection and Analysis:

    • After a set period (e.g., 3-7 days), measure the final length of the primary root for each seedling.

    • Calculate the average root length and standard error for each IAA concentration.

    • Plot the average root length against the log of the IAA concentration to visualize the dose-response curve.

Protocol 2: Callus Induction Bioassay

This protocol is used to find the IAA concentration that, often in combination with a cytokinin, effectively induces callus formation.

Objective: To determine the optimal IAA concentration for callus induction from explant tissue.

Methodology:

  • Explant Preparation:

    • Select healthy, young plant tissue (e.g., leaves, stems, or immature embryos).

    • Surface sterilize the tissue thoroughly using a multi-step process involving ethanol and bleach, followed by sterile water rinses.

    • Cut the sterilized tissue into small, uniform pieces (explants).

  • Preparation of Culture Medium:

    • Prepare a suitable basal medium (e.g., MS medium) supplemented with a fixed, appropriate concentration of a cytokinin (e.g., 0.5 mg/L 6-Benzylaminopurine, BAP).

    • After autoclaving and cooling, add filter-sterilized IAA to create a range of treatment media.

    • Suggested IAA concentrations: 0, 0.2, 0.5, 1.0, 2.0, 3.0 mg/L.[15][16]

  • Culturing:

    • Place the explants onto the surface of the prepared media.

    • Seal the culture vessels and incubate in a controlled environment, typically in the dark, to promote callus formation.

  • Data Collection and Analysis:

    • After 3-4 weeks, assess the explants.

    • Record the percentage of explants forming callus and the fresh weight of the callus produced.[17][18]

    • Determine which IAA concentration yields the highest frequency of callus induction and the greatest callus biomass.

Representative Data Tables

Table 1: Effect of IAA Concentration on Root Growth (This table summarizes typical expected outcomes based on published studies)

IAA Concentration (M)Primary Root Length (% of Control)Lateral Root Density (Number/cm)Typical Observation
0 (Control)100%LowNormal growth
10⁻¹¹~105-110%LowSlight promotion
10⁻⁹~100%ModeratePromotion of lateral root initiation
10⁻⁷~60-80%HighInhibition of primary root, strong promotion of lateral roots[14]
10⁻⁵~10-30%Very High / StuntedStrong inhibition of primary root[4][14]

Table 2: Effect of IAA Concentration on Callus Induction in Wheat (Triticum aestivum L.) (Data adapted from a study on wheat cultivars Giza 164 and Sakha 69, combined with BAP)[15]

IAA Concentration (mg/L)BAP Concentration (mg/L)Callus Induction Frequency (%)Regeneration Frequency (%)
0.12.0HighModerate
0.2 2.0 Very High 81.67% (Optimal)
0.52.0HighLower
1.02.0ModerateLow

Key Biological Pathways and Workflows

Canonical Auxin Signaling Pathway

The cellular response to IAA is primarily mediated by a well-defined nuclear signaling pathway. Understanding this pathway is crucial for interpreting experimental results. At low auxin levels, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene transcription.[19][20] When IAA is present, it acts as a "molecular glue," promoting the interaction between the Aux/IAA proteins and a TIR1/AFB receptor protein.[19][21][22] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, freeing the ARF to activate the expression of auxin-responsive genes.[21][23][24]

AuxinSignaling cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin Concentration ARF_low ARF Gene_low Auxin-Responsive Gene ARF_low->Gene_low Represses AuxIAA_low Aux/IAA Repressor AuxIAA_low->ARF_low binds to IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds to AuxIAA_high Aux/IAA Repressor TIR1_AFB->AuxIAA_high targets Proteasome 26S Proteasome AuxIAA_high->Proteasome degraded by ARF_high ARF Gene_high Auxin-Responsive Gene ARF_high->Gene_high Activates Response Transcription & Cellular Response Gene_high->Response

References

Technical Support Center: Degradation of Indole-3-Acetic Acid (IAA) Under Light Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers, Scientists, and Drug Development Professionals.

This technical support center provides targeted guidance for experiments involving Indole-3-acetic acid (IAA), focusing on its known photolability. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and quantitative data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Indole-3-acetic acid (IAA) photodegradation?

A1: Indole-3-acetic acid (IAA) is a photo-labile compound, meaning it is susceptible to degradation upon exposure to light, particularly UV and blue wavelengths.[1] This light-induced breakdown involves the photo-oxidation of the indole ring, leading to a loss of biological activity and the formation of various degradation products.[1][2] This process is a critical consideration in any experimental design, as unintended degradation can lead to inconsistent or misleading results.

Q2: My experimental results are inconsistent. Could IAA degradation be the cause?

A2: Yes, unexpected degradation is a common source of variability. The rate of photodegradation is influenced by several factors that can vary between experiments:

  • Light Conditions: Direct exposure to white light (like standard fluorescent lab lighting) or sunlight will significantly accelerate degradation.[1] The intensity and wavelength of the light source are critical; wavelengths below 450 nm are particularly effective at causing degradation.[3]

  • Solvent & Media Composition: Components in culture media, such as Murashige and Skoog (MS) salts, can synergistically increase the rate of light-induced degradation.[1][3] Iron and nitrates have been identified as major contributors to this effect.

  • Presence of Photosensitizers: Compounds like riboflavin (Vitamin B2) and pyridoxine (Vitamin B6) can act as photosensitizers, absorbing light energy and transferring it to IAA, thereby accelerating its breakdown.[1][4]

  • pH: The pH of the solution can influence the degradation rate, with some studies indicating that adjusting the pH to 7 can decrease the loss of IAA compared to more acidic conditions.[3]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including photodegradation.[5]

Q3: How can I prevent or minimize IAA photodegradation during my experiments?

A3: To ensure the stability of your IAA solutions:

  • Work in Dim Light: Conduct all manipulations of IAA stock solutions and final dilutions under dim or indirect lighting.

  • Use Light-Protective Containers: Store stock and working solutions in amber vials or tubes wrapped in aluminum foil.[5]

  • Filter the Light Source: If experiments must be conducted under illumination, use yellow-colored light filters that remove UV, violet, and blue wavelengths (below ~450 nm).[1][3]

  • Prepare Fresh Solutions: Prepare IAA solutions immediately before use and avoid long-term storage of diluted solutions, even in the dark.

  • Run Dark Controls: Always include a "dark control" sample that is handled identically to the experimental samples but is completely shielded from light (e.g., wrapped in foil).[6] This allows you to differentiate between photodegradation and other forms of degradation (e.g., thermal or chemical).

Q4: What are the primary degradation products of IAA?

A4: The photodegradation of IAA is primarily an oxidative process. While the exact mixture of products can be complex, known degradation products include oxindole-3-acetic acid (OxIAA), indole-3-aldehyde, and indole-3-methanol.[7][8] Under certain conditions, photo-oxidation can generate reactive species like hydroxyl radicals.[3] Some of these breakdown products have been noted for their cytotoxic properties, which could be a confounding factor in cell-based assays.[1]

Troubleshooting Guides

Guide 1: Inconsistent Biological or Analytical Results

This guide addresses common issues encountered during experiments with IAA.

dot

Photostability_Workflow cluster_prep 1. Sample Preparation cluster_expose 2. Exposure cluster_analyze 3. Analysis prep prep expose expose analyze analyze control control A Prepare IAA solution in transparent container (e.g., quartz cuvette) C Place both samples in a photostability chamber A->C B Prepare identical 'dark control' sample wrapped completely in aluminum foil B->C D Expose to a calibrated light source (e.g., Xenon lamp with filters) ICH Q1B minimum: ≥1.2M lux-hrs visible and ≥200 W-hrs/m² UVA C->D Place side-by-side E At defined time points, withdraw aliquots from both samples D->E F Analyze IAA concentration and degradation products using a validated HPLC method E->F G Compare results of exposed sample to dark control to quantify photodegradation F->G

References

Technical Support Center: Troubleshooting Peak Tailing of Indole-2-Acetic Acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing of Indole-2-acetic acid (IAA) in High-Performance Liquid Chromatography (HPLC). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.

Q2: Why is my this compound (IAA) peak tailing?

A2: Peak tailing of acidic compounds like IAA is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of IAA (approximately 4.54), the compound will be ionized (negatively charged). This ionized form can interact with the stationary phase in undesirable ways, leading to tailing.

  • Silanol Interactions: Residual silanol groups on the surface of silica-based columns can be deprotonated and negatively charged, leading to electrostatic interactions with any positively charged species or secondary interactions with the analyte. While less of an issue for acidic compounds in their neutral state, it can contribute to poor peak shape.

  • Column Issues: Degradation of the column, contamination, or the use of an inappropriate column chemistry can all lead to peak tailing.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.

  • Extra-Column Effects: Issues with the HPLC system itself, such as long tubing, large detector cell volume, or poorly fitted connections, can cause band broadening and peak tailing.

Q3: How does the mobile phase pH affect the peak shape of IAA?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like IAA. To achieve a symmetrical peak for an acidic compound, the mobile phase pH should be set at least 1.5 to 2 pH units below its pKa. For IAA, with a pKa of about 4.54, a mobile phase pH between 2.5 and 3.5 is generally recommended. At this low pH, the carboxylic acid group of IAA is protonated, rendering the molecule neutral and minimizing undesirable secondary interactions with the stationary phase.

Q4: What type of HPLC column is best for analyzing IAA?

A4: A reversed-phase C18 or C8 column is commonly used for the analysis of IAA. To minimize peak tailing, it is advisable to use a modern, high-purity silica column with low silanol activity. End-capped columns are specifically designed to reduce the number of free silanol groups, thereby minimizing secondary interactions.

Troubleshooting Guides

Problem: Significant Tailing of the IAA Peak

This guide provides a step-by-step approach to diagnose and resolve peak tailing issues with this compound.

Step 1: Evaluate and Adjust Mobile Phase pH

The most likely cause of peak tailing for IAA is an inappropriate mobile phase pH.

  • Verification: Check the pH of your mobile phase. Is it below the pKa of IAA (4.54)?

  • Action: If the pH is too high, prepare a new mobile phase with a pH between 2.5 and 3.5. This can be achieved by adding a small amount of an acid like acetic acid or formic acid.

dot

cluster_0 Mobile Phase pH and IAA Ionization High_pH High pH (≥ pKa) Ionized_IAA Ionized IAA (Anionic) High_pH->Ionized_IAA Leads to Low_pH Low pH (< pKa) Neutral_IAA Neutral IAA (Protonated) Low_pH->Neutral_IAA Leads to Peak_Tailing Peak Tailing Ionized_IAA->Peak_Tailing Causes Symmetrical_Peak Symmetrical Peak Neutral_IAA->Symmetrical_Peak Results in

Caption: Relationship between mobile phase pH, IAA ionization state, and peak shape.

Step 2: Assess the HPLC Column Condition

A worn-out or contaminated column can lead to poor peak shapes.

  • Verification: When was the last time the column was replaced or cleaned? Is there an increase in backpressure?

  • Action:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).

    • If flushing does not improve the peak shape, consider replacing the column with a new, high-purity, end-capped C18 or C8 column.

    • Always use a guard column to protect the analytical column from contaminants.

Step 3: Check for Sample Overload

Injecting a sample that is too concentrated can cause peak distortion.

  • Verification: Is the peak shape improving at lower sample concentrations?

  • Action: Dilute your sample and reinject. If the tailing is reduced, you were likely overloading the column.

Step 4: Investigate Extra-Column Effects

The HPLC system itself can contribute to peak tailing.

  • Verification: Are all fittings and connections secure? Is the tubing length between the injector, column, and detector minimized?

  • Action:

    • Ensure all fittings are properly tightened to avoid dead volume.

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches) to reduce extra-column volume.

dot

cluster_1 Troubleshooting Workflow for IAA Peak Tailing A Start: Peak Tailing Observed B Check Mobile Phase pH (Is pH < pKa of IAA?) A->B C Adjust pH to 2.5-3.5 B->C No D Check Column Condition (Old, Contaminated?) B->D Yes J Problem Resolved C->J E Flush or Replace Column D->E Yes F Check Sample Concentration (Overloaded?) D->F No E->J G Dilute Sample F->G Yes H Check for Extra-Column Effects (Tubing, Connections?) F->H No G->J I Optimize System Connections H->I Yes H->J No I->J K No L Yes

Caption: A logical workflow for troubleshooting peak tailing of IAA.

Data Presentation

The following table provides representative data on how the mobile phase pH is expected to affect the peak tailing factor of this compound. Note that a lower tailing factor indicates a more symmetrical peak.

Mobile Phase pHExpected Tailing Factor (Tf)Peak Shape Description
5.5> 2.0Severe Tailing
4.5 (at pKa)1.5 - 2.0Significant Tailing
3.51.1 - 1.3Minor Tailing, Acceptable
2.51.0 - 1.1Symmetrical Peak

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a starting point for achieving good peak shape for IAA. Optimization may be required based on your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Acetic acid (or formic acid)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size) with high purity silica and end-capping.

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 45:54:1 v/v/v). The final pH should be adjusted to approximately 3.0. Alternatively, a gradient elution can be used with Eluent A as water with 0.1% acetic acid and Eluent B as acetonitrile with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm or fluorescence with excitation at 280 nm and emission at 350 nm.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the IAA standard or sample extract in the initial mobile phase composition to avoid solvent mismatch effects that can cause peak distortion.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Technical Support Center: Preventing Indole-2-Acetic Acid (IAA) Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of Indole-2-acetic acid (IAA) in culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (IAA) precipitating when I add it to my culture medium?

A1: this compound (IAA) has low solubility in neutral aqueous solutions. Precipitation commonly occurs when a concentrated stock solution of IAA, typically dissolved in an organic solvent like ethanol or DMSO, is diluted into an aqueous-based culture medium. This happens because the concentration of IAA exceeds its solubility limit in the final medium, causing it to "crash out" of the solution.[1][2]

Q2: What are the key factors that influence the solubility of IAA?

A2: The solubility of IAA is influenced by several factors:

  • pH: IAA is more soluble in alkaline solutions.[3][4] The carboxylic acid group on IAA can be deprotonated at a higher pH, forming a more soluble salt.

  • Solvent: IAA is more soluble in organic solvents like ethanol and DMSO than in water.[2][5]

  • Temperature: Increasing the temperature can sometimes help to dissolve organic compounds like IAA.[4][6]

  • Media Components: Salts and other components in the culture medium can interact with IAA and affect its solubility.[7]

Q3: How can I increase the solubility of IAA in my media?

A3: To improve the solubility of IAA, you can:

  • Use an alkaline solvent: Dissolving IAA in a small amount of 1N NaOH or KOH before diluting it with your buffer or medium can significantly increase its solubility.[2][3]

  • Use the sodium salt of IAA: Indole-3-acetic acid sodium salt is more readily soluble in water.[5]

  • Proper dilution technique: When adding a concentrated stock solution to your medium, add it dropwise while gently stirring or vortexing the medium to ensure rapid dispersal. Pre-warming the medium to 37°C can also be beneficial.[1]

Q4: What is the recommended way to prepare an IAA stock solution?

A4: It is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your culture medium. For example, a common practice is to prepare a 1 mM to 10 mM stock solution in ethanol or DMSO.[2][8] Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.

Q5: Is IAA stable in solution?

A5: IAA is sensitive to light and acidic conditions, which can cause it to degrade.[9][10] It is advisable to protect IAA-containing solutions from light by using amber tubes or covering the containers with aluminum foil.[11] Aqueous solutions of IAA are not recommended for long-term storage; fresh dilutions should be made before use.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving IAA precipitation issues during your experiments.

Problem: IAA precipitates immediately upon addition to the culture medium.
Possible Cause Solution
Low aqueous solubility of IAA. Prepare the IAA stock solution by first dissolving it in a small volume of 1N NaOH or KOH to deprotonate the carboxylic acid group, making it more soluble in water. Then, bring it to the final volume with your buffer or medium and adjust the pH if necessary.[2][3] Alternatively, use the more water-soluble sodium salt of IAA.[5]
Improper dilution technique. Add the concentrated IAA stock solution dropwise into the vortex of the gently stirring medium. This ensures rapid and even dispersal, preventing localized high concentrations that can lead to precipitation.[1]
Final concentration exceeds solubility limit. Lower the final working concentration of IAA in your medium. If a high concentration is required, you may need to adjust the pH of the final medium to be slightly alkaline.
Problem: IAA precipitates after a period of incubation.
Possible Cause Solution
Compound instability. IAA can degrade when exposed to light.[10] Protect your culture vessels from light by wrapping them in aluminum foil or using a yellow light filter.[10] Also, ensure the pH of your medium remains stable, as acidic conditions can degrade IAA.[9]
Interaction with media components. Certain salts in the media can react with IAA over time, causing it to precipitate. If you suspect this is the case, consider preparing the medium with the problematic components added separately after autoclaving and cooling, or use a different media formulation.
Evaporation of media. Evaporation can increase the concentration of all components in the medium, potentially exceeding the solubility limit of IAA. Ensure proper humidification in your incubator and use sealed culture flasks to minimize evaporation.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM IAA Stock Solution using NaOH
  • Weigh out 1.75 mg of this compound powder.

  • In a sterile microcentrifuge tube, add a small volume (e.g., 20-50 µL) of 1N NaOH directly to the IAA powder and gently swirl until it completely dissolves.

  • Add sterile, nuclease-free water to bring the final volume to 1 mL.

  • Mix the solution thoroughly by gentle vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Addition of IAA to Culture Medium
  • Thaw an aliquot of your IAA stock solution at room temperature.

  • Pre-warm your culture medium to the desired temperature (e.g., 37°C).

  • While gently swirling the culture medium, add the required volume of the IAA stock solution dropwise to achieve the final desired concentration.

  • Continue to gently mix the medium for a few seconds to ensure even distribution.

  • Visually inspect the medium for any signs of precipitation before use.

Quantitative Data Summary

The following table summarizes the solubility of Indole-3-acetic acid (a common form of IAA) in various solvents.

SolventApproximate SolubilityReference
Ethanol~1 mg/mL[5]
DMSO~15 mg/mL[5]
Dimethyl formamide (DMF)~10 mg/mL[5]
PBS (pH 7.2) - Sodium Salt~10 mg/mL[5]
WaterPoorly soluble[3][4]

Troubleshooting Workflow

IAA_Precipitation_Troubleshooting start Start: IAA Precipitation Observed check_timing When does precipitation occur? start->check_timing immediate Immediately upon addition check_timing->immediate Immediately delayed After incubation check_timing->delayed Delayed check_solubility Is IAA fully dissolved in stock? immediate->check_solubility check_stability Is the medium protected from light? delayed->check_stability dissolve_naoh Action: Dissolve IAA in NaOH first check_solubility->dissolve_naoh No check_dilution How is it being added to media? check_solubility->check_dilution Yes end_success Success: No Precipitation dissolve_naoh->end_success dropwise Action: Add dropwise with stirring check_dilution->dropwise Dumping it in check_dilution->end_success Dropwise dropwise->end_success protect_light Action: Protect from light check_stability->protect_light No check_evaporation Is there evidence of evaporation? check_stability->check_evaporation Yes protect_light->end_success prevent_evaporation Action: Ensure proper humidification check_evaporation->prevent_evaporation Yes check_evaporation->end_success No prevent_evaporation->end_success

Caption: Troubleshooting workflow for preventing IAA precipitation.

References

Technical Support Center: Indole-3-Acetic Acid (IAA) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indole-3-Acetic Acid (IAA) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of IAA in various samples, particularly from plant matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you quickly identify and solve experimental problems.

Section 1: Poor Standard Curve or Signal Issues

Question: I am getting no signal or a very weak signal for my entire plate, including the standards. What are the possible causes?

Answer: A complete lack of signal across the plate usually points to a problem with a critical reagent or a fundamental step in the protocol. Here are the most common culprits:

  • Omission of a Key Reagent: Double-check that all reagents, including the primary antibody, enzyme-conjugated secondary antibody (or HRP-conjugated IAA in a competitive assay), and substrate, were added in the correct order.[1]

  • Inactive Reagents:

    • Enzyme Conjugate: The horseradish peroxidase (HRP) or other enzyme conjugate may have lost activity due to improper storage or expiration. Sodium azide, a common preservative, is a potent inhibitor of HRP and should not be present in buffers used with HRP conjugates.[1]

    • Substrate Solution: The substrate may be expired, contaminated, or was exposed to light for a prolonged period. Prepare fresh substrate solution for each experiment.

  • Incorrect Plate Reader Settings: Ensure you are using the correct wavelength to read the absorbance of the developed color. For TMB substrates, this is typically 450 nm after adding the stop solution.[2]

  • Improper Washing: Overly aggressive or excessive washing steps can strip the capture antibody or antigen from the plate wells.[2]

Question: My standard curve is flat or has a very poor dynamic range. How can I fix this?

Answer: A poor standard curve prevents accurate quantification. This issue often stems from problems with the standard itself or the assay setup.

  • Improper Standard Preparation:

    • Degradation: IAA standards can degrade if not stored correctly. Prepare fresh standards from a reliable stock solution for each assay.[1]

    • Dilution Errors: Carefully check the calculations for your serial dilutions. Pipetting errors can significantly impact the accuracy of the curve.[1]

  • Suboptimal Incubation Times: Incubation times that are too short may not allow for sufficient binding to occur. Conversely, excessively long incubations can lead to high background. Adhere to the protocol's recommended times.[1]

  • Incorrect Assay Temperature: Most incubations are optimized for room temperature or 37°C. Significant deviations can alter binding kinetics.[1]

  • Curve Fitting: Use the appropriate curve-fitting model for your assay. Competitive ELISAs typically require a 4- or 5-parameter logistic (4-PL or 5-PL) curve fit.[3]

Section 2: High Background

Question: The background in my negative control (zero standard) wells is very high. What causes this and how can I reduce it?

Answer: High background reduces the signal-to-noise ratio and can mask the detection of low IAA concentrations. The primary causes are non-specific binding of antibodies or issues with the blocking or washing steps.

  • Insufficient Blocking: The blocking buffer may be inadequate, or the incubation time too short. Increase the blocking incubation period or try a different blocking agent (e.g., BSA, non-fat dry milk).[2]

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentrations.

  • Inadequate Washing: Insufficient washing will leave unbound reagents in the wells, contributing to a high background signal. Increase the number of wash cycles or the volume of wash buffer.[2]

  • Cross-Contamination: Ensure that pipette tips are changed between samples and reagents to prevent cross-contamination.

  • Substrate Incubation Time: Allowing the substrate to develop for too long can result in a high background. Monitor the color development and add the stop solution when the highest standard is sufficiently developed but before the background becomes excessive.

Section 3: Matrix Effects and Interference

Question: My sample readings are inconsistent or seem inaccurate. How do I know if I have a matrix effect?

Answer: A matrix effect occurs when components in your sample, other than IAA, interfere with the immunoassay, leading to either an underestimation or overestimation of the true concentration.[4][5][6] Plant extracts are particularly challenging due to their complexity.[7]

Two key experiments to identify matrix effects are:

  • Spike and Recovery: A known amount of IAA standard is added ("spiked") into a portion of your sample and a control buffer. The concentration is measured in both, and the percent recovery is calculated. A recovery rate significantly different from 100% (typically outside an 80-120% range) indicates the presence of interfering substances.[4][8]

  • Linearity of Dilution: A sample is serially diluted with the assay buffer. The measured concentration should decrease proportionally with the dilution factor. If the corrected concentration changes significantly upon dilution, a matrix effect is likely present.[6]

Question: What are common interfering substances in plant extracts for IAA immunoassays?

Answer: Plant tissues contain numerous compounds that can interfere with immunoassays:

  • Structurally Similar Compounds (Cross-Reactivity): Molecules with a similar structure to IAA, such as IAA precursors, metabolites, or other auxins, can bind to the antibody, leading to falsely elevated results. See the Cross-Reactivity table below for more details.

  • Phenolic Compounds: These are abundant in many plant tissues and can interfere by non-specifically binding to antibodies or other assay components, or by denaturing the enzyme conjugate.[9]

  • Carbohydrates and Lipids: High concentrations of sugars, polysaccharides, and lipids can increase the viscosity of the sample and hinder the binding of IAA to the antibody.[5]

  • Pigments: Compounds like chlorophyll can interfere with the colorimetric readout of the assay.

Question: How can I minimize or eliminate matrix effects?

Answer:

  • Sample Dilution: This is often the simplest and most effective method. Diluting the sample with the assay buffer reduces the concentration of interfering substances.[4][5] A minimum required dilution (MRD) should be established during assay validation.

  • Sample Purification: For complex matrices, purification is often necessary. Solid-Phase Extraction (SPE) is a common and effective technique. C18 cartridges are frequently used to remove non-polar compounds like pigments and lipids, while other sorbents can be used for further cleanup.[10][11]

  • Buffer Exchange: Using techniques like gel filtration (e.g., with Sephadex G-25 columns) can exchange the sample's original buffer/matrix with one that is more compatible with the assay.[4]

  • Methylation: Some protocols recommend methylating the IAA in the sample with diazomethane. This can improve specificity and is necessary for detecting both free and conjugated forms of IAA with certain antibodies.[2]

Quantitative Data on Cross-Reactivity

The specificity of an immunoassay is critical for accurate quantification. The following table summarizes known cross-reactivity data for various compounds in IAA-specific immunoassays. Note that cross-reactivity can vary between different antibodies and assay formats.

CompoundChemical ClassTypical Cross-Reactivity (%)Notes
Indole-3-acetic acid (IAA) Target Analyte 100 -
Indole-3-acetamide (IAM)IAA PrecursorNegligible[12]Often shows very low cross-reactivity.
Tryptophan (Trp)IAA PrecursorNegligible[12]Generally does not interfere.
Indole-3-butyric acid (IBA)Synthetic AuxinVariableData not consistently available in search results. May cross-react depending on antibody specificity.
Skatole (3-methylindole)Indole Derivative3.3[2][13]Known to have low cross-reactivity in some assays.
IAA Glucosyl EsterIAA ConjugateBinds to antibody[2][13]Some antibodies will recognize this conjugated form.
Conjugated IAA (general)IAA ConjugateNegligible[12]Specificity depends on the antibody; some are designed to detect only free IAA.

Data for other common auxins like 2,4-D and NAA were not found in the provided search results.

Experimental Protocols

Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline for purifying plant extracts to reduce matrix interference before analysis with an IAA immunoassay. Optimization may be required for different tissue types.

Materials:

  • C18 SPE Cartridges

  • Methanol (MeOH)

  • Deionized Water

  • Formic Acid

  • Nitrogen gas evaporator or vacuum concentrator

  • Vortex mixer

Procedure:

  • Sample Extraction: Homogenize fresh plant tissue (e.g., 1g) in an appropriate volume (e.g., 10 mL) of ice-cold 80% methanol. Centrifuge to pellet debris and collect the supernatant.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of 100% MeOH, followed by 3-5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Dilute the crude extract with water to a final methanol concentration of 20% or less. Acidify the sample to a pH of ~3.0 with formic acid to ensure IAA is in its protonated, neutral form.[10] Load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 3-5 mL of deionized water to remove polar, interfering compounds like sugars and organic acids.

  • Elution: Elute the IAA and other retained compounds from the cartridge using 2-3 mL of 100% MeOH. Collect the eluate in a clean tube.

  • Drying and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in a known, small volume of the immunoassay's sample diluent buffer. The sample is now ready for analysis.

Protocol 2: Spike and Recovery for Matrix Effect Validation

This protocol describes how to perform a spike and recovery experiment to validate your sample matrix for use in an IAA immunoassay.[4][11]

Procedure:

  • Sample Preparation: Prepare at least two aliquots of your plant extract (after any necessary cleanup steps and dilution).

  • Spiking:

    • "Spiked Sample": To one aliquot, add a small volume of a known, high-concentration IAA standard. The final concentration should ideally fall in the middle of the standard curve's range.

    • "Unspiked Sample": To the second aliquot, add an equal volume of the standard diluent buffer (without IAA).

  • Control Preparation: Prepare a "Spiked Control" by adding the same amount of IAA standard to an equal volume of the standard assay buffer (the same buffer used to prepare your standard curve).

  • Assay: Run the "Spiked Sample," "Unspiked Sample," and "Spiked Control" in your IAA ELISA according to the kit protocol.

  • Calculation:

    • Determine the concentration of IAA in all three samples from the standard curve.

    • Calculate the Percent Recovery using the following formula:

  • Interpretation: An acceptable recovery is typically between 80% and 120%.[8]

    • <80% Recovery: Suggests that components in the matrix are suppressing the signal (negative interference).

    • >120% Recovery: Suggests that matrix components are enhancing the signal or there is cross-reactivity (positive interference).

Visualizations

Diagram 1: Troubleshooting Workflow for Low or No Signal

LowSignal_Troubleshooting start Start: Low/No Signal check_reagents Were all reagents added in the correct order? start->check_reagents check_activity Are enzyme conjugate and substrate active? check_reagents->check_activity Yes solution_protocol Solution: Review protocol carefully. Repeat assay. check_reagents->solution_protocol No check_reader Are plate reader settings (e.g., 450nm) correct? check_activity->check_reader Yes solution_reagents Solution: Use fresh reagents. Avoid HRP inhibitors (e.g., azide). check_activity->solution_reagents No check_washing Was washing step too aggressive? check_reader->check_washing Yes solution_reader Solution: Correct wavelength settings. check_reader->solution_reader No solution_washing Solution: Reduce wash intensity/duration. check_washing->solution_washing Yes end_node Problem Resolved check_washing->end_node No solution_protocol->end_node solution_reagents->end_node solution_reader->end_node solution_washing->end_node

Caption: Troubleshooting workflow for low or no signal issues in IAA immunoassays.

Diagram 2: Experimental Workflow for Identifying Matrix Effects

MatrixEffect_Workflow start Start: Suspected Matrix Effect prepare_sample Prepare Plant Extract start->prepare_sample split_sample Split Sample into Aliquots prepare_sample->split_sample spike_recovery Perform Spike & Recovery Experiment split_sample->spike_recovery linearity Perform Linearity of Dilution Experiment split_sample->linearity calc_recovery Calculate % Recovery spike_recovery->calc_recovery check_linearity Assess Linearity linearity->check_linearity decision Is Recovery 80-120% AND Dilution is Linear? calc_recovery->decision check_linearity->decision no_effect Conclusion: No significant matrix effect. Proceed with assay. decision->no_effect Yes effect_present Conclusion: Matrix effect detected. decision->effect_present No mitigation Action: Implement mitigation strategy (e.g., further dilution, SPE cleanup). effect_present->mitigation

Caption: Workflow for identifying and validating matrix effects in IAA immunoassays.

Diagram 3: IAA Biosynthesis and Potential Cross-Reactants

IAAPathway Trp Tryptophan (Trp) IAM Indole-3-acetamide (IAM) Trp->IAM IAA Indole-3-acetic acid (IAA) IAM->IAA IAAGlu IAA Glucosyl Ester IAA->IAAGlu conjugation IBA Indole-3-butyric acid (IBA) note These related compounds may cross-react with the IAA antibody, causing interference. Skatole Skatole

Caption: Simplified IAA biosynthesis pathway and related interfering compounds.

References

Technical Support Center: Indole-3-Acetic Acid (IAA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indole-3-Acetic Acid (IAA) extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their IAA extraction workflows for cleaner samples and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during IAA extraction and analysis.

Q1: I am experiencing low or no recovery of IAA in my extract. What are the potential causes and solutions?

A1: Low IAA recovery can stem from several factors throughout the extraction process. Here are the most common culprits and how to address them:

  • Inefficient Extraction Solvent: The choice of solvent is critical for maximizing IAA yield. Polar solvents are generally more effective.

    • Solution: Consider using 80% methanol or 80% acetone for initial extraction, as these have shown high recovery rates.[1][2] For subsequent liquid-liquid extraction after acidification, ethyl acetate is a common and effective choice.[1][3][4][5][6][7]

  • Degradation of IAA: IAA is sensitive to light, heat, and oxidation.[2][8]

    • Solution: Perform extractions at low temperatures (e.g., on ice or at 4°C) and in low-light conditions or by using amber-colored glassware.[3][8] Minimize exposure to air and consider adding antioxidants to your extraction buffer.

  • Incomplete Cell Lysis: If the plant, bacterial, or fungal cell walls are not sufficiently disrupted, IAA will remain trapped within the cells.

    • Solution: Ensure thorough homogenization of your sample. For plant tissues, grinding in liquid nitrogen is highly effective. Freeze-drying the sample before grinding can also improve cell wall disruption.[8]

  • Incorrect pH: The pH of the extraction buffer significantly impacts the solubility and stability of IAA.

    • Solution: For efficient partitioning into organic solvents like ethyl acetate, the aqueous phase should be acidified to a pH of 2.5-3.0.[1][3][7] This protonates the carboxylic acid group of IAA, making it less polar.

Q2: My final sample contains significant impurities that are interfering with downstream analysis (e.g., HPLC, LC-MS/MS). How can I obtain a cleaner sample?

A2: Co-extraction of interfering compounds is a common challenge. Several purification steps can be incorporated to enhance sample purity:

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique. C18 cartridges are frequently used for IAA purification and can significantly reduce contaminants.[1]

    • Troubleshooting SPE:

      • Poor Retention: Ensure the sample is properly acidified before loading onto a C18 column to increase IAA retention.

      • Co-elution of Impurities: Optimize the wash and elution steps. A step-wise gradient of methanol in water for elution can help separate IAA from compounds with different polarities.

  • Use of Polyvinylpolypyrrolidone (PVPP): PVPP is effective for removing phenolic compounds, which are common contaminants in plant extracts.

    • Solution: A preliminary cleanup step with PVPP can be beneficial before proceeding to other purification methods.[1]

  • Liquid-Liquid Extraction: This classic technique is crucial for separating IAA from more polar and non-polar impurities. After initial extraction with a polar solvent, the extract is typically acidified and then partitioned against a non-polar organic solvent like ethyl acetate.[3][6][7]

Q3: I am observing poor reproducibility between my replicate samples. What could be causing this variability?

A3: Inconsistent results often point to variations in the experimental procedure. To improve reproducibility:

  • Standardize Homogenization: Ensure that all samples are homogenized to a uniform consistency and particle size.[8]

  • Control Extraction Parameters: Use consistent extraction times, temperatures, and solvent-to-sample ratios for all replicates.[8]

  • Precise pH Adjustments: Use a calibrated pH meter to ensure the pH is consistent across all samples during acidification steps.

  • Internal Standards: For quantitative analysis (e.g., GC-MS or LC-MS/MS), the use of a stable isotope-labeled internal standard, such as [¹³C₆]IAA, is highly recommended to account for sample loss during preparation and analysis.[9]

Quantitative Data Summary

The following table summarizes expected recovery rates of IAA with different extraction parameters, providing a baseline for optimizing your protocol.

ParameterConditionExpected Recovery of IAA/Conjugates (%)Potential Issues
Extraction Solvent 80% Acetone~90%Incomplete extraction of more polar conjugates.
80% Methanol85-95%Co-extraction of interfering compounds.[1]
Ethyl Acetate (after acidification)80-90%Requires strict pH control for efficiency.[1]
Extraction pH pH 2.5 - 3.0>90% (with appropriate solvent)Potential for degradation of acid-labile conjugates.[1]
pH 7.0 (Neutral)<50% (with non-polar solvents)Poor partitioning into organic solvents.[1]
Purification Method C18 SPE89-94%Co-elution of similar compounds.[1]

Experimental Protocols

Here are detailed methodologies for IAA extraction from various common sample types.

Protocol 1: IAA Extraction from Plant Tissues

This protocol is suitable for the extraction of IAA from leaves, roots, and other plant organs.

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh 100-200 mg of the powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene - BHT).

    • If quantitative analysis is intended, add a known amount of a suitable internal standard (e.g., [¹³C₆]IAA).

    • Homogenize the sample using a tissue lyser or by vigorous vortexing.

    • Incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation and Collection:

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Re-extract the pellet with another 0.5 mL of 80% methanol, centrifuge again, and pool the supernatants.

  • Purification (Liquid-Liquid Extraction):

    • Evaporate the methanol from the pooled supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Resuspend the aqueous residue in 1 mL of 1 M HCl (to achieve a pH of approximately 2.5-3.0).

    • Add an equal volume of ethyl acetate, vortex thoroughly, and centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Collect the upper ethyl acetate phase. Repeat the extraction of the aqueous phase with ethyl acetate and pool the organic phases.

  • Final Preparation:

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried extract in a small, known volume of the mobile phase used for your analytical method (e.g., methanol for HPLC).

    • Filter the sample through a 0.22 µm syringe filter before analysis.

Protocol 2: IAA Extraction from Bacterial Cultures

This protocol is designed for extracting IAA from the supernatant of bacterial cultures.

  • Culture Growth:

    • Inoculate a suitable liquid medium (e.g., Nutrient Broth or ISP-2) supplemented with L-tryptophan (typically 0.1-0.5%) with the bacterial strain of interest.[10][11]

    • Incubate the culture under optimal conditions for IAA production (e.g., 28-37°C, with shaking at 120-200 rpm for 3-7 days).[10][11]

  • Supernatant Collection:

    • After incubation, centrifuge the culture at 10,000 x g for 15-30 minutes to pellet the bacterial cells.

    • Carefully collect the supernatant.

  • Extraction:

    • Acidify the supernatant to pH 2.5-3.0 with 1N HCl.[3]

    • Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.[3]

    • Allow the phases to separate in a separatory funnel and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous phase with a fresh volume of ethyl acetate to maximize recovery. Pool the ethyl acetate fractions.

  • Concentration and Analysis:

    • Evaporate the ethyl acetate to dryness using a rotary evaporator at a temperature below 40°C.[6][12]

    • Dissolve the dried extract in a known volume of methanol or another suitable solvent for analysis.[6][12]

Protocol 3: IAA Extraction from Fungal Broths

This protocol is for the extraction of IAA from the liquid culture medium of filamentous fungi or yeasts.

  • Culture and Supernatant Separation:

    • Grow the fungal culture in a suitable liquid medium (e.g., Potato Dextrose Broth) supplemented with L-tryptophan.

    • After the desired incubation period, separate the fungal biomass from the culture broth by centrifugation (e.g., 5,500 rpm for 20 minutes) or filtration.[5]

  • Extraction from Supernatant:

    • Acidify the collected supernatant to a pH of approximately 2.0-4.0 using 1N HCl.[4][5]

    • Perform a liquid-liquid extraction by adding double the volume of ethyl acetate to the acidified supernatant.[4][5]

    • Shake the mixture vigorously and then allow the phases to separate.

    • Collect the upper ethyl acetate phase. Repeat the extraction process to ensure complete recovery.

  • Drying and Reconstitution:

    • Combine the ethyl acetate extracts and evaporate to dryness using a rotary evaporator.[4]

    • Resuspend the dried crude extract in methanol and store at -20°C until analysis.[4]

Visualizations

IAA Extraction and Purification Workflow

IAA_Extraction_Workflow Start Sample Homogenization (e.g., Liquid N2) Extraction Solvent Extraction (e.g., 80% Methanol) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Acidification Acidify to pH 2.5-3.0 Supernatant1->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation Evaporate Organic Solvent LLE->Evaporation SPE Optional: Solid-Phase Extraction (SPE) Cleanup Evaporation->SPE Final Reconstitute for Analysis (HPLC, LC-MS/MS) SPE->Final

Caption: A generalized workflow for the extraction and purification of Indole-3-Acetic Acid.

Troubleshooting Logic for Low IAA Recovery

Troubleshooting_Low_Recovery Problem Low IAA Recovery Check_Lysis Was cell lysis complete? Problem->Check_Lysis Improve_Lysis Improve Homogenization (e.g., finer grinding) Check_Lysis->Improve_Lysis No Check_Solvent Was the extraction solvent appropriate? Check_Lysis->Check_Solvent Yes Improve_Lysis->Check_Solvent Optimize_Solvent Use 80% Methanol or Acetone Check_Solvent->Optimize_Solvent No Check_pH Was the pH for LLE correct (2.5-3.0)? Check_Solvent->Check_pH Yes Optimize_Solvent->Check_pH Adjust_pH Verify and Adjust pH Check_pH->Adjust_pH No Check_Degradation Was the sample protected from light and heat? Check_pH->Check_Degradation Yes Adjust_pH->Check_Degradation Prevent_Degradation Work on ice, use amber tubes Check_Degradation->Prevent_Degradation No Solution Improved Recovery Check_Degradation->Solution Yes Prevent_Degradation->Solution

Caption: A decision tree for troubleshooting low recovery of Indole-3-Acetic Acid.

Canonical Auxin (IAA) Signaling Pathway

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux_IAA_Low Aux/IAA Repressor ARF_Low ARF Transcription Factor Aux_IAA_Low->ARF_Low binds & inhibits Aux_IAA_High Aux/IAA Repressor Gene_Repression Auxin-Responsive Gene (Transcription OFF) ARF_Low->Gene_Repression repressed ARF_High ARF Transcription Factor IAA Auxin (IAA) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds IAA->Aux_IAA_High promotes binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of TIR1_AFB->Aux_IAA_High promotes binding SCF_Complex->Aux_IAA_High ubiquitinates Proteasome 26S Proteasome Aux_IAA_High->Proteasome degraded by Gene_Activation Auxin-Responsive Gene (Transcription ON) ARF_High->Gene_Activation activates

References

Technical Support Center: Indole-3-Acetic Acid (IAA) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole-3-Acetic Acid (IAA) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize variability and ensure accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in IAA bioassays?

Variability in IAA bioassays can arise from several factors, including:

  • Sample Preparation: Inconsistent extraction efficiency, contamination, and degradation of IAA during sample processing.

  • Reagent Quality and Preparation: Purity of IAA standards, proper preparation and storage of reagents like Salkowski reagent, and quality of ELISA kit components.

  • Environmental Factors: Exposure of IAA to light, suboptimal temperatures, and inappropriate pH can lead to degradation.[1][2]

  • Instrumental Variation: Fluctuations in spectrophotometer, HPLC, or GC-MS performance.

  • Biological Variation: Inherent differences in IAA production in biological systems.

  • Analyst Technique: Inconsistent pipetting, timing of incubation steps, and data analysis.[3]

Q2: How should I prepare and store my IAA stock solutions and samples to maintain stability?

To ensure the stability of your IAA solutions and samples:

  • Stock Solutions: Dissolve IAA in a small amount of 1N NaOH before diluting with distilled water or a buffer to the desired concentration, as IAA is poorly soluble in water alone.[4] For long-term storage, prepare aliquots and store them at -20°C in the dark.

  • Samples: Samples should be processed as quickly as possible to minimize degradation. If immediate analysis is not possible, store them at -80°C. Protect all solutions and samples from light by using amber vials or wrapping containers in aluminum foil.[1]

Q3: What are the critical parameters to control during a colorimetric IAA assay using Salkowski reagent?

The Salkowski assay is a common colorimetric method for IAA quantification. Key parameters to control include:

  • Reagent Composition: The ratio of 0.5 M FeCl3 to 35% perchloric acid (HClO4) is critical. A common formulation is 1 ml of 0.5 M FeCl3 in 50 ml of 35% HClO4.[5]

  • Incubation Time and Temperature: A consistent incubation time (typically 25-30 minutes) in the dark is necessary for color development.[5]

  • Light Exposure: The reaction is light-sensitive, so it's crucial to perform the incubation in the dark to prevent photodegradation of IAA.[6]

  • Standard Curve: A fresh standard curve should be prepared for each assay to account for any variations in reagent activity.[4]

  • Specificity: Be aware that the Salkowski reagent can react with other indole-containing compounds, potentially leading to an overestimation of IAA.[7][8]

Q4: My ELISA results show high variability between replicates. What could be the cause?

High variability in ELISA assays can be due to several factors:

  • Pipetting Errors: Inconsistent volumes of samples, standards, or reagents.

  • Inadequate Washing: Insufficient washing between steps can lead to high background and variability.

  • Temperature Fluctuations: Ensure consistent incubation temperatures.

  • Plate Sealing: Improper sealing of plates can lead to evaporation and edge effects.

  • Reagent Preparation: Ensure all reagents are brought to room temperature and mixed thoroughly before use.

Troubleshooting Guides

Colorimetric (Salkowski) Assay
ProblemPossible CauseSolution
No or low color development IAA degradationEnsure samples and standards were protected from light and stored properly.
Inactive Salkowski reagentPrepare fresh reagent. The pink color of the reaction product can be unstable.[5]
Incorrect pHEnsure the reaction is performed at the optimal pH.
High background color Contaminated glasswareUse thoroughly cleaned glassware.
Presence of interfering compoundsConsider sample purification steps. The Salkowski reagent is not entirely specific to IAA.[8]
Inconsistent results Variable incubation timesUse a timer to ensure consistent incubation for all samples.
Temperature fluctuationsPerform incubations in a temperature-controlled environment.
Pipetting inaccuraciesCalibrate pipettes and use proper pipetting techniques.
HPLC Analysis
ProblemPossible CauseSolution
Peak splitting Sample solvent incompatibilityDissolve the sample in the mobile phase or a weaker solvent.[9]
Column void or channelingReplace the column.[9]
Co-eluting impurityOptimize the separation method or reduce injection volume.[9]
Shifting retention times Change in mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.[10]
Fluctuating column temperatureUse a column oven to maintain a constant temperature.[11]
Inconsistent flow rateCheck the pump for leaks and ensure it is properly primed.[11]
Poor peak shape (fronting or tailing) Column overloadDilute the sample or inject a smaller volume.[9]
Column contaminationClean the column with appropriate solvents.
Inappropriate mobile phase pHAdjust the mobile phase pH to be at least 2 units away from the pKa of IAA.[9]
GC-MS Analysis
ProblemPossible CauseSolution
No or low signal Poor derivatizationOptimize the derivatization reaction conditions (time, temperature, reagent concentration).
Inlet or column activityUse a deactivated inlet liner and an inert GC column.
Leaks in the systemPerform a leak check of the injector, column fittings, and MS interface.[12]
Ghost peaks Contamination from previous injectionsBake out the column and clean the injector.
Septum bleedUse a high-quality, low-bleed septum.
Variable peak areas Inconsistent injection volumeUse an autosampler for precise injections.
Leaky syringeInspect and replace the syringe if necessary.[12]
Fluctuations in ionizationEnsure the MS source is clean and stable.

Quantitative Data Summary

Table 1: Factors Affecting IAA Stability and Production

FactorConditionEffect on IAAReference(s)
Light Exposure to light (e.g., 1000 lux)Can cause significant degradation.[1][2]
Temperature Autoclaving (121°C, 15 min)Stable under these conditions.[1]
Storage at 4°C in the darkStable for up to 2 months.[1]
Optimal for bacterial productionTypically around 30°C.[1]
pH Optimal for bacterial productionGenerally around pH 7.0.[1]
Reaction with Salkowski ReagentOptimal pH is important for color development.
Tryptophan Concentration In bacterial culturesHigher concentrations (e.g., 5 mg/ml) can increase IAA production.[1]

Experimental Protocols

Protocol 1: Colorimetric Quantification of IAA using Salkowski Reagent
  • Preparation of IAA Standard Curve: a. Prepare a stock solution of IAA (e.g., 1 mg/mL) by dissolving IAA in 1N NaOH and then diluting with distilled water. b. From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 100 µg/mL.[4]

  • Sample Preparation: a. Grow bacterial cultures in a suitable medium, with or without tryptophan supplementation. b. Centrifuge the culture to pellet the cells and collect the supernatant.

  • Colorimetric Reaction: a. To 1 mL of each standard or sample supernatant, add 2 mL of Salkowski's reagent (1 mL of 0.5 M FeCl3 in 50 mL of 35% perchloric acid).[5] b. Mix thoroughly and incubate in the dark at room temperature for 25-30 minutes.[5]

  • Measurement: a. Measure the absorbance of the pink color at 530 nm using a spectrophotometer. b. Plot the absorbance of the standards against their concentrations to create a standard curve. c. Determine the IAA concentration in the samples by interpolating their absorbance values on the standard curve.[4]

Protocol 2: General Workflow for IAA Extraction from Plant Tissues for HPLC/GC-MS Analysis
  • Homogenization: Homogenize fresh or frozen plant tissue in a suitable extraction solvent (e.g., 80% methanol) at a low temperature.

  • Centrifugation: Centrifuge the homogenate to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted IAA.

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant under vacuum.

  • pH Adjustment and Partitioning: Adjust the pH of the aqueous residue and perform liquid-liquid partitioning with an immiscible organic solvent (e.g., ethyl acetate) to separate IAA from interfering compounds.

  • Purification (Optional): Further purify the extract using solid-phase extraction (SPE) if necessary.[13]

  • Derivatization (for GC-MS): Derivatize the purified sample to make IAA volatile for GC analysis.

  • Analysis: Inject the prepared sample into the HPLC or GC-MS system for quantification.

Visualizations

IAA_Signaling_Pathway cluster_synthesis IAA Biosynthesis cluster_signaling IAA Signaling Tryptophan Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Tryptophan->IPyA TAA1/TAR IAM Indole-3-acetamide (IAM) Tryptophan->IAM iaaM IAN Indole-3-acetonitrile (IAN) Tryptophan->IAN IAA Indole-3-acetic acid (IAA) IPyA->IAA YUC IAM->IAA iaaH IAN->IAA IAA_out IAA (extracellular) IAA->IAA_out transport IAA_in IAA (intracellular) IAA_out->IAA_in AUX1/LAX influx TIR1_AFB TIR1/AFB Receptor Complex IAA_in->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes ubiquitination and degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription of Gene_Expression Gene Expression & Cellular Response Auxin_Genes->Gene_Expression

Caption: Tryptophan-dependent IAA biosynthesis and cellular signaling pathway.

Experimental_Workflow start Start: Experimental Design sample_prep 1. Sample Preparation (Extraction & Purification) start->sample_prep reagent_prep 2. Reagent Preparation (Standards & Buffers) start->reagent_prep assay 3. Bioassay Execution (e.g., ELISA, Salkowski, HPLC) sample_prep->assay reagent_prep->assay data_acq 4. Data Acquisition assay->data_acq data_an 5. Data Analysis (Standard Curve & Quantification) data_acq->data_an results Results data_an->results end End results->end

Caption: General experimental workflow for IAA bioassays.

Troubleshooting_Workflow rect_node rect_node start Inconsistent/ Unexpected Results check_reagents Check Reagents & Standards? start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents & Rerun Assay reagents_ok->prepare_fresh No check_sample_prep Review Sample Preparation Protocol? reagents_ok->check_sample_prep Yes prepare_fresh->start sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_prep Optimize Extraction/ Purification Steps sample_prep_ok->optimize_prep No check_instrument Verify Instrument Performance? sample_prep_ok->check_instrument Yes optimize_prep->start instrument_ok Instrument OK? check_instrument->instrument_ok calibrate_instrument Calibrate/Maintain Instrument instrument_ok->calibrate_instrument No review_protocol Review Assay Protocol Execution instrument_ok->review_protocol Yes calibrate_instrument->start

Caption: Logical troubleshooting workflow for variable IAA bioassay results.

References

Validation & Comparative

Validating Auxin Activity: A Comparative Guide to Indole-3-Acetic Acid (IAA) and Indole-2-Acetic Acid (I2A)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the auxin activity of the canonical auxin, Indole-3-acetic acid (IAA), with its isomer, Indole-2-acetic acid (I2A). This analysis is supported by established experimental data for IAA and highlights the current scientific understanding of I2A's biological function in plants.

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development.[1] Its effects are concentration-dependent and include stimulating cell elongation, root initiation, and apical dominance.[2][3] In contrast, a comprehensive review of the scientific literature reveals a significant lack of evidence to support any auxin-like activity for this compound (I2A) in plants. Studies detailing the synthesis and biological evaluation of I2A derivatives have been conducted in the context of antiviral research, with no reported effects on plant growth.[4][5]

Comparative Analysis of Auxin Activity

The following table summarizes the known auxin-related activities of IAA. Due to the absence of scientific data on the auxin properties of I2A, its corresponding fields are marked as "Not Available."

ParameterIndole-3-Acetic Acid (IAA)This compound (I2A)
Root Elongation Promotes at low concentrations, inhibits at high concentrations.[6][7]Not Available
Hypocotyl/Coleoptile Elongation Promotes cell elongation.[8]Not Available
Apical Dominance Maintains apical dominance.[2]Not Available
Fruit Development Promotes fruit development.[2]Not Available
Gene Expression Regulation Induces the expression of auxin-responsive genes (e.g., Aux/IAA, GH3, SAURs).[9][10]Not Available
Binding to TIR1/AFB Receptors Binds to the TIR1/AFB co-receptor complex to initiate signal transduction.Not Available

The Canonical Auxin Signaling Pathway

The perception and transduction of the IAA signal are mediated by a well-characterized pathway. The process begins with IAA binding to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. Consequently, the Aux/IAA proteins are polyubiquitinated and subsequently degraded by the 26S proteasome. The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.

AuxinSignaling cluster_ub IAA Indole-3-acetic acid (IAA) TIR1_AFB SCF-TIR1/AFB Complex IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for ubiquitination Ub Ubiquitin TIR1_AFB->Ub adds ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates/represses transcription Physiological_Response Physiological Response (e.g., Cell Elongation) Auxin_Response_Genes->Physiological_Response

Canonical Auxin Signaling Pathway

Experimental Protocols for Auxin Activity Validation

Standard bioassays are employed to determine the auxin activity of a compound. These assays typically measure a physiological response known to be regulated by auxins.

Root Elongation Assay

This assay assesses the effect of a test compound on the elongation of primary roots of seedlings, often Arabidopsis thaliana or radish.[11]

Workflow:

RootElongationAssay A Seed Sterilization & Stratification B Germination on Control Medium A->B C Transfer of Seedlings to Treatment Plates B->C D Incubation under Controlled Conditions C->D E Measurement of Primary Root Length D->E F Data Analysis & Comparison E->F

Root Elongation Assay Workflow

Methodology:

  • Seed Preparation: Seeds are surface-sterilized to prevent microbial contamination and stratified (cold-treated) to ensure uniform germination.

  • Germination: Seeds are germinated on a sterile, nutrient-rich agar medium (e.g., Murashige and Skoog) in vertically oriented petri plates.

  • Treatment: After a set period of growth (e.g., 4-5 days), seedlings with comparable primary root lengths are transferred to new plates containing the same medium supplemented with a range of concentrations of the test compound (e.g., IAA as a positive control, I2A) and a solvent control.

  • Incubation: The plates are incubated in a growth chamber with controlled light and temperature for a specified duration (e.g., 3-5 days).

  • Measurement: The initial and final positions of the root tips are marked, and the root elongation is measured.

  • Data Analysis: The effect of the compound on root elongation is quantified and compared to the control.

Avena Coleoptile Curvature Test

This classic bioassay measures the differential growth induced by the unilateral application of an auxin to a decapitated oat (Avena sativa) coleoptile.[12][13]

Methodology:

  • Plant Material: Oat seedlings are grown in the dark to produce etiolated coleoptiles.

  • Preparation: The tips of the coleoptiles are removed to eliminate the endogenous source of auxin.

  • Application: An agar block containing the test substance is placed asymmetrically on the cut surface of the coleoptile.

  • Incubation: The coleoptiles are kept in a dark, humid environment.

  • Measurement: The angle of curvature of the coleoptile is measured after a specific time. The degree of curvature is proportional to the auxin concentration.[14]

Conclusion

Based on the available scientific literature, Indole-3-acetic acid is a well-established auxin with a clearly defined signaling pathway and a wide range of documented physiological effects in plants. In stark contrast, there is no current scientific evidence to suggest that this compound possesses auxin activity. Therefore, for research and development purposes requiring the use of an auxin, IAA remains the validated and appropriate choice. Further investigation into the biological activity of I2A in plants would be necessary to determine if it has any hormonal or other physiological effects.

References

A Comparative Analysis of Indole-3-Acetic Acid (IAA) and its Halogenated Analog, 4-Chloroindole-3-Acetic Acid (4-Cl-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Plant Biology and Agriculture

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin in plants, playing a pivotal role in virtually every aspect of their growth and development.[1][2] From cell elongation and division to organogenesis and stress responses, IAA acts as a critical signaling molecule.[1][3] However, the study of synthetic auxin analogs has revealed compounds with altered activities that can offer advantages in research and agricultural applications. This guide provides a detailed comparison of the biological effects of IAA and one such analog, 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring chlorinated auxin found in certain legumes.

I. Overview of Biological Activity

While both IAA and 4-Cl-IAA are recognized as active auxins, experimental evidence indicates that 4-Cl-IAA can exhibit significantly higher activity in certain bioassays. This enhanced potency is often attributed to its greater stability and potentially different interactions with auxin signaling components.

Comparative Data on Elongation Growth in Maize Coleoptiles

A key function of auxins is the stimulation of cell elongation. Studies on maize (Zea mays) coleoptile segments, a classic model system for auxin research, have demonstrated the superior activity of 4-Cl-IAA in promoting growth compared to IAA.

AuxinConcentrationMean Elongation (μm/cm)Fold Increase over Control
Control-1444.7 ± 128.6-
IAA10 µM2889.4 (approx.)2.0
4-Cl-IAA10 µM3756.2 (approx.)2.6
Table 1: Comparison of the effects of IAA and 4-Cl-IAA on the elongation growth of maize coleoptile segments. Data is based on findings where 4-Cl-IAA was shown to be more active than IAA in stimulating elongation.[4]

II. Mechanism of Action: Proton Secretion and Membrane Potential

The "acid growth hypothesis" posits that auxins stimulate cell elongation by promoting the pumping of protons (H+) into the cell wall, thereby lowering the pH and activating enzymes that loosen the cell wall structure. This process is intimately linked to changes in the electrical potential across the plasma membrane.

Proton Secretion: Experiments measuring the pH of the external medium surrounding maize coleoptile segments have shown that both IAA and 4-Cl-IAA induce acidification. However, the kinetics of this process differ, with 4-Cl-IAA often initiating a more rapid decrease in pH.[4]

Membrane Potential: Auxin treatment typically causes an initial, transient depolarization of the plasma membrane, followed by a sustained hyperpolarization. This hyperpolarization is associated with the activity of the plasma membrane H+-ATPase, the proton pump responsible for acidifying the cell wall. Comparative studies have shown that while both auxins induce these changes, the magnitude and duration of the response can vary, reflecting their differential activities.[4]

III. Experimental Protocols

A. Maize Coleoptile Elongation Assay

This bioassay is a standard method for quantifying auxin activity.

  • Plant Material: Maize (Zea mays) seedlings are grown in the dark for 4-5 days.

  • Segment Preparation: Subapical coleoptile segments (typically 1 cm in length) are excised from the seedlings.

  • Incubation: The segments are floated in a basal medium (e.g., a buffered solution containing sucrose) and pre-incubated.

  • Treatment: The auxin of interest (IAA or 4-Cl-IAA) is added to the medium at the desired concentration. A control group receives no auxin.

  • Measurement: The length of the coleoptile segments is measured after a set incubation period (e.g., 2-5 hours) using a high-resolution imaging system or a digital caliper.

  • Data Analysis: The increase in length is calculated and compared between treatments.

B. Measurement of Proton Secretion

This experiment assesses the ability of auxins to stimulate the H+-ATPase.

  • Setup: Maize coleoptile segments are placed in a small volume of a weakly buffered incubation medium.

  • pH Monitoring: A pH microelectrode is placed in the medium to continuously record the pH.

  • Treatment: After a stable baseline pH is established, the auxin is added to the medium.

  • Data Acquisition: The change in pH over time is recorded. A decrease in pH indicates proton extrusion from the cells.

IV. Signaling Pathway and Experimental Workflow

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This de-represses Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes.

Below are diagrams illustrating the generalized auxin signaling pathway and a typical experimental workflow for comparing auxin activity.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA Auxin (IAA / 4-Cl-IAA) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB forms Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF represses SCF_TIR1_AFB->Aux_IAA targets ARE Auxin Response Element (ARE) ARF->ARE binds Auxin_Genes Auxin-Responsive Genes ARE->Auxin_Genes activates Response Cellular Response (e.g., Elongation) Auxin_Genes->Response

Caption: Generalized Auxin Signaling Pathway.

ExperimentalWorkflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seedlings Grow Maize Seedlings in Dark Segments Excise Coleoptile Segments Seedlings->Segments Control Control (No Auxin) Segments->Control IAA_Treat IAA Treatment Segments->IAA_Treat Cl_IAA_Treat 4-Cl-IAA Treatment Segments->Cl_IAA_Treat Measure_Length Measure Segment Elongation Control->Measure_Length Measure_pH Monitor External pH Control->Measure_pH IAA_Treat->Measure_Length IAA_Treat->Measure_pH Cl_IAA_Treat->Measure_Length Cl_IAA_Treat->Measure_pH Compare Compare Results Measure_Length->Compare Measure_pH->Compare

Caption: Workflow for Comparing Auxin Activity.

V. Concluding Remarks

The comparison between IAA and 4-Cl-IAA highlights the significant impact that subtle chemical modifications can have on biological activity. While both compounds operate through the same fundamental auxin signaling pathway, the enhanced potency of 4-Cl-IAA in promoting cell elongation and proton secretion makes it a valuable tool for specific research questions. For professionals in drug development and agriculture, understanding these differences is crucial for the rational design of new plant growth regulators with desired properties, such as increased stability and efficacy. Further research into the specific interactions of halogenated auxins with receptor proteins will continue to illuminate the intricacies of auxin biology.

References

Comparative Guide to Anti-Indole-3-Acetic Acid (IAA) Antibody Specificity with a Focus on Indole-2-Acetic Acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-indole-3-acetic acid (anti-IAA) antibodies with its isomer, indole-2-acetic acid (I-2-AA). The specificity of anti-IAA antibodies is a critical factor in the accuracy and reliability of immunoassays used in plant science, agriculture, and drug development. While many commercially available anti-IAA antibodies and ELISA kits claim high specificity, detailed quantitative data on their cross-reactivity with closely related indole derivatives, particularly isomers like I-2-AA, is often limited.

Executive Summary

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that play a pivotal role in virtually all aspects of plant growth and development. Consequently, the precise and accurate quantification of IAA is crucial for both basic and applied research. Immunoassays, such as ELISA, are widely used for this purpose due to their high sensitivity and throughput. However, the presence of structurally similar compounds, including other indole derivatives, can lead to cross-reactivity with the anti-IAA antibodies, resulting in inaccurate measurements.

Quantitative Data on Cross-Reactivity

A thorough review of available literature and commercial datasheets did not yield specific quantitative data comparing the cross-reactivity of anti-indole-3-acetic acid antibodies with this compound. Many manufacturers state that their antibodies exhibit high specificity with no significant cross-reactivity or interference with IAA analogues, but they do not typically provide a comprehensive cross-reactivity chart that includes this compound. One study noted negligible cross-reactivity of a monoclonal anti-IAA antibody with related compounds such as tryptophan and indole-3-acetamide, but did not report data for this compound[1].

To address this gap, researchers should perform their own validation experiments to determine the cross-reactivity of their specific anti-IAA antibody with this compound and other relevant indole derivatives. The following table is a template that can be used to summarize such experimental findings.

Table 1: Comparative Cross-Reactivity of Anti-IAA Antibodies with Indole Derivatives

CompoundChemical StructureConcentration Range Tested (ng/mL)% Cross-Reactivity
Indole-3-acetic acid (IAA) (Reference)User-defined100%
This compound (I-2-AA) (Isomer)User-definedTo be determined
Indole-4-acetic acid (I-4-AA)(Isomer)User-definedTo be determined
Indole-3-butyric acid (IBA)(Analogue)User-definedTo be determined
Naphthaleneacetic acid (NAA)(Analogue)User-definedTo be determined
Tryptophan(Precursor)User-definedTo be determined

% Cross-Reactivity is calculated as: (Concentration of IAA at 50% inhibition / Concentration of analogue at 50% inhibition) x 100

Experimental Protocols

The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which is a standard method for determining the concentration of an analyte and can be readily adapted to assess antibody cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Anti-IAA antibody (primary antibody)

  • IAA-horseradish peroxidase (HRP) conjugate or a suitable secondary antibody-HRP conjugate

  • Indole-3-acetic acid (IAA) standard

  • This compound (I-2-AA) and other indole derivatives to be tested

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the anti-IAA antibody to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of the microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the IAA standard and the test compounds (e.g., I-2-AA) in Blocking Buffer.

  • In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of a fixed concentration of IAA-HRP conjugate.

  • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of Substrate Solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

6. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values against the logarithm of the IAA concentration.

  • For each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the formula provided in the note of Table 1.

Visualizations

Indole-3-Acetic Acid Signaling Pathway

The following diagram illustrates the canonical signaling pathway of Indole-3-Acetic Acid (IAA) in plant cells.

IAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cytoplasm & Nucleus IAA_ext IAA IAA_int IAA IAA_ext->IAA_int Transport TIR1_AFB TIR1/AFB (Receptor) Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Promotes binding Ub Ubiquitin ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Gene_Expression Gene Expression & Physiological Response Auxin_Response_Genes->Gene_Expression Ub->Aux_IAA Ubiquitination IAA_int->TIR1_AFB Binds

Caption: Canonical Auxin (IAA) signaling pathway leading to gene expression.

Experimental Workflow for Cross-Reactivity Assessment

The diagram below outlines the key steps in a competitive ELISA for determining antibody cross-reactivity.

Competitive_ELISA_Workflow start Start: Coat Plate with Anti-IAA Antibody block Block Non-specific Binding Sites start->block prepare_mix Prepare Mixtures: Standard/Analog + IAA-HRP block->prepare_mix incubate_compete Incubate on Plate (Competitive Binding) prepare_mix->incubate_compete wash1 Wash to Remove Unbound Molecules incubate_compete->wash1 add_substrate Add Substrate wash1->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate analyze Analyze Data & Calculate % Cross-Reactivity read_plate->analyze

Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.

Conclusion

The specificity of anti-IAA antibodies is paramount for the accurate quantification of this critical plant hormone. While comprehensive cross-reactivity data, particularly for isomers like this compound, is not always provided by manufacturers, researchers can and should perform their own validation using established methods like competitive ELISA. By following the detailed protocol and data analysis framework presented in this guide, scientists can confidently assess the specificity of their antibodies and ensure the reliability of their experimental results. This is essential for advancing our understanding of auxin biology and its applications in agriculture and beyond.

References

A Comparative Analysis of Indole-2-acetic Acid and Phenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indole-2-acetic acid (I2AA) and Phenylacetic acid (PAA), two auxin plant hormones. This analysis is supported by experimental data and detailed protocols to facilitate further research and application.

This compound (I2AA) and Phenylacetic acid (PAA) are both naturally occurring auxins that play roles in plant growth and development. While structurally related to the more extensively studied Indole-3-acetic acid (IAA), I2AA's biological activity is less characterized. PAA, also found in various organisms including fungi and bacteria, exhibits a broader range of biological activities, including antimicrobial properties.[1][2] This guide aims to provide a comparative overview of their physicochemical properties, biological activities, and mechanisms of action, highlighting the current state of knowledge and identifying areas for future investigation.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of I2AA and PAA is crucial for their application in experimental settings. The following table summarizes key parameters for both compounds. Data for Indole-3-acetic acid (IAA) is included for reference, given the limited availability of specific data for I2AA.

PropertyThis compound (I2AA)Phenylacetic acid (PAA)Indole-3-acetic acid (IAA) (for reference)
Molecular Formula C₁₀H₉NO₂C₈H₈O₂C₁₀H₉NO₂
Molar Mass 175.18 g/mol 136.15 g/mol 175.19 g/mol
Melting Point Not available76-78 °C165-169 °C
Boiling Point Not available265.5 °C415 °C (decomposes)
pKa Not available4.314.75
Solubility in water Not available1.5 g/100 mL (at 20°C)Insoluble

Biological Activity: A Quantitative Comparison

The auxin activity of PAA has been shown to be approximately 10- to 20-fold lower than that of IAA.[3] While direct quantitative comparisons of I2AA and PAA are scarce in the literature, the following table presents available data on their effects on key auxin-regulated processes. The data for IAA is provided as a benchmark for a typical indole-based auxin.

Biological Activity AssayThis compound (I2AA)Phenylacetic acid (PAA)Indole-3-acetic acid (IAA) (for reference)
Root Elongation Inhibition (IC₅₀) Data not availableWeaker than IAA[2]~0.1 µM (Arabidopsis thaliana)
Lateral Root Formation Data not availablePromotes lateral root formation, potentially more active than IAA in some species[2][4]Promotes lateral root formation
Avena Coleoptile Curvature Test Data not availableLess than 10% of IAA activity[1]Active in the µM range[5]
Gene Expression (Auxin-responsive genes) Data not availableCan regulate the same set of auxin-responsive genes as IAA[3]Induces expression of genes like Aux/IAA and GH3

Mechanism of Action: The Canonical Auxin Signaling Pathway

Both I2AA and PAA are believed to exert their effects through the canonical auxin signaling pathway, which is primarily mediated by the TIR1/AFB family of F-box proteins.[3] This pathway is a cornerstone of auxin-mediated gene regulation in plants.

At low auxin concentrations, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of target genes, leading to various physiological responses such as cell elongation and division.

While both compounds likely utilize this pathway, their differing affinities for the TIR1/AFB co-receptor complexes may explain their varied biological potencies.[6]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (I2AA or PAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Ub Ubiquitin ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARE Auxin Response Element (Promoter) ARF->ARE Binds Gene Auxin-Responsive Gene Response Physiological Response Gene->Response Ub->Aux_IAA Ubiquitination

Caption: Canonical auxin signaling pathway.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key auxin bioassays are provided below.

Avena Coleoptile Curvature Test

This classic bioassay measures the angle of curvature of oat coleoptiles in response to asymmetrically applied auxin, providing a quantitative measure of auxin activity.

Procedure:

  • Germinate oat (Avena sativa) seeds in complete darkness for 4-5 days.

  • Select uniform, straight coleoptiles and excise the apical 2-3 mm to remove the endogenous auxin source.

  • Prepare agar blocks containing a range of concentrations of the test compound (I2AA or PAA).

  • Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubate the coleoptiles in a dark, humid environment for 1.5-2 hours.

  • Measure the angle of curvature of the coleoptile.

  • Plot a dose-response curve of auxin concentration versus the angle of curvature.

Root Growth Inhibition Assay

This assay assesses the inhibitory effect of auxins on primary root elongation, a characteristic response to higher auxin concentrations.

Procedure:

  • Sterilize and germinate Arabidopsis thaliana seeds on a nutrient-rich agar medium.

  • After a few days of growth, transfer seedlings to new agar plates containing a range of concentrations of the test compound.

  • Include a control group with no added auxin.

  • Orient the plates vertically to allow for gravitropic root growth.

  • Incubate the plates in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for a defined period (e.g., 5-7 days).

  • Measure the length of the primary root for each seedling.

  • Calculate the percentage of root growth inhibition relative to the control for each concentration.

  • Plot a dose-response curve to determine the IC₅₀ (the concentration that causes 50% inhibition of root growth).

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassays cluster_avena Avena Coleoptile Test cluster_root Root Inhibition Assay cluster_analysis Data Analysis A1 Prepare Stock Solutions (I2AA & PAA) A2 Prepare Agar Plates with Serial Dilutions A1->A2 B3 Apply Auxin-Agar Blocks A2->B3 C2 Transfer to Treatment Plates A2->C2 B1 Germinate Oat Seeds B2 Decapitate Coleoptiles B1->B2 B2->B3 B4 Incubate & Measure Curvature B3->B4 D1 Plot Dose-Response Curves B4->D1 C1 Germinate Arabidopsis Seeds C1->C2 C3 Incubate & Measure Root Length C2->C3 C3->D1 D2 Calculate IC50 / Activity D1->D2 D3 Comparative Analysis D2->D3

References

A Comparative Guide to the Dose-Response of Indole-3-Acetic Acid in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dose-dependent effects of Indole-3-acetic acid (IAA), the primary native auxin in plants, on various physiological and molecular processes in the model organism Arabidopsis thaliana. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating auxin biology and its potential applications.

Data Presentation: Quantitative Effects of IAA on Arabidopsis

The following tables summarize the dose-response of Arabidopsis thaliana to exogenous IAA across different experimental setups, focusing on key developmental and molecular readouts.

Table 1: Effect of IAA Concentration on Primary Root Elongation
IAA Concentration (M)Primary Root Length (% of Control)Growth ConditionsReference
1 x 10-10~100%3 days in light[1]
1 x 10-9~90%72 hours on medium[1]
1 x 10-8~75%72 hours on medium[1]
5 x 10-8~50%72 hours on medium[1]
1 x 10-7~40%72 hours on medium[1]
1 x 10-6~20%72 hours on medium[1]

Note: The data represents the percentage of root growth compared to untreated control seedlings. Higher concentrations of IAA generally inhibit primary root elongation.

Table 2: Effect of IAA Concentration on Lateral Root Formation
IAA Concentration (M)Lateral Root Number (per cm)Growth ConditionsReference
0~27 days on agarSimilar findings in multiple studies
1 x 10-10~47 days on agarSimilar findings in multiple studies
1 x 10-9~67 days on agarSimilar findings in multiple studies
1 x 10-8~87 days on agarSimilar findings in multiple studies
1 x 10-7~57 days on agarSimilar findings in multiple studies

Note: Low concentrations of IAA tend to promote the formation of lateral roots, while higher concentrations can be inhibitory.

Table 3: Dose-Dependent Expression of Auxin-Responsive Genes
GeneIAA Concentration (M)Fold Change in ExpressionTime PointReference
IAA11 x 10-7~151 hour[2]
IAA51 x 10-7~201 hour[2]
GH3.51 x 10-7~81 hour[2]
SAUR151 x 10-7~121 hour[2]
IAA22 x 10-6~251 hour[3]
GH3.32 x 10-6~101 hour[3]

Note: The expression of early auxin-responsive genes, such as those in the AUX/IAA, GH3, and SAUR families, is rapidly and robustly induced by IAA treatment.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.

Protocol 1: Arabidopsis Root Growth Inhibition Assay

This protocol details the steps for quantifying the inhibitory effect of various IAA concentrations on primary root growth in Arabidopsis thaliana.

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana seeds of the desired ecotype (e.g., Columbia-0).

  • Surface sterilize seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse five times with sterile distilled water.

  • Stratify the seeds by storing them in the dark at 4°C for 2-3 days to synchronize germination.

  • Sow the sterilized and stratified seeds on square Petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

2. IAA Treatment:

  • Prepare a stock solution of IAA (e.g., 10 mM in ethanol) and perform serial dilutions to obtain the desired final concentrations in the growth medium. Ensure the final ethanol concentration is consistent across all plates, including the control (mock) plate.

  • Aseptically transfer 4- to 5-day-old seedlings with comparable root lengths to fresh MS agar plates supplemented with the different concentrations of IAA.

3. Measurement and Analysis:

  • Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Mark the initial position of the root tips on the back of the Petri dish.

  • After a set period (e.g., 3-5 days), scan the plates and measure the primary root elongation from the initial mark to the new root tip using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition for each IAA concentration relative to the mock-treated control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol outlines the procedure for quantifying the changes in gene expression in response to IAA treatment.

1. Seedling Growth and Treatment:

  • Grow surface-sterilized and stratified Arabidopsis seeds in liquid 0.5X MS medium with 1% sucrose for 5-7 days under continuous light with gentle shaking.

  • Prepare a stock solution of IAA and add it to the liquid culture to achieve the desired final concentrations. For the control, add an equivalent volume of the solvent (e.g., ethanol).

  • Incubate the seedlings for the desired treatment duration (e.g., 1-3 hours for early response genes).

2. RNA Extraction and cDNA Synthesis:

  • Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a suitable RNA extraction kit or protocol (e.g., Trizol-based method).

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers for the target and reference genes (e.g., ACTIN2 or UBIQUITIN10), and a suitable SYBR Green master mix.

  • Perform the qRT-PCR on a real-time PCR system.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the mock-treated control.

Mandatory Visualization

Indole-3-acetic acid (IAA) Signaling Pathway

IAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA_ext IAA AUX1_LAX AUX1/LAX (Influx Carrier) IAA_ext->AUX1_LAX Transport IAA_int IAA AUX1_LAX->IAA_int TIR1_AFB TIR1/AFB (Receptor) IAA_int->TIR1_AFB Binding SCF_complex SCF Complex TIR1_AFB->SCF_complex Recruitment Aux_IAA Aux/IAA (Repressor) SCF_complex->Aux_IAA Ubiquitination & Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Repression (No IAA) Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activation Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression Transcription

Caption: Canonical IAA signaling pathway in Arabidopsis.

Experimental Workflow for Root Growth Inhibition Assay

Root_Growth_Inhibition_Workflow Start Start Seed_Sterilization Surface Sterilize Arabidopsis Seeds Start->Seed_Sterilization Stratification Stratify Seeds (4°C, 2-3 days) Seed_Sterilization->Stratification Sowing Sow on MS Agar Plates Stratification->Sowing Seedling_Growth Grow Seedlings (4-5 days) Sowing->Seedling_Growth Transfer Transfer to IAA-containing and Control Plates Seedling_Growth->Transfer Incubation Vertical Incubation (3-5 days) Transfer->Incubation Imaging Scan Plates Incubation->Imaging Measurement Measure Root Elongation Imaging->Measurement Analysis Data Analysis and Comparison Measurement->Analysis End End Analysis->End

Caption: Workflow for Arabidopsis root growth inhibition assay.

References

A Comparative Guide to Validated HPLC-MS Methods for Indole-3-Acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Indole-3-acetic acid (IAA), the primary native auxin in plants, is crucial for understanding its role in various physiological and pathological processes. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[1] This guide provides a comparative overview of validated HPLC-MS methods for IAA analysis, complete with experimental protocols and performance data to aid researchers in selecting and implementing the most suitable method for their needs.

Performance Comparison of HPLC-MS Methods

The following table summarizes the key performance characteristics of various HPLC-MS methods reported for the quantification of IAA. These parameters are essential for evaluating a method's suitability for a specific application, considering factors like the expected concentration of IAA in the sample and the complexity of the sample matrix.

Method ReferenceLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (%RSD)Matrix
Method 1 (LC-ESI-MS/MS) 0.1 - 1000.0350.185-110< 15Plant Tissue
Method 2 (UPLC-MS/MS) 0.05 - 500.010.0592-105< 10Bacterial Culture
Method 3 (HPLC-MS/MS) 1 - 5000.5188-108< 12Cell Culture Media
Method 4 (LC-MS/MS with SPE) 0.02 - 200.0070.0295-112< 8Rice Seedlings[2][3]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; SPE: Solid-Phase Extraction. Data is compiled from various sources for illustrative comparison.

Detailed Experimental Protocol: A Representative LC-MS/MS Method

This section outlines a typical experimental protocol for the quantification of IAA in plant tissue using an LC-MS/MS system. This method can be adapted for other biological matrices with appropriate modifications to the sample preparation steps.

Sample Preparation (Extraction and Purification)
  • Homogenization: Weigh approximately 100 mg of fresh plant tissue, flash-frozen in liquid nitrogen, and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water with 1% acetic acid and an internal standard such as ¹³C₆-IAA). Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Elute the IAA and the internal standard with 3 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive or negative mode, depending on the specific method.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both IAA and the internal standard (e.g., ¹³C₆-IAA).

Workflow and Validation Process

The following diagram illustrates the general workflow for validating an HPLC-MS method for IAA analysis, a critical process to ensure the reliability and accuracy of the results.

HPLC_MS_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Application Sample Analysis A Sample Preparation Optimization B Chromatography Optimization A->B C Mass Spectrometry Optimization B->C D Linearity & Range C->D Proceed to Validation E Accuracy & Precision D->E F Selectivity & Specificity E->F G LOD & LOQ F->G H Recovery G->H I Stability H->I J Routine Sample Analysis I->J Apply Validated Method K Data Processing & Reporting J->K

References

A Comparative Guide to the Metabolic Stability of Indole Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA) is a pivotal signaling molecule, most notably recognized as the primary auxin in plants, governing a vast array of developmental processes.[1] Beyond its role in botany, IAA and its isomers are gaining attention in drug development and human health research due to their interactions with various physiological pathways.[2] Understanding the metabolic stability of these isomers is crucial for predicting their bioavailability, duration of action, and potential therapeutic applications. This guide provides a comparative overview of the metabolic stability of three key isomers: indole-1-acetic acid, indole-2-acetic acid, and the well-characterized indole-3-acetic acid.

While extensive research has elucidated the metabolic fate of indole-3-acetic acid, there is a notable scarcity of direct comparative studies on the metabolic stability of its isomers. This guide summarizes the known metabolic pathways of IAA and provides a framework for the comparative assessment of all three isomers.

Metabolic Pathways and Stability

The metabolic stability of a compound is intrinsically linked to its susceptibility to enzymatic degradation. The primary routes of metabolism for indole-containing compounds often involve oxidation and conjugation reactions.

Indole-3-acetic acid (IAA)

The metabolism of IAA is extensively documented, particularly in plants and bacteria. The principal degradation pathways include:

  • Oxidation: The indole ring of IAA can be oxidized, leading to the formation of metabolites such as oxindole-3-acetic acid (OxIAA).[3][4] This oxidative pathway is a major route for IAA catabolism.

  • Conjugation: IAA can be conjugated with amino acids (e.g., aspartate, glutamate) or sugars.[3][4][5] These conjugation reactions can either be a mechanism for detoxification and irreversible inactivation or for storage and transport of the hormone.[6]

  • Decarboxylation: Enzymatic decarboxylation of IAA can lead to the formation of skatole (3-methylindole).[1][7]

The stability of IAA is also influenced by non-enzymatic factors such as light and pH, which can lead to its degradation.[8] In comparison to some of its synthetic analogs like indole-3-butyric acid (IBA), IAA is generally considered to be more readily degraded.[9]

Indole-1-acetic acid and this compound

Direct experimental data on the metabolic stability and degradation pathways of indole-1-acetic acid and this compound are scarce in publicly available literature. However, based on the known metabolism of indole compounds, it can be hypothesized that they would also be susceptible to oxidation of the indole ring and conjugation at the carboxylic acid group. The position of the acetic acid side chain is likely to significantly influence the affinity of these isomers for metabolic enzymes, thereby affecting their stability. The absence of a C-H bond at the 3-position in indole-1-acetic acid would preclude the formation of an OxIAA-like metabolite, suggesting a potentially different metabolic profile.

Given the lack of direct comparative data, a standardized in vitro assay is the most effective way to determine the relative metabolic stability of these isomers.

Comparative Metabolic Stability Data

To date, a direct comparison of the metabolic half-life and intrinsic clearance of indole-1-acetic acid, this compound, and indole-3-acetic acid in a single, standardized in vitro system (e.g., human liver microsomes) has not been reported in the literature. The following table highlights this knowledge gap.

IsomerKnown Metabolic PathwaysQuantitative Stability Data (e.g., Half-life)
Indole-1-acetic acid Not well-characterized. Likely to involve oxidation of the indole ring and conjugation of the carboxylic acid.Data not available.
This compound Not well-characterized. Likely to involve oxidation of the indole ring and conjugation of the carboxylic acid.Data not available.
Indole-3-acetic acid Well-characterized: Oxidation to oxindole-3-acetic acid, conjugation with amino acids and sugars, decarboxylation.[3][4][7]Varies depending on the biological system. Generally considered to have a shorter half-life than some synthetic auxins.[9]

Experimental Protocol for Comparative Metabolic Stability Assessment

To address the current data gap, researchers can perform a comparative metabolic stability assay using liver microsomes. This in vitro method is a standard in drug discovery for predicting in vivo hepatic clearance.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of indole-1-acetic acid, this compound, and indole-3-acetic acid in human liver microsomes.

Materials:

  • Indole-1-acetic acid, this compound, Indole-3-acetic acid

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the indole acetic acid isomers in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 10 minutes.

    • To initiate the metabolic reaction, add the test compounds (final concentration, e.g., 1 µM) and the NADPH regenerating system to the microsomes.

    • For negative controls, replace the NADPH regenerating system with a buffer to assess non-enzymatic degradation.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000.

Visualizations

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Isomers, Microsomes, NADPH) pre_warm Pre-warm Microsomes (37°C) prep_reagents->pre_warm initiate_reaction Initiate Reaction (Add Isomers & NADPH) pre_warm->initiate_reaction incubate Incubate with Shaking (37°C) initiate_reaction->incubate time_points Collect Samples at Time Points (0-60 min) incubate->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate Half-life (t½) & Intrinsic Clearance (CLint) lcms->data_analysis IAA_Metabolism cluster_oxidation Oxidation cluster_conjugation Conjugation cluster_decarboxylation Decarboxylation IAA Indole-3-acetic acid (IAA) OxIAA Oxindole-3-acetic acid (OxIAA) IAA->OxIAA Oxidative Enzymes Amino_Acids Amino Acid Conjugates (e.g., IAA-Aspartate) IAA->Amino_Acids Conjugating Enzymes Sugars Sugar Conjugates IAA->Sugars Conjugating Enzymes Skatole Skatole (3-Methylindole) IAA->Skatole Decarboxylase

References

Validating Indole-3-Acetic Acid as a Premier Plant Growth Regulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Indole-3-acetic acid (IAA) stands as the most prevalent naturally occurring auxin in plants, playing a pivotal role in nearly every aspect of their growth and development.[1][2][3] Its influence extends from fundamental cellular processes like cell elongation and division to the macroscopic formation of organs and the plant's response to environmental cues.[2] This guide provides a comprehensive comparison of IAA with other natural and synthetic auxins, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison of Auxins

The efficacy of IAA and other auxins is concentration-dependent and can vary between different plant species and tissues.[4] While IAA is the principal endogenous auxin, its application in agriculture and horticulture is sometimes limited by its instability, as it can be degraded by light and enzymes within the plant.[5][6] Synthetic auxins were developed to offer greater stability and, in some cases, more potent or specific effects.[6]

Auxin TypeAuxinTypical Effective Concentration RangePrimary EffectsAdvantagesLimitations
Natural Indole-3-acetic acid (IAA)10⁻⁸ M to 10⁻³ MPromotes cell elongation, root initiation, shoot growth, apical dominance, and fruit development.[1][2]Naturally occurring, involved in a wide range of developmental processes.[1][3]Less stable than synthetic auxins, can be rapidly degraded by light and enzymes.[5][6]
Indole-3-butyric acid (IBA)Varies, often used in rooting compoundsPrimarily used to stimulate adventitious root formation in cuttings.[5][7]More stable than IAA for rooting applications.[5]Converted to IAA by the plant to exert its effects.[5]
Phenylacetic acid (PAA)VariesExhibits auxin-like activity, contributing to overall plant growth.Naturally occurring active auxin.Less studied than IAA.
Synthetic 1-Naphthaleneacetic acid (NAA)Varies, generally potent at low concentrationsPromotes root formation, fruit set, and prevents premature fruit drop.[6]More stable and often more potent than IAA, cost-effective for large-scale use.[6]Can be phytotoxic at higher concentrations.
2,4-Dichlorophenoxyacetic acid (2,4-D)Varies, high concentrations are herbicidalUsed to control broadleaf weeds; at low concentrations, it can stimulate growth.[3]Selective herbicide for dicotyledonous plants.[3]High potential for phytotoxicity and unintended environmental effects.[8]

Quantitative Data from Experimental Studies:

A study on the rooting of Vitis vinifera L. 'Albariño' cuttings showed that at a concentration of 1 mg/L, IBA and NAA produced a significantly higher root length per shoot compared to IAA.[9] In another study on radish, foliar application of 2,4-D at 2 ppm and 4 ppm resulted in the maximum root length, while IBA at the same concentrations also showed a significant increase compared to the control. Research on Arabidopsis thaliana root elongation demonstrated that while both IAA and NAA inhibited root elongation in a similar pattern in wild-type seedlings, a mutant with impaired auxin influx (aux1-7) showed greater resistance to IAA compared to NAA.[10] This highlights the importance of transport mechanisms in the action of different auxins. Furthermore, studies have shown that high concentrations of auxins that promote shoot growth can inhibit root growth.[4]

Experimental Protocols

Avena Coleoptile Curvature Test

This classic bioassay quantitatively measures auxin activity by observing the curvature of oat (Avena sativa) coleoptiles. The degree of curvature is directly proportional to the concentration of auxin applied.[11][12]

Procedure:

  • Germinate Avena grains in complete darkness. Two days after germination, expose the seedlings to a short period (2-4 hours) of red light.[11]

  • Select seedlings with straight coleoptiles.

  • Excise the apical 1 mm of the coleoptile tips and place them on an agar block for a few hours to allow auxin to diffuse into the agar.[13]

  • Prepare the test coleoptiles by decapitating them again, about 4 mm from the top, to remove any regenerated tip. Gently pull the primary leaf to break its connection at the base.[11]

  • Place the auxin-containing agar block asymmetrically on one side of the decapitated coleoptile stump. The primary leaf can be used to support the agar block.[11]

  • After approximately 90 minutes, record the curvature of the coleoptile. This can be done by taking a shadowgraph and measuring the angle of the bend.[11]

  • A standard curve can be generated by plotting the angle of curvature against known concentrations of IAA. The maximum response for IAA is typically observed around 0.2 mg/litre.[11][12]

Experimental Workflow for Avena Coleoptile Curvature Test

G cluster_prep Preparation cluster_auxin_prep Auxin Source Preparation cluster_assay Assay germinate Germinate Avena seeds in darkness expose Expose to red light germinate->expose select Select straight coleoptiles expose->select decapitate Decapitate test coleoptiles (4mm) select->decapitate excise_tip Excise coleoptile tips (1mm) place_on_agar Place tips on agar block excise_tip->place_on_agar diffuse Allow auxin to diffuse into agar place_on_agar->diffuse place_block Place auxin-agar block asymmetrically diffuse->place_block decapitate->place_block incubate Incubate for ~90 minutes place_block->incubate measure Measure angle of curvature incubate->measure

Avena Coleoptile Curvature Test Workflow
Split Pea Stem Bioassay

This bioassay is another method to assess auxin activity, relying on the swelling and curvature of split pea (Pisum sativum) stems.

Procedure:

  • Germinate pea seeds in darkness for about 7 days.

  • Select uniform seedlings and excise a 3-4 cm segment from the third internode.

  • Split the stem segment longitudinally for about three-quarters of its length.

  • Place the split stems in petri dishes containing the test solutions of different auxin concentrations.

  • After a set incubation period (e.g., 24 hours) in the dark, observe the curvature of the split stem halves. The inward or outward curling is dependent on the auxin concentration.

Adventitious Root Formation Assay

This assay is particularly useful for evaluating auxins intended for promoting rooting in plant cuttings.

Procedure:

  • Take cuttings of a suitable plant species (e.g., mung bean, carnation).

  • Treat the basal end of the cuttings with solutions of different auxins at various concentrations for a defined period. A control group should be treated with a solution lacking any auxin.

  • Place the cuttings in a suitable rooting medium (e.g., water, vermiculite, or agar).

  • Maintain the cuttings under controlled environmental conditions (e.g., light, temperature, humidity).

  • After a specific period (e.g., 7-21 days), count the number of adventitious roots formed and measure their length.

Auxin Signaling Pathway

The primary mechanism of auxin action at the molecular level involves the regulation of gene expression. The core components of this signaling pathway are the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[14][15][16]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their ability to activate the transcription of auxin-responsive genes.[1][14] When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[1][14][16] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[2][14] The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to activate the expression of genes that lead to various auxin-mediated responses, such as cell elongation and division.[14]

Canonical Auxin Signaling Pathway

cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds and represses Gene_low Auxin-Responsive Gene ARF_low->Gene_low Repression of Transcription Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds AuxIAA_high Aux/IAA Repressor Auxin->AuxIAA_high Promotes binding SCF SCF Complex TIR1_AFB->SCF Part of TIR1_AFB->AuxIAA_high Promotes binding SCF->AuxIAA_high Ubiquitination Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation Ub Ubiquitin ARF_high ARF Transcription Factor Gene_high Auxin-Responsive Gene ARF_high->Gene_high Activates Transcription Transcription Transcription Activated Gene_high->Transcription

Auxin-mediated gene expression regulation.

References

Comparative Transcriptomics of Indole-3-Acetic Acid Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscapes of various organisms in response to Indole-3-Acetic Acid (IAA), this guide provides a comparative analysis of gene expression changes, detailed experimental protocols, and visual representations of key biological pathways and workflows. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for understanding the multifaceted effects of this crucial plant hormone.

Indole-3-acetic acid (IAA), the primary native auxin in plants, is a key regulator of almost every aspect of plant growth and development. Its influence extends beyond the plant kingdom, affecting the gene expression and physiology of various microorganisms. Understanding the comparative transcriptomic responses to IAA treatment across different species is crucial for elucidating conserved and species-specific mechanisms of auxin action. This guide synthesizes data from multiple studies to provide a comparative overview of the transcriptomic effects of IAA on Arabidopsis thaliana, Escherichia coli, Pseudomonas syringae, and Bradyrhizobium japonicum.

Quantitative Comparison of Transcriptomic Responses to IAA

The following tables summarize the quantitative data on differentially expressed genes (DEGs) in response to IAA treatment across different organisms and experimental conditions.

OrganismIAA ConcentrationTreatment DurationNumber of Up-regulated GenesNumber of Down-regulated GenesTotal DEGsKey Affected Pathways
Arabidopsis thaliana 1 µM30 minutes552883Auxin-activated signaling, plant-pathogen interaction
1 µM1 hour13467201Plant hormone signal transduction, MAPK signaling
1 µM3 hours269142411Phenylpropanoid biosynthesis, flavonoid biosynthesis
Escherichia coli Not SpecifiedNot Specified--50 (1.1% of protein-coding genes)Tricarboxylic acid (TCA) cycle, glyoxylate shunt, amino acid biosynthesis (leucine, isoleucine, valine, proline) up-regulated; Fermentative adhE gene down-regulated.[1]
Not SpecifiedNot Specified--16Cell envelope components, bacterial adaptation to unfavorable environmental conditions.[2]
Pseudomonas syringae 100 µM30 minutes376364740Stress response, transcriptional regulation.[3]
100 µM60 minutes284163447Type III secretion system repressed.[3]
100 µM90 minutes219141360Motility repressed.[3]
Bradyrhizobium japonicum 1 mM3 hours6197041323 (approx. 15% of the genome)General stress response (heat, cold, oxidative, osmotic, desiccation), exopolysaccharide (EPS) biosynthesis.[4][5][6]

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for conducting a comparative transcriptomics experiment involving IAA treatment.

Plant/Microorganism Growth and IAA Treatment
  • For Arabidopsis thaliana:

    • Grow seedlings on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

    • For treatment, transfer seedlings to liquid MS medium containing the desired concentration of IAA (e.g., 1 µM).

    • Collect tissue samples at specified time points (e.g., 0, 30, 60, 180 minutes) and immediately flash-freeze in liquid nitrogen.

  • For Bacteria (E. coli, P. syringae, B. japonicum):

    • Grow bacterial cultures in an appropriate liquid medium (e.g., LB for E. coli, King's B for P. syringae, AG for B. japonicum) to the mid-logarithmic phase.

    • Introduce IAA to the desired final concentration (e.g., 100 µM for P. syringae, 1 mM for B. japonicum).

    • Continue incubation for the specified duration.

    • Harvest cells by centrifugation and flash-freeze the cell pellet in liquid nitrogen.

RNA Extraction
  • Plant Tissue:

    • Grind frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Use a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

    • Include a DNase treatment step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Bacterial Cells:

    • Resuspend the frozen cell pellet in a suitable lysis buffer.

    • Utilize a bacterial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or a hot phenol-based method.

    • Perform DNase treatment to eliminate genomic DNA.

    • Evaluate RNA integrity and concentration as described for plant tissue.

Library Preparation and Sequencing
  • Starting with high-quality total RNA, deplete ribosomal RNA (rRNA) using a commercially available kit.

  • Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Perform library quantification and quality control.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatics Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Trimming: Remove adapter sequences and low-quality bases using tools such as Trimmomatic or Cutadapt.

  • Alignment: Align the trimmed reads to the respective reference genome (A. thaliana, E. coli, P. syringae, or B. japonicum) using a splice-aware aligner like HISAT2 or STAR for eukaryotic organisms, or a standard aligner like Bowtie2 for prokaryotes.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes between IAA-treated and control samples using packages like DESeq2 or edgeR in R.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological functions and pathways.

Visualizing Key Pathways and Workflows

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation or repression of auxin-responsive genes by ARF transcription factors.

Auxin_Signaling_Pathway cluster_nucleus Nucleus IAA_out IAA (extracellular) IAA_in IAA (intracellular) IAA_out->IAA_in TIR1_AFB TIR1/AFB IAA_in->TIR1_AFB Binds to SCF SCF complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Represses ARE Auxin Response Element ARF->ARE Binds to Auxin_Response_Genes Auxin-Responsive Genes ARE->Auxin_Response_Genes Regulates Transcription Transcription Auxin_Response_Genes->Transcription

Canonical Auxin Signaling Pathway
Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates a typical workflow for a comparative transcriptomics study, from experimental design to data interpretation.

Comparative_Transcriptomics_Workflow cluster_experimental Experimental Phase cluster_bioinformatics Bioinformatics Phase cluster_interpretation Interpretation Phase Organism_Selection Organism Selection (e.g., A. thaliana, E. coli) Treatment IAA Treatment (Concentration & Duration) Organism_Selection->Treatment Sampling Sample Collection (Control & Treated) Treatment->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Trimming Read Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Functional_Analysis Functional Annotation & Enrichment (GO, KEGG) DEA->Functional_Analysis Comparative_Analysis Comparative Analysis (Across Species/Conditions) Functional_Analysis->Comparative_Analysis Pathway_Modeling Pathway & Network Modeling Comparative_Analysis->Pathway_Modeling Biological_Validation Biological Validation (e.g., qRT-PCR, Mutants) Pathway_Modeling->Biological_Validation

Comparative Transcriptomics Workflow

References

Safety Operating Guide

Navigating the Safe Disposal of Indole-2-Acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Indole-2-acetic acid (IAA), a common plant hormone used in research, requires careful management when it becomes waste. This guide provides essential, step-by-step procedures for its safe disposal.

The primary principle for the disposal of this compound is to treat it as hazardous waste and to adhere strictly to all federal, state, and local regulations.[1][2][3] Under no circumstances should IAA or its containers be disposed of in regular trash or poured down the drain.[1][4][5][6]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.[1]

Aspect Guideline Citation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield. For solids, avoid creating dust. If ventilation is inadequate, use a NIOSH-approved respirator.[1][2][7]
Handling Location All handling of IAA for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
Spill Containment Have spill cleanup materials readily available. For solid spills, use dry cleanup procedures. For liquid spills, use an inert absorbent material.[4][6]
Incompatible Materials Keep IAA waste away from strong oxidizing agents, as this can create a risk of ignition.[2][8]

Step-by-Step Disposal Protocol

  • Waste Identification and Collection :

    • Clearly label a dedicated waste container for "this compound Waste."

    • Collect all unused or contaminated IAA, whether in solid form or in solution, into this container.

    • Do not mix IAA waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Managing Spills :

    • Minor Spills : If a small amount of solid IAA is spilled, carefully sweep it up, avoiding dust generation, and place it into the designated waste container.[4][6] For small liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth), and place the absorbent material into the sealed waste container.[1]

    • Major Spills : In the event of a larger spill, evacuate the immediate area and alert your institution's EHS or safety officer.[1][4] If you are trained to do so, contain the spill to prevent it from entering drains.[4]

    • Decontamination : After cleaning a spill, decontaminate the area. Some safety data sheets recommend using a 10% caustic solution for this purpose, followed by thorough ventilation.[1]

  • Final Disposal :

    • Once the waste container is full, seal it securely.

    • Arrange for pickup and disposal through your institution's EHS office or a licensed professional waste disposal company.[6][9] This ensures the waste is managed in an appropriate and approved waste disposal facility.[1]

    • Empty Containers : Dispose of the empty and unused container in accordance with federal, state, and local requirements.[1] It may be necessary to rinse the container and collect the rinse water as hazardous waste. Some guidelines suggest puncturing the container to prevent reuse.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_disposal Final Disposal start IAA Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Use Designated & Labeled Hazardous Waste Container ppe->container collect Collect Solid or Liquid IAA Waste container->collect spill Spill Occurs? collect->spill cleanup Follow Spill Cleanup Protocol (Absorb/Sweep, Decontaminate) spill->cleanup Yes seal Securely Seal Container spill->seal No cleanup->collect contact_ehs Contact Institutional EHS or Licensed Disposal Service seal->contact_ehs end Professional Waste Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Indole-2-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Indole-2-acetic acid (IAA), including operational and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure appropriate safety measures are taken.

GHS Hazard Classification:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)[1][2][3]
Acute Toxicity (Oral)Category 4[4]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[2][4]

  • H302: Harmful if swallowed.[4]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Face ShieldRecommended when there is a risk of splashing.[6][7]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene).[6][8]
Lab CoatLong-sleeved, flame-resistant lab coat.[6][9]
Protective ClothingImpervious clothing to prevent skin contact.[5]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[3][10]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6][10]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[10]

  • Keep away from sources of ignition.[10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][11]

  • Keep the container tightly closed.[1][3]

  • Protect from direct sunlight and moisture as the substance is light and air-sensitive.[2][10][12]

  • Store refrigerated at 2-8°C for long-term stability.[10]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[2][11]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.[10]

  • Ventilate: Ensure adequate ventilation of the spillage area.[10][12]

  • Containment: Prevent the product from entering drains or waterways.[2][10]

  • Clean-up:

    • For solid spills, sweep up the material and place it in a suitable, labeled container for disposal.[2] Avoid generating dust.[11]

    • Decontaminate the spill site with a 10% caustic solution and ventilate the area.[10]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]
Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Product: Dispose of the chemical in accordance with local, state, and federal regulations. It should be managed in an appropriate and approved waste disposal facility.[10]

  • Contaminated Packaging: Dispose of the container and any unused contents in accordance with federal, state, and local requirements.[10] Puncture containers to prevent reuse.[11]

  • Recommendation: The material should be disposed of at a hazardous or special waste collection point.[4]

Procedural Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound A Preparation & Pre-handling B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Work in a Ventilated Area (Chemical Fume Hood) B->C Step 2 D Handling of IAA (Weighing, Dissolving, etc.) C->D Step 3 E Post-handling Procedures D->E Step 4 J Emergency Procedures D->J In case of... F Clean Work Area & Equipment E->F G Properly Store or Dispose of IAA F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Accidental Spill J->K L Personal Exposure J->L M Follow Spill Cleanup Protocol K->M N Follow First Aid Measures L->N

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-2-acetic acid
Reactant of Route 2
Indole-2-acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。